m-PEG3-CH2COOH
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGLNCAVZDQPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431952 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-60-5 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG3-CH2COOH: A Versatile Linker in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of m-PEG3-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its unique properties, including hydrophilicity and a reactive carboxylic acid terminus, have positioned it as a critical component in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its chemical and physical properties, provides a comprehensive synthesis protocol, outlines methods for its characterization, and presents detailed experimental procedures for its application in ADC and PROTAC development. Furthermore, this guide illustrates the key signaling pathway associated with its use in PROTACs and provides a workflow for its integration into drug development pipelines.
Introduction
This compound, also known as 2-(2-(2-methoxyethoxy)ethoxy)acetic acid, is a short-chain polyethylene glycol derivative that has garnered significant attention in the field of bioconjugation. Its structure comprises a methoxy-terminated triethylene glycol chain and a terminal carboxylic acid. This configuration imparts favorable physicochemical properties, such as increased aqueous solubility and reduced immunogenicity, to the molecules it is conjugated with. The terminal carboxylic acid group provides a versatile handle for covalent attachment to amine-containing molecules, such as proteins, peptides, and small-molecule drugs, through the formation of stable amide bonds. These characteristics make this compound an ideal linker for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-methoxyethoxy)ethoxy)acetic acid | |
| Synonyms | m-PEG3-acid, MeO-PEG3-COOH | N/A |
| CAS Number | 16024-58-1 | |
| Molecular Formula | C₇H₁₄O₅ | |
| Molecular Weight | 178.18 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | N/A |
| Boiling Point | 140 °C at 2 mbar | |
| Density | 1.157 g/cm³ | |
| pH | 1.8 (100 g/L in H₂O) | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | N/A |
| Purity | Typically >95% | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (B2788679). The following protocol is adapted from established synthetic methods.[2]
Materials
-
2-[2-(2-methoxyethoxy)ethoxy]acetonitrile
-
Sodium hypochlorite (B82951) solution (Clorox, commercial bleach)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Distillation apparatus
-
Reaction flask with stirring capability
-
pH meter or pH paper
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, add 3 molar equivalents of sodium hypochlorite solution to a reaction flask equipped with a magnetic stirrer.
-
Addition of Starting Material: While stirring, slowly add 1 molar equivalent of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile to the sodium hypochlorite solution. An exothermic reaction may occur; control the addition rate to maintain a safe temperature.
-
Initial Reaction: Stir the mixture for 1 hour at room temperature.
-
Heating: Gradually heat the reaction mixture to 60-70 °C and maintain this temperature for 3 hours with continuous stirring.
-
Further Heating: Increase the temperature to 80-90 °C and continue stirring for an additional 2 hours.
-
Reflux: Heat the mixture to reflux and maintain for 8 hours.
-
Acidification: After cooling to room temperature, carefully add hydrochloric acid to adjust the pH of the solution to 1-2.
-
Workup: The product can be isolated by distillation under reduced pressure. Collect the fraction at 180-210 °C / 5.6 mmHg.
-
Purification: Further purification can be achieved by flash chromatography if necessary.
Characterization of this compound
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) group, the ethylene (B1197577) glycol protons, and the protons adjacent to the carboxylic acid.
-
δ 3.38 (s, 3H, -OCH₃)
-
δ 3.55-3.75 (m, 8H, -O-CH₂-CH₂-O-)
-
δ 4.15 (s, 2H, -O-CH₂-COOH)
-
A broad singlet corresponding to the carboxylic acid proton (-COOH) may be observed, typically above δ 10 ppm, or it may exchange with residual water in the solvent.[3]
-
-
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
δ 59.0 (-OCH₃)
-
δ 69.0-72.0 (-O-CH₂-CH₂-O-)
-
δ 68.0 (-O-CH₂-COOH)
-
δ 172.0 (-COOH)[3]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 177.08. In positive ion mode, adducts such as [M+H]⁺ (m/z 179.09) or [M+Na]⁺ (m/z 201.07) may be observed.[4][5]
Applications in Drug Development
This compound is a key building block in the development of sophisticated drug delivery systems.
Antibody-Drug Conjugates (ADCs)
In ADCs, this compound can be used as a hydrophilic linker to connect a potent cytotoxic drug to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC.[6]
This protocol describes a two-step process for conjugating a cytotoxic drug to an antibody via the this compound linker.
Step 1: Activation of this compound and Conjugation to a Drug
-
Activation: Dissolve this compound (1.2 eq) in anhydrous DMF. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq). Stir the reaction at room temperature for 4 hours to form the NHS ester.
-
Drug Conjugation: In a separate flask, dissolve an amine-containing cytotoxic drug (1.0 eq) in anhydrous DMF. Slowly add the activated this compound-NHS ester solution to the drug solution. Stir the reaction at room temperature overnight.
-
Purification: Purify the drug-linker conjugate by reverse-phase HPLC.
Step 2: Conjugation of the Drug-Linker to an Antibody
-
Antibody Preparation: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add a 5- to 20-fold molar excess of the purified drug-linker conjugate to the antibody solution. The optimal ratio should be determined empirically.
-
Reaction: Gently agitate the reaction mixture at 4 °C for 12-24 hours.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[7]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. This compound is an ideal linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[8][9] The flexibility and hydrophilicity of the PEG linker are crucial for the proper orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination.[10]
This protocol outlines a general strategy for synthesizing a PROTAC.
-
First Coupling Reaction: Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) with a free amine, 1.0 eq) and this compound (1.1 eq) in DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir at room temperature until the reaction is complete (monitored by LC-MS). Purify the E3 ligase-linker intermediate by HPLC.
-
Second Coupling Reaction: Activate the carboxylic acid of the E3 ligase-linker intermediate using HATU and DIPEA as described above. Add the target protein-binding ligand containing a reactive amine (1.0 eq). Stir at room temperature until completion.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the structure and purity of the PROTAC by NMR and high-resolution mass spectrometry.[9][11]
Signaling Pathway and Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC-mediated protein degradation pathway and a general workflow for the synthesis of a PROTAC using this compound.
Caption: PROTAC-mediated protein degradation pathway.[12][13]
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable tool in modern drug development. Its well-defined structure and favorable physicochemical properties facilitate the construction of complex therapeutic entities like ADCs and PROTACs. The synthetic and conjugation protocols provided in this guide, along with the characterization methods, offer a solid foundation for researchers and scientists to incorporate this linker into their drug discovery and development programs. The continued exploration of such linkers is poised to drive the innovation of next-generation targeted therapies.
References
- 1. This compound | CAS#:16024-60-5 | Chemsrc [chemsrc.com]
- 2. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-CH2COOH, also known as 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid, is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in modern drug development and bioconjugation. Its unique properties, including hydrophilicity, biocompatibility, and a terminal carboxylic acid functional group, make it an invaluable tool for researchers seeking to enhance the therapeutic potential of biomolecules and small molecule drugs. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.
Core Chemical Properties
The utility of this compound stems from its well-defined chemical and physical characteristics. These properties influence its reactivity, solubility, and performance in various applications.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C9H18O6 | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| CAS Number | 16024-60-5 | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | >96% | [1] |
| Predicted pKa | 4.28 ± 0.10 | [3] |
| Predicted Boiling Point | 301.7 ± 27.0 °C | [3] |
| Predicted Density | 1.102 ± 0.06 g/cm³ | [3] |
Solubility Profile
This compound exhibits solubility characteristics typical of short-chain PEG derivatives, demonstrating miscibility with a range of aqueous and organic solvents. This broad solubility is a significant advantage in bioconjugation reactions, allowing for flexibility in solvent selection to suit the properties of the molecule being modified.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3] |
| Dichloromethane (DCM) | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3] |
Reactivity and Applications
The primary utility of this compound lies in its terminal carboxylic acid group, which can be readily activated to form stable amide bonds with primary amines. This reactivity is the foundation of its widespread use in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the conjugated molecule.[3] Its defined length provides precise control over the distance between the conjugated moieties.
Key applications include:
-
Bioconjugation: Linking proteins, peptides, and other biomolecules to enhance their therapeutic properties.
-
Drug Delivery: Improving the solubility and stability of small molecule drugs.
-
PROTACs: Serving as a flexible linker to connect a target protein binder and an E3 ligase ligand. This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[4][5]
-
Surface Modification: Functionalizing surfaces to reduce non-specific binding.
Experimental Protocols
The following sections provide detailed methodologies for the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule, followed by a general procedure for the purification of the resulting conjugate.
Activation of this compound using EDC/NHS Chemistry
The most common method for activating the carboxylic acid of this compound for reaction with primary amines is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process (illustrated in the workflow diagram below) is generally preferred as it can minimize undesirable side reactions.[1]
Materials:
-
This compound
-
EDC Hydrochloride
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use to prevent moisture condensation.[1]
-
Dissolve this compound in the chosen Activation Buffer or an anhydrous organic solvent like DMF or DMSO to the desired concentration (e.g., 100 mg/mL).[6]
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (or ultrapure water/DMSO for NHS).[1]
-
In a clean, dry reaction vessel, add the this compound solution.
-
To the this compound solution, add the EDC stock solution. A typical molar ratio is 1.2 to 2 equivalents of EDC per equivalent of carboxylic acid.[6] Mix gently.
-
Immediately add the NHS stock solution to the reaction mixture. A common molar ratio is 1.2 to 2 equivalents of NHS per equivalent of carboxylic acid.[6]
-
Allow the activation reaction to proceed at room temperature for 15-30 minutes with gentle stirring.[1] The resulting solution contains the activated m-PEG3-NHS ester.
Conjugation of Activated this compound to a Primary Amine
Materials:
-
Activated m-PEG3-NHS ester solution (from the previous step)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Borate Buffer, pH 8.0-8.5.[1] (Ensure the buffer does not contain primary amines like Tris or glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.[1]
Procedure:
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer to the desired concentration.
-
Add the freshly prepared activated m-PEG3-NHS ester solution to the amine-containing molecule solution. The optimal pH for this coupling step is between 7.2 and 8.0.[1]
-
Allow the conjugation reaction to proceed at room temperature for 2 hours to overnight with gentle stirring. The reaction can also be performed at 4°C, which may require a longer reaction time.
-
After the desired reaction time, quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.[1] This will hydrolyze any unreacted NHS esters.
-
Incubate for an additional 15 minutes to ensure complete quenching.[1]
Purification of the this compound Conjugate
Purification is a critical step to remove unreacted starting materials, excess reagents, and byproducts. The choice of purification method will depend on the properties of the final conjugate.
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the purification of PEGylated molecules, offering high resolution and the ability to separate the desired conjugate from unreacted starting materials and byproducts.
Materials and Equipment:
-
RP-HPLC system with a UV detector
-
C18 stationary phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Lyophilizer (optional, for sample concentration)
Procedure:
-
Acidify the quenched reaction mixture with TFA to a pH of approximately 2-3.
-
Inject the acidified sample onto the C18 column.
-
Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic, PEGylated conjugate will typically elute later than the unreacted, more polar starting materials.
-
Monitor the elution profile using the UV detector at an appropriate wavelength for the conjugated molecule.
-
Collect the fractions corresponding to the desired product peak.
-
The purity of the collected fractions can be confirmed by analytical RP-HPLC or other analytical techniques such as mass spectrometry.
-
Pool the pure fractions and remove the solvent, often by lyophilization, to obtain the purified this compound conjugate.
Mandatory Visualizations
Experimental Workflow for EDC/NHS Coupling of this compound
Caption: Workflow for the two-step EDC/NHS coupling of this compound to an amine-containing molecule.
PROTAC Development and Evaluation Workflow
Caption: General workflow for the development and evaluation of a PROTAC utilizing a PEG linker.
References
An In-depth Technical Guide to m-PEG3-CH2COOH: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, commonly known as m-PEG3-CH2COOH. It details the molecule's structure, a validated synthesis protocol with quantitative data, and its critical role as a linker in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).
Molecular Structure and Properties
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid and a methoxy-capped triethylene glycol chain. This hydrophilic linker is a key building block in the design of PROTACs and other bioconjugates.
Below is a 2D representation of the this compound structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]acetic acid | N/A |
| CAS Number | 16024-60-5 | [1][2] |
| Molecular Formula | C9H18O6 | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| SMILES | OC(COCCOCCOCCOC)=O | [2] |
Synthesis of this compound
The following section details a robust method for the synthesis of this compound, adapted from patent literature.[1] This process involves the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (B2788679).
Experimental Protocol
Materials:
-
2-[2-(2-methoxyethoxy)ethoxy]acetonitrile
-
Sodium hypochlorite (B82951) solution (Clorox)
-
Hydrochloric acid (HCl)
-
Argon (Ar) gas
-
Reaction vessel (four-neck flask)
-
Stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Under an argon atmosphere, charge a 500 mL four-neck flask with 3 to 5 moles of sodium hypochlorite solution.
-
Addition of Starting Material: While stirring, slowly add 1 mole of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile to the reactor.
-
Initial Reaction: Continue stirring the mixture for 1 to 1.5 hours at ambient temperature.
-
Heating Stage 1: Increase the temperature to 60-70 °C and maintain stirring for an additional 3 to 6 hours.
-
Heating Stage 2: Further increase the temperature to 80-100 °C and continue the reaction with stirring for another 2 to 4 hours.
-
Reflux: Raise the temperature to reflux and maintain for 8 hours.
-
Acidification: After cooling, add hydrochloric acid to adjust the pH of the solution to 1-2.
-
Work-up: Following acidification, heat the mixture to reflux again. After the reaction is complete, remove water under reduced pressure.
-
Purification: Cool the residue to 40 °C and filter. The filtrate is then subjected to distillation to collect the product fraction at 180-210 °C / 5.6 mmHg.
Quantitative Data
Table 2: Synthesis Yield and Purity of this compound
| Parameter | Value | Source |
| Starting Material | 1 mole of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile | [1] |
| Product Yield | 160 - 162 grams (approximately 72-73%) | [1] |
| Purity (HPLC) | 96% | [1] |
Application in PROTAC Technology
This compound is a widely utilized linker in the development of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3][4]
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The this compound linker plays a crucial role in connecting the target protein-binding ligand and the E3 ligase-binding ligand, with its length and flexibility being critical for the stability and efficacy of the ternary complex.
The following diagram illustrates the PROTAC signaling pathway:
Caption: PROTAC-mediated protein degradation pathway.
This guide provides essential technical information on this compound for researchers and developers in the fields of medicinal chemistry, chemical biology, and drug discovery. The provided synthesis protocol and understanding of its role in PROTACs can aid in the design and development of novel therapeutics.
References
- 1. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid - Google Patents [patents.google.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
m-PEG3-CH2COOH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-acetic acid (m-PEG3-CH2COOH), a versatile bifunctional molecule widely employed in biomedical research and drug development. This document details its physicochemical properties, applications, and relevant experimental considerations.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. The nomenclature "m-PEG3" signifies a methoxy-capped chain with three ethylene (B1197577) glycol repeat units, terminating in an acetic acid group.
| Property | Value | Source |
| Chemical Formula | C₉H₁₈O₆ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 16024-60-5 | [1][2] |
| Purity | >96% | [1] |
| SMILES | OC(COCCOCCOCCOC)=O | [1] |
It is important to distinguish this compound from similar compounds where the PEG chain length or the terminal acid differs. For instance, 3-(2-(2-methoxyethoxy)ethoxy)propanoic acid (m-PEG2-propanoic acid) has a molecular formula of C₈H₁₆O₅ and a molecular weight of approximately 192.21 g/mol .[3]
Applications in Research and Drug Development
The primary utility of this compound lies in its function as a hydrophilic linker. The terminal carboxylic acid allows for covalent conjugation to primary amine groups on target molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond. This reaction is typically facilitated by activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The PEG component imparts increased hydrophilicity and biocompatibility to the resulting conjugate.
A prominent application for this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][4] The linker in a PROTAC, for which this compound is a common building block, plays a critical role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Experimental Workflow: Synthesis of a PROTAC using this compound
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, incorporating this compound as the linker. This process involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the linker.
Caption: Generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Logical Relationship: PROTAC Mechanism of Action
The diagram below illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.
References
Navigating the Solubility of m-PEG3-CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG3-CH2COOH (methoxy-triethylene glycol-propionic acid), a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer and terminal carboxylic acid, this compound exhibits favorable solubility in a range of solvents, a critical factor for its application in diverse experimental and formulation settings.
Core Concepts: Understanding the Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, its molecular structure, featuring a flexible, hydrophilic PEG chain and a polar carboxylic acid group, governs its interactions with different solvents. The ether linkages in the PEG backbone can form hydrogen bonds with protic solvents, while the terminal carboxylic acid can engage in both hydrogen bonding and acid-base interactions.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics and the general properties of short-chain PEG derivatives allow for a qualitative and estimated assessment of its solubility. The hydrophilic nature of the PEG spacer is known to significantly enhance aqueous solubility.[1]
Qualitative Solubility Profile
Based on information from chemical suppliers and the known properties of similar PEGylated compounds, this compound is expected to be soluble in a variety of common laboratory solvents. A summary of its qualitative solubility is presented below. It is crucial to note that these are general guidelines, and experimental verification is recommended for specific applications and concentrations.
| Solvent | Chemical Class | Anticipated Solubility | Rationale |
| Water | Protic, Polar | Soluble | The hydrophilic PEG chain and the polar carboxylic acid group readily interact with water molecules through hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and some nonpolar compounds. |
| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate polar molecules like this compound. |
| Dichloromethane (DCM) | Chlorinated | Soluble | While less polar than water, DMSO, or DMF, the ether linkages of the PEG chain provide sufficient polarity for solubility in DCM. |
| Ethanol (B145695) | Protic, Polar | Soluble | As a polar protic solvent, ethanol can form hydrogen bonds with the PEG chain and the carboxylic acid group. |
| Methanol (B129727) | Protic, Polar | Soluble | Similar to ethanol, methanol is a polar protic solvent that is expected to readily dissolve this compound. |
Note: For many applications, it is recommended to first prepare a concentrated stock solution of the PEG derivative in an organic solvent like DMSO or DMF, which can then be diluted into an aqueous buffer. This approach can help overcome potential kinetic barriers to dissolution in aqueous media.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The two most common methods for determining the solubility of a compound are the thermodynamic (shake-flask) and kinetic solubility assays.
Thermodynamic Solubility (Equilibrium Method)
This method determines the equilibrium solubility of a compound, representing the true saturation point of a solution. The shake-flask method is the gold standard for this determination.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
-
Gravimetric Analysis: The solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining solid can be measured. This method is less common for this type of compound.
-
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound under non-equilibrium conditions and is often used in early drug discovery to quickly assess a large number of compounds. It typically involves precipitating the compound from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: The DMSO stock solution is serially diluted in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) in a microplate format.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).
-
Detection of Precipitation: The formation of a precipitate is detected, which indicates that the solubility limit has been exceeded. Common detection methods include:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
Turbidimetry: Measures the reduction in the transmission of light due to suspended particles.
-
Direct UV/Vis Reading: After filtration or centrifugation to remove precipitated material, the concentration of the dissolved compound in the supernatant is measured.
-
Visualizing the Solubility Determination Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like m--PEG3-CH2COOH.
Conclusion
References
An In-Depth Technical Guide to the Function of m-PEG3-CH2COOH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of biotherapeutics and diagnostics, the precise and stable linkage of molecules is paramount. m-PEG3-CH2COOH, a methoxy-terminated polyethylene (B3416737) glycol carboxylic acid, has emerged as a critical tool in the field of bioconjugation. Its defined chain length, hydrophilicity, and terminal reactive group make it an ideal linker for a variety of applications, from the development of antibody-drug conjugates (ADCs) to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core functions of this compound, detailed experimental protocols for its use, and quantitative data to inform the design and execution of bioconjugation strategies.
Core Function and Properties of this compound
This compound is a heterobifunctional linker characterized by a methoxy-capped triethylene glycol spacer and a terminal carboxylic acid. This structure imparts several key properties that are advantageous in bioconjugation:
-
Hydrophilicity: The polyethylene glycol (PEG) spacer significantly increases the aqueous solubility of the molecule it is conjugated to. This is particularly beneficial for hydrophobic drugs or peptides, improving their pharmacokinetic profiles and reducing aggregation.[1]
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated biomolecule.
-
Defined Length: The discrete chain length of three ethylene (B1197577) glycol units provides a precise and well-defined spacer arm, allowing for controlled distances between conjugated molecules. This is crucial for applications like PROTACs where the spatial orientation of the two ligands is critical for efficacy.
-
Reactive Handle: The terminal carboxylic acid (-COOH) serves as a versatile reactive group for conjugation to primary amines (-NH2) present in biomolecules like proteins, peptides, and antibodies. This reaction typically proceeds via the formation of a stable amide bond.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C9H18O6 | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Purity | >96% | [2] |
| Appearance | Colorless to light yellow viscous liquid or solid | [3] |
| Storage Conditions | -20°C, desiccated | [4] |
Mechanism of Action in Bioconjugation: Amide Bond Formation
The primary function of this compound in bioconjugation is to act as a linker that covalently attaches to a biomolecule, most commonly through the formation of an amide bond with a primary amine. This is achieved through a carbodiimide-mediated coupling reaction, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: To prevent hydrolysis of the unstable intermediate in an aqueous environment, NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester.
-
Amine Coupling: The NHS ester then readily reacts with a primary amine on the target biomolecule (e.g., the epsilon-amine of a lysine (B10760008) residue) to form a stable amide bond, releasing NHS as a byproduct.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
understanding the hydrophilic PEG3 spacer in m-PEG3-CH2COOH
An In-depth Technical Guide to the Hydrophilic PEG3 Spacer in m-PEG3-CH2COOH
Introduction
In the fields of bioconjugation, drug delivery, and proteomics, the precise linkage of molecules is paramount. Polyethylene (B3416737) Glycol (PEG) linkers have become indispensable tools, valued for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2][3] Among these, short, discrete PEG (dPEG®) linkers like this compound offer specific advantages due to their defined length and composition.[2]
This technical guide provides a comprehensive overview of this compound, focusing on the core properties and functions of its hydrophilic triethylene glycol (PEG3) spacer. This molecule is a heterobifunctional linker featuring a methoxy-capped PEG chain at one end and a terminal carboxylic acid at the other, enabling the covalent attachment to amine-containing molecules.[4][5] Its utility is particularly notable in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][6][7]
Core Properties and Structure
The this compound molecule consists of a methoxy (B1213986) group (m), a three-unit polyethylene glycol chain (PEG3), and a terminal carboxymethyl group (-CH2COOH). The PEG3 spacer is the key to its functionality, imparting hydrophilicity and flexibility.
Physicochemical Data
The quantitative properties of this compound are summarized below. Purity levels are typically high to ensure reproducibility in conjugation reactions.[6][8]
| Property | Value | References |
| Chemical Name | 2-(2-(2-methoxyethoxy)ethoxy)acetic acid | [6] |
| CAS Number | 16024-60-5 | [8] |
| Molecular Formula | C₉H₁₈O₆ | [8] |
| Molecular Weight | 222.24 g/mol | [8] |
| Purity | >95-98% | [6][8] |
| Appearance | Colorless to light yellow viscous liquid | [9] |
The Role of the Hydrophilic PEG3 Spacer
The PEG3 spacer is central to the utility of this compound in bioconjugation. Its properties directly address common challenges in drug development.
-
Enhanced Solubility : The hydrophilic nature of the ethylene (B1197577) glycol repeats significantly increases the aqueous solubility of hydrophobic molecules it is attached to.[1][10] This is critical for preventing the aggregation of ADCs or PROTACs, which can compromise their efficacy and safety.[11][]
-
Reduced Immunogenicity : PEGylation, the process of attaching PEG chains, can shield the conjugated molecule from the host's immune system, reducing the risk of an immune response.[1][10]
-
Improved Pharmacokinetics : By increasing the hydrodynamic size of a small molecule drug, the PEG spacer can reduce renal clearance, thereby extending its circulation half-life in the body.[3]
-
Steric Hindrance and Flexibility : The PEG3 chain provides a flexible spacer arm that physically separates the conjugated molecules.[13] This separation minimizes steric hindrance, ensuring that a protein's binding site or an antibody's antigen-recognition site remains accessible and functional after conjugation.[14][15]
-
Biocompatibility : PEG is well-established as a non-toxic and biocompatible polymer, making it ideal for in vivo applications.[2][15]
Key Applications
The versatile properties of the this compound linker make it a valuable component in several cutting-edge therapeutic and diagnostic platforms.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug directly to cancer cells.[16][17] The linker connecting the antibody and the payload is critical. A hydrophilic PEG3 spacer can improve the solubility and stability of the entire ADC construct, particularly with hydrophobic payloads, and is used in the development of ADCs.[5][7][16]
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[6][18] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.[3] The length, flexibility, and solubility of this linker are critical for enabling the formation of a stable ternary complex (Target-PROTAC-E3 Ligase).[3] this compound and similar PEG structures are frequently used as PROTAC linkers to improve solubility and optimize spatial orientation.[4][6][7]
Experimental Protocols
The terminal carboxylic acid of this compound is not directly reactive with amines. It must first be activated to form an active ester, which then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[19][20]
Protocol: Amine Conjugation via EDC/NHS Activation
This protocol describes a general two-step method for conjugating this compound to a protein with available primary amine groups.
Materials:
-
This compound
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, MES), pH 6.0-7.5
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: MES buffer (pH 5.0-6.0)
-
Conjugation Buffer: PBS buffer (pH 7.2-7.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns for purification
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound, EDC, and NHS/sulfo-NHS in a suitable anhydrous solvent (like DMSO or DMF) or directly in Activation Buffer. A common molar ratio is 1:1.5:1.2 (PEG-COOH : EDC : NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature. This reaction converts the carboxyl group to a more reactive NHS ester.
Step 2: Conjugation to Amine-Containing Molecule
-
Immediately add the activated m-PEG3-NHS ester solution to the protein solution in Conjugation Buffer.
-
The molar excess of the PEG linker relative to the protein will depend on the desired degree of labeling and should be optimized (a starting point is a 10- to 50-fold molar excess).[21]
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[21]
-
(Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.
Step 3: Purification
-
Remove excess, unreacted PEG linker and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
Step 4: Validation
-
Confirm successful conjugation and purity using analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
Conclusion
The this compound linker, with its discrete and hydrophilic PEG3 spacer, offers a powerful solution for overcoming challenges in bioconjugation and drug development. Its ability to enhance solubility, increase stability, reduce immunogenicity, and provide spatial separation makes it a critical component in the design of next-generation therapeutics like ADCs and PROTACs.[1][2][10] The straightforward chemistry of its terminal carboxyl group allows for robust and reproducible conjugation to proteins, peptides, and other biomolecules, empowering researchers to build more effective and safer targeted therapies.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. m-PEG3-acid | 209542-49-4 [chemicalbook.com]
- 5. This compound, CAS 16024-60-5 | AxisPharm [axispharm.com]
- 6. This compound | CAS#:16024-60-5 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Fmoc-NH-PEG3-CH2COOH CAS#: 139338-72-0 [amp.chemicalbook.com]
- 10. precisepeg.com [precisepeg.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. scbt.com [scbt.com]
- 16. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. PEG Acid | BroadPharm [broadpharm.com]
- 20. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 21. benchchem.com [benchchem.com]
The Strategic Application of m-PEG3-CH2COOH in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[2][3] Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[4] This technical guide provides a comprehensive overview of m-PEG3-CH2COOH, a short-chain PEG derivative, as a versatile building block for PROTAC synthesis.
The Pivotal Role of the Linker in PROTAC Function
A PROTAC's mechanism of action relies on the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] The linker is not a passive spacer but an active contributor to the stability and conformation of this complex.[3] Its length, rigidity, and composition directly influence the proximity and orientation of the target protein and the E3 ligase, which are crucial for efficient ubiquitination and subsequent degradation.[6][]
PEG linkers, in particular, offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often-hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.[3][4]
-
Improved Cell Permeability: By adopting folded conformations that shield polar surface area, PEG linkers can enhance the cell permeability of PROTACs, a key challenge for these relatively large molecules.
-
Tunable Length and Flexibility: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two ends of the PROTAC to achieve optimal ternary complex formation.[6]
Properties of this compound
The this compound linker is a monofunctional PEG derivative characterized by a methyl ether cap at one terminus and a carboxymethyl group at the other. This structure provides specific advantages for its use as a PROTAC building block.
| Property | Description |
| Structure | A three-unit polyethylene glycol chain with a terminal methyl ether and a carboxymethyl group. |
| Molecular Formula | C9H18O6 |
| Molecular Weight | 222.24 g/mol |
| Functionality | The terminal carboxylic acid provides a handle for conjugation to a primary or secondary amine on a protein of interest (POI) ligand or an E3 ligase ligand via amide bond formation. The methyl ether cap renders the other terminus inert, preventing unwanted cross-linking or polymerization. |
| Physicochemical Properties | The PEG chain imparts hydrophilicity, while the overall molecule remains relatively small and flexible. |
Synthesis of PROTACs using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially coupled to the POI ligand and the E3 ligase ligand. The carboxylic acid moiety of the linker is activated to facilitate amide bond formation.
Below is a generalized synthetic workflow:
Caption: Generalized workflow for the synthesis of a PROTAC using this compound.
Quantitative Data on PROTACs with Short PEG Linkers
Table 1: Degradation Activity of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| ARV-825 | PEG linker | <1 | >90 | Burkitt's Lymphoma | CRBN |
| PROTAC 17 | PEG linker | <1000 | >90 | HeLa | VHL |
Note: The exact PEG chain length for ARV-825 is not specified as a simple PEG number in all literature but is known to be a short PEG chain. PROTAC 17 is reported with a PEG linker, and while the exact structure can vary in publications, it represents a VHL-based degrader.
Table 2: Degradation Activity of BTK-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| MT-802 | PEG linker | 1 | >90 | Mino | CRBN |
| SJF620 | PEG linker | 7.9 | >90 | Mino | CRBN |
Note: MT-802 and SJF620 are potent BTK degraders that utilize PEG-based linkers of varying lengths.
Experimental Protocols
The successful development of a PROTAC requires rigorous biological evaluation. The following are detailed protocols for key experiments used to characterize the activity of PROTACs.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Carboxylic Acid Group in m-PEG3-CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG3-CH2COOH, a methoxy-terminated polyethylene (B3416737) glycol with a terminal carboxylic acid, is a critical tool in modern bioconjugation and drug delivery. Its utility is largely defined by the chemical reactivity and physicochemical properties imparted by its terminal carboxylic acid group. This technical guide provides an in-depth exploration of the role of this functional group, detailing its activation for covalent coupling, the stability of the resultant amide bond, and its influence on the overall characteristics of the molecule. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the effective application of this compound in their work.
Introduction to this compound
This compound, also known as 3-(2-(2-methoxyethoxy)ethoxy)propanoic acid, is a discrete polyethylene glycol (dPEG®) linker.[1] Unlike traditional polydisperse PEGs, it has a precisely defined structure and molecular weight, ensuring batch-to-batch consistency and simplifying the characterization of its conjugates. The molecule consists of a methoxy-capped triethylene glycol spacer, which confers hydrophilicity, and a terminal propanoic acid moiety. This carboxylic acid group is the primary site of reactivity, enabling the covalent attachment of this compound to a wide range of biomolecules and surfaces.
The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates.[1] This property is particularly advantageous in biological applications, as it can improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic radius and reducing renal clearance.[2]
Physicochemical Properties
The properties of this compound are central to its application. The following table summarizes key physicochemical data for the molecule.
| Property | Value | Reference |
| Molecular Formula | C8H16O5 | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| Predicted pKa | 4.28 ± 0.10 | [1] |
| Purity | >96% | [3] |
Note: The provided pKa is a predicted value. Experimental determination may yield a slightly different value.
The Role of the Carboxylic Acid Group in Bioconjugation
The terminal carboxylic acid is the cornerstone of this compound's functionality as a linker. It serves as a handle for covalent attachment to primary and secondary amines, which are abundant in biomolecules such as proteins (at the N-terminus and on lysine (B10760008) side chains), peptides, and certain small molecule drugs.
Amide Bond Formation
The most common application of the carboxylic acid group in this compound is the formation of a stable amide bond with an amine-containing molecule. This reaction, however, does not proceed spontaneously. The carboxylic acid must first be "activated" to a more reactive intermediate.
Activation of the Carboxylic Acid
Activation of the carboxylic acid is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
The activation process proceeds in two steps:
-
Formation of the O-acylisourea intermediate: The carboxylic acid reacts with EDC to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of the NHS ester: The O-acylisourea intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This semi-stable intermediate can then be directly reacted with a primary amine.
Other activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be employed and are known for their high efficiency and rapid reaction times.
Stability of the Amide Bond
Experimental Protocols
The following protocols provide a general framework for the activation of this compound and its conjugation to an amine-containing molecule. Optimization may be required for specific applications.
EDC/NHS Activation of this compound
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).
-
In a separate tube, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer. A molar excess (typically 1.5 to 5-fold) of both EDC and NHS over this compound is recommended.
-
Add the EDC/NHS solution to the this compound solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
The activated m-PEG3-CH2-NHS ester is now ready for immediate use in the conjugation reaction.
References
m-PEG3-CH2COOH for Protein Degradation Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of m-PEG3-CH2COOH
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] One of the most prominent TPD approaches involves the use of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker.[2] One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[4] this compound is a popular linker used in PROTAC synthesis.[5] It is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) cap at one end and a carboxylic acid at the other, connected by a three-unit PEG chain.[5] The carboxylic acid group provides a convenient handle for conjugation to an amine-functionalized ligand, typically the E3 ligase ligand or the POI ligand, through a stable amide bond.[5] The PEG3 spacer offers several advantages, including increased hydrophilicity, which can improve the solubility and cell permeability of the PROTAC, and flexibility, which can facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6]
This technical guide provides a comprehensive overview of this compound for beginners in protein degradation research. It covers the synthesis of PROTACs using this linker, detailed experimental protocols for their evaluation, and illustrative data on their performance.
Core Concepts in PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below. The ultimate goal is to bring the target protein into close proximity with an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Illustrative Example: A BRD4-Targeting PROTAC with this compound
To provide a practical context, this guide will use a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) as an example. BRD4 is a key epigenetic reader protein and a well-established target in cancer therapy. The illustrative PROTAC, which we will call "BRD4-PEG3-CRBN," consists of a BRD4 ligand (based on JQ1), the this compound linker, and a ligand for the Cereblon (CRBN) E3 ligase (based on pomalidomide).
Data Presentation
The following tables summarize hypothetical but representative quantitative data for our illustrative BRD4-PEG3-CRBN PROTAC. These values are based on typical data observed for similar PROTACs with short PEG linkers.
Table 1: In Vitro Degradation of BRD4 by BRD4-PEG3-CRBN
| Parameter | Value | Description |
| DC50 (nM) | 25 | The half-maximal degradation concentration; a lower value indicates higher potency. |
| Dmax (%) | >90 | The maximum percentage of target protein degradation. |
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-PEG3-CRBN
| Parameter | Value | Description |
| Permeability (Papp, 10-6 cm/s) | 5.2 | Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. |
| Oral Bioavailability (%) | 15 | The fraction of the administered dose that reaches systemic circulation. |
Table 3: Ternary Complex Formation Parameters
| Parameter | Value | Description |
| Binding Affinity (KD) to BRD4 (nM) | 150 | Dissociation constant for the binding of the PROTAC to BRD4. |
| Binding Affinity (KD) to CRBN (nM) | 250 | Dissociation constant for the binding of the PROTAC to CRBN. |
| Cooperativity (α) | 3.5 | A measure of the stability of the ternary complex compared to the binary complexes. An α > 1 indicates positive cooperativity. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful development and evaluation of PROTACs. The following sections provide step-by-step methodologies for the synthesis of our illustrative PROTAC and for key biological assays.
Synthesis of an Illustrative BRD4-Targeting PROTAC (BRD4-PEG3-CRBN)
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction. In this example, we will couple the carboxylic acid of this compound to an amine-functionalized pomalidomide (B1683931) derivative, and then couple the resulting intermediate to an amine-functionalized JQ1 derivative.
Caption: A general workflow for the synthesis of a PROTAC.
Protocol 1: Synthesis of Pomalidomide-PEG3-COOH Intermediate
-
Materials:
-
Amine-functionalized pomalidomide (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the amine-functionalized pomalidomide and this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Pomalidomide-PEG3-COOH intermediate.
-
Protocol 2: Synthesis of the Final PROTAC (BRD4-PEG3-CRBN)
-
Materials:
-
Pomalidomide-PEG3-COOH (1.0 eq)
-
Amine-functionalized JQ1 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, using the Pomalidomide-PEG3-COOH intermediate and amine-functionalized JQ1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
-
Biological Evaluation of the PROTAC
Protocol 3: Western Blot Analysis of BRD4 Degradation
This protocol is used to determine the extent of target protein degradation following treatment with the PROTAC.
-
Cell Culture and Treatment:
-
Seed human cancer cells expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 4: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to directly measure the binding affinities and thermodynamics of binary and ternary complex formation.
-
Materials:
-
Purified BRD4 protein
-
Purified CRBN-DDB1 complex
-
PROTAC compound
-
ITC instrument and appropriate buffer
-
-
Procedure:
-
Binary Binding (PROTAC to BRD4): Titrate the PROTAC into a solution of BRD4 and measure the heat changes to determine the KD.
-
Binary Binding (PROTAC to CRBN): Titrate the PROTAC into a solution of the CRBN-DDB1 complex to determine the KD.
-
Ternary Complex Formation: Titrate the PROTAC into a solution containing a pre-formed complex of BRD4 and CRBN-DDB1. Alternatively, titrate one protein into a solution of the other protein saturated with the PROTAC.
-
Data Analysis: Analyze the thermograms using appropriate binding models to determine the binding affinities and calculate the cooperativity factor (α).
-
Signaling Pathways and Logical Relationships
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. In the case of BRD4, its degradation leads to the downregulation of key oncogenes like c-Myc, resulting in anti-proliferative effects.
Caption: Simplified BRD4 signaling pathway and PROTAC intervention.
The successful development of a PROTAC is a multi-step process that requires careful planning and execution. The following diagram illustrates the logical workflow for developing a PROTAC using this compound.
Caption: Logical workflow for PROTAC development.
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs in targeted protein degradation research. Its defined length, hydrophilicity, and convenient carboxylic acid handle make it an excellent choice for researchers new to the field. This guide has provided a comprehensive overview of its application, from the fundamental principles of PROTAC technology to detailed experimental protocols and illustrative data. By following the outlined workflows and methodologies, researchers can effectively design, synthesize, and evaluate novel protein degraders for a wide range of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:16024-60-5 | Chemsrc [chemsrc.com]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to m-PEG3-CH2COOH: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG3-CH2COOH, a widely utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, supplier information, its role in the broader context of targeted protein degradation, and relevant experimental protocols.
Core Concepts: this compound in PROTAC Development
Chemical Identity and Properties
This compound, also known as 2-(2-(2-methoxyethoxy)ethoxy)acetic acid, is a heterobifunctional molecule featuring a three-unit polyethylene (B3416737) glycol (PEG) chain. One terminus is capped with a methyl ether group, while the other is functionalized with a carboxylic acid. This structure imparts desirable physicochemical properties, such as increased hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.
| Property | Value |
| CAS Number | 16024-60-5 |
| Molecular Formula | C9H18O6 |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white solid or liquid |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents |
The Role of this compound in PROTACs
PROTACs are innovative therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]
This compound serves as a flexible linker, and its carboxylic acid group provides a reactive handle for conjugation to an amine group on either the POI ligand or the E3 ligase ligand. The PEG chain's length and flexibility are critical for optimizing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.[2]
Supplier Information
A variety of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of potential suppliers and their typical product specifications.
| Supplier | Product Name | Purity | Available Quantities |
| MedChemExpress | This compound | >98% | 250 mg, 1 g, 5 g |
| BroadPharm | This compound | >95% | 100 mg, 500 mg, 1 g |
| AxisPharm | This compound | >95% | 500 mg, 1 g, 5 g, 10 g[3] |
| DC Chemicals Limited | This compound | 95.0% | Inquiry for 100mg, 250mg, 1g[4] |
| Biopharma PEG | mPEG3-CH2COOH | High Purity | Inquire for details[5] |
| Precise PEG | This compound | >96% | Inquire for details[6] |
| Hölzel Diagnostika | This compound | 96.0% | 250 mg[7] |
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs utilizing this compound as a linker function by co-opting the intracellular ubiquitin-proteasome system (UPS). This is the primary pathway for selective protein degradation in eukaryotic cells. The general mechanism is as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination : This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
PROTAC Recycling : The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol describes a general method for coupling this compound to an amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) and a subsequent coupling to a ligand for the protein of interest (POI).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)
-
Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Amine-functionalized POI ligand
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure:
Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.
Step 2: Coupling of the POI Ligand
-
If the POI ligand has a protecting group (e.g., Boc), deprotect it using standard conditions (e.g., TFA in DCM).
-
Dissolve the deprotected POI ligand (1.0 eq) and the E3 ligase ligand-linker intermediate from Step 1 (1.1 eq) in anhydrous DMF.
-
Repeat the coupling procedure described in Step 1 (addition of HOBt, EDC, and DIPEA).
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Experimental Protocol for Western Blotting to Confirm Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment : Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation : Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein.
-
Incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
This technical guide provides a foundational understanding of this compound and its application in the rapidly advancing field of targeted protein degradation. The provided information and protocols are intended to serve as a starting point for researchers and developers in this exciting area of therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CAS 16024-60-5 | AxisPharm [axispharm.com]
- 4. This compound | CAS#:16024-60-5 | Chemsrc [chemsrc.com]
- 5. Monodispersed Carboxylic Acid(COOH) PEG - Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound (HY-130445-250mg) at Hölzel-Diagnostika [test.hoelzel-biotech.com]
The Fulcrum of Innovation: A Technical Guide to m-PEG3-CH2COOH in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of targeted therapeutics, the role of linker molecules is paramount. These molecular bridges, connecting potent drug payloads to their delivery vectors, are critical determinants of a conjugate's efficacy, stability, and overall therapeutic index. Among the diverse array of linkers, m-PEG3-CH2COOH has emerged as a valuable tool, offering a unique combination of properties that make it highly suitable for applications in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide elucidates the core principles of utilizing this compound in drug delivery, providing a comprehensive resource for researchers and developers in the field.
Core Principles of this compound in Drug Conjugation
This compound, or 2-(2-(2-methoxyethoxy)ethoxy)acetic acid, is a short, hydrophilic, and non-cleavable linker. Its structure comprises a methoxy-terminated triethylene glycol (PEG3) spacer and a terminal carboxylic acid functional group. This unique architecture imparts several key advantages in the design of drug conjugates.
Key Physicochemical and Functional Properties:
-
Hydrophilicity: The ethylene (B1197577) glycol repeats in the PEG3 spacer enhance the water solubility of the linker and, consequently, the entire drug conjugate. This is particularly beneficial when working with hydrophobic drug payloads, as it can mitigate aggregation and improve formulation characteristics.
-
Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule and minimize non-specific interactions with proteins and cells.
-
Defined Length and Monodispersity: As a discrete molecule, this compound offers precise control over the linker length, ensuring homogeneity in the final conjugate population, which is a critical factor for consistent pharmacological properties.
-
Non-Cleavable Nature: The stable ether and amide bonds formed during conjugation render the linker non-cleavable under physiological conditions. This ensures that the drug payload remains attached to the targeting moiety until the entire conjugate is internalized and degraded within the target cell, minimizing off-target toxicity.[1][2]
-
Reactive Handle: The terminal carboxylic acid group provides a versatile reactive handle for conjugation to amine-containing molecules, such as lysine (B10760008) residues on antibodies or amine-functionalized drug payloads, through the formation of a stable amide bond.[3]
Applications in Drug Delivery
The unique properties of this compound make it a valuable component in the construction of sophisticated drug delivery systems.
Antibody-Drug Conjugates (ADCs):
In ADCs, this compound can be employed to connect a potent cytotoxic agent to a monoclonal antibody (mAb). The hydrophilic PEG spacer helps to improve the overall solubility and stability of the ADC, which is often challenged by the hydrophobic nature of the payload.[4] The non-cleavable nature of the linker ensures that the cytotoxic drug is released only after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome.[2] This mechanism of action is crucial for minimizing systemic toxicity.
Proteolysis-Targeting Chimeras (PROTACs):
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. This compound and similar short PEG linkers are frequently used in PROTAC design to provide the necessary spatial orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6] The hydrophilicity of the PEG linker can also improve the cellular permeability and pharmacokinetic properties of the PROTAC molecule.[5]
Quantitative Data Summary
The following tables provide representative quantitative data for ADCs and PROTACs that could be synthesized using this compound or structurally similar linkers. It is important to note that these values are illustrative and the actual performance of a conjugate will depend on the specific antibody, drug, and target.
| Parameter | Representative Value | Method of Determination | Reference |
| Antibody-Drug Conjugate (ADC) Characterization | |||
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), LC-MS | [6][7][8] |
| Conjugation Efficiency | >90% | LC-MS analysis of reaction mixture | [9] |
| In Vitro Cytotoxicity (IC50) | 10 - 100 ng/mL | Cell viability assays (e.g., MTT, CellTiter-Glo) | [10][11] |
| Plasma Stability (% Intact ADC after 7 days) | >95% | LC-MS analysis of ADC incubated in plasma | [12] |
Table 1: Representative Quantitative Data for an ADC Utilizing a PEG Linker.
| Parameter | Representative Value | Method of Determination | Reference |
| PROTAC Characterization | |||
| Half-maximal Degradation Concentration (DC50) | ~1 nM | Western Blot or Proteomics-based quantification | [2] |
| Maximum Degradation (Dmax) | >90% | Western Blot or Proteomics-based quantification | [13] |
| In Vitro Cell Proliferation Inhibition (IC50) | Low nanomolar | Cell viability assays | [14] |
Table 2: Representative Quantitative Data for a PROTAC Utilizing a PEG Linker.
| Analyte | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vss) | Reference |
| Illustrative Pharmacokinetic Parameters | ||||
| Trastuzumab (Antibody) | 160 - 167 h | 1.03 - 1.20 mL/h/kg | - | [15] |
| Trastuzumab-vc-MMAE (ADC) | Slower clearance than unconjugated antibody | - | - | [9] |
Table 3: Illustrative Pharmacokinetic Parameters.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involved in the use of this compound for the synthesis and characterization of an antibody-drug conjugate.
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction vials and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
-
In a separate vial, dissolve NHS (1.2 equivalents) and EDC (1.2 equivalents) in Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The resulting solution contains the activated this compound-NHS ester.
Protocol 2: Conjugation of Activated this compound to an Amine-Containing Drug
This protocol outlines the conjugation of the activated linker to a drug molecule containing a primary amine.
Materials:
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Amine-containing drug (e.g., MMAE derivative)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the amine-containing drug (1 equivalent) in Coupling Buffer.
-
Add the activated this compound-NHS ester solution to the drug solution. A slight molar excess of the activated linker may be used to ensure complete conjugation of the drug.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.
-
Once the reaction is complete, add the Quenching Solution to hydrolyze any unreacted NHS esters.
-
Purify the drug-linker conjugate using RP-HPLC.
-
Lyophilize the purified fractions to obtain the solid drug-linker conjugate.
Protocol 3: Conjugation of Drug-Linker to an Antibody
This protocol describes the conjugation of the purified drug-linker to a monoclonal antibody, targeting the lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Purified drug-linker conjugate (from Protocol 2)
-
Conjugation Buffer: PBS, pH 7.4
-
Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Prepare the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Dissolve the drug-linker conjugate in a small amount of a co-solvent like DMSO and then dilute with Conjugation Buffer.
-
Add the drug-linker solution to the antibody solution at a specific molar ratio to control the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Purify the resulting ADC from unconjugated drug-linker and antibody using HIC.[16][17]
-
Characterize the purified ADC for DAR, purity, and aggregation using HIC, SEC, and LC-MS.[6][8][18]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of an antibody-drug conjugate using this compound.
Signaling Pathway: HER2-Targeted ADC
Caption: Mechanism of action of a HER2-targeted ADC, leading to inhibition of downstream signaling and intracellular drug release.[1][5][19]
Signaling Pathway: PROTAC-Mediated Androgen Receptor Degradation
Caption: Mechanism of action of an AR-targeting PROTAC (e.g., ARV-110), leading to the ubiquitination and proteasomal degradation of the Androgen Receptor.[7][13][14]
Conclusion
This compound represents a versatile and valuable linker for the development of advanced drug delivery systems. Its defined length, hydrophilicity, and non-cleavable nature provide a stable and biocompatible bridge for connecting therapeutic payloads to their targeting moieties. The principles and protocols outlined in this guide offer a foundational understanding for researchers and drug developers seeking to leverage the advantages of this short PEG linker in the design of next-generation ADCs and PROTACs. As the field of targeted therapeutics continues to evolve, the rational design and application of linkers like this compound will undoubtedly play a pivotal role in the creation of more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Degradation of Androgen Receptor for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. | Semantic Scholar [semanticscholar.org]
- 15. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-to-antibody ratio (DAR) and drug load distribution by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
Technical Guide: Shelf Life and Storage of m-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the recommended storage conditions, shelf life, and stability of m-PEG3-CH2COOH (methoxy-triethylene glycol-acetic acid). The information herein is critical for ensuring the integrity and performance of this versatile linker in research and drug development applications, particularly in the synthesis of bioconjugates and Proteolysis Targeting Chimeras (PROTACs).
Summary of Shelf Life and Storage Conditions
Proper storage is paramount to prevent degradation and maintain the chemical purity of this compound. The following table summarizes the recommended storage conditions based on supplier information and general best practices for similar PEGylated compounds.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. Room temperature is acceptable for short-term handling.[1][2][3] | Lower temperatures minimize the rates of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |
| Light | Protect from light.[4] | Exposure to light, particularly UV, can induce photolytic degradation. |
| Moisture | Store in a dry, desiccated environment.[4] | The ether linkages and the carboxylic acid moiety are susceptible to hydrolysis. |
| Form | Solid (lyophilized powder). | The solid form is generally more stable than solutions. |
| Expected Shelf Life | 1 to 3 years when stored properly in solid form.[1][5] | This is a general estimate for similar PEGylated compounds; it is always best to refer to the manufacturer's certificate of analysis for lot-specific data. |
Potential Degradation Pathways
The primary degradation pathways for PEG compounds like this compound are oxidative degradation and hydrolysis.[4] Understanding these pathways is crucial for developing stability-indicating analytical methods and for troubleshooting experimental inconsistencies.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method. The following is a generalized protocol that can be adapted for this compound.[4]
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, HPLC grade
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
-
pH meter
-
Analytical balance
-
Temperature-controlled oven
-
Photostability chamber with controlled light exposure (UV and visible)
Experimental Workflow:
Detailed Methodologies:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl. Incubate at 60°C. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH. Incubate at 60°C. |
| Oxidation | Dissolve this compound in 3% H₂O₂. Store at room temperature, protected from light. |
| Thermal Degradation | 1. Heat solid this compound at 80°C.2. Heat a solution of this compound in water at 80°C. |
| Photostability | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[4] A control sample should be wrapped in aluminum foil to exclude light.[4] |
Analytical Method:
A stability-indicating analytical method is crucial for separating the intact this compound from its degradation products.[4] Reversed-phase HPLC is a common technique for this purpose. Since this compound lacks a strong chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended.[4][6] Mass spectrometry (MS) is invaluable for the identification and structural elucidation of the degradation products.[4]
A suggested starting point for an HPLC method could be a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a small amount of an acid modifier like formic acid.
Application in PROTAC Development: A Logical Workflow
This compound is frequently used as a linker in the synthesis of PROTACs. The stability and quality of the linker directly impact the performance of the final PROTAC molecule. The following diagram illustrates a logical workflow for incorporating this compound into PROTAC development, emphasizing quality control checkpoints.
Conclusion
The stability of this compound is a critical factor for its successful application in bioconjugation and drug development. To maintain its integrity, it is imperative to store the compound at -20°C, protected from light and moisture. Researchers should be aware of the potential for oxidative and hydrolytic degradation and are encouraged to perform stability assessments, such as forced degradation studies, to ensure the quality of their starting materials and the reliability of their experimental results. The implementation of rigorous quality control at each stage of the experimental workflow will ultimately lead to more reproducible and robust scientific outcomes.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
m-PEG3-CH2COOH: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for m-PEG3-CH2COOH (Methoxytriethylene glycol propionic acid). While this compound is not classified as a hazardous substance, this document outlines best practices for its use in a laboratory setting to ensure the safety of all personnel. The information herein is compiled from available safety data and general laboratory safety protocols.
Hazard Identification and Classification
This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. However, as with any chemical, it is crucial to handle it with care to minimize exposure and potential risks. The toxicological, physical, and chemical properties of this specific molecule have not been exhaustively investigated. Therefore, treating it with a degree of caution appropriate for a new or not fully characterized substance is recommended.
Exposure Controls and Personal Protection
Adherence to standard laboratory safety protocols is essential when handling this compound. This includes the use of appropriate personal protective equipment (PPE) to prevent accidental exposure.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the substance for extended periods or when there is a potential for aerosolization.
Personal Protective Equipment (PPE): A comprehensive list of recommended PPE is provided in the table below.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant | Protects eyes from potential splashes. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from spills. |
| Respiratory Protection | Not generally required | N/A | May be considered if there is a risk of inhaling dust or aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Keep containers tightly sealed when not in use.
Storage:
-
Temperature: Store in a cool, dry place. Specific supplier recommendations may vary, with some suggesting storage at -20°C to -5°C, while others indicate room temperature is acceptable. Always consult the supplier's datasheet.
-
Container: Keep in the original, tightly sealed container.
-
Incompatibilities: Avoid strong oxidizing agents.
First-Aid Measures
In the event of accidental exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Spill and Disposal Procedures
Spill Response:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Place the absorbed material into a suitable, labeled container for chemical waste.
-
Clean the spill area with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste.
Experimental Protocols and Risk Assessment
While specific experimental safety protocols for this compound are not detailed in available literature, a general risk assessment should be conducted before any new procedure.
General Risk Assessment Protocol:
-
Identify Hazards: Review all available safety information for this compound and any other chemicals involved in the experiment.
-
Evaluate Risks: Consider the potential routes of exposure (inhalation, skin contact, etc.) and the likelihood of an adverse event occurring.
-
Implement Control Measures: Determine the appropriate engineering controls, PPE, and handling procedures to minimize risks.
-
Document and Review: Record the risk assessment and review it periodically, especially when changes to the experimental procedure are made.
Visual Guides to Safety and Handling
The following diagrams illustrate key workflows and logical relationships in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical relationship of hazard identification and risk assessment for new experiments.
Methodological & Application
Application Notes and Protocols for m-PEG3-CH2COOH Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely utilized strategy in pharmaceutical development.[1][2][3] This modification can enhance the therapeutic properties of a molecule by increasing its hydrodynamic volume, which in turn can prolong its plasma half-life, improve stability, increase solubility, and reduce immunogenicity.[1][2][3][4] m-PEG3-CH2COOH is a heterobifunctional PEG linker containing a methoxy-capped triethylene glycol spacer and a terminal carboxylic acid.[5] The carboxylic acid group can be activated to react with primary amines on a target molecule, forming a stable amide bond.[5][6]
These application notes provide a detailed protocol for the conjugation of this compound to primary amines, a common and crucial step in the development of PEGylated therapeutics and research tools. The protocol covers the activation of the carboxylic acid using the carbodiimide (B86325) coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog N-hydroxysulfosuccinimide (Sulfo-NHS), followed by conjugation to the amine-containing molecule.[6][7]
Core Principles of the Conjugation Reaction
The conjugation of this compound to a primary amine is a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the PEG linker is first activated by EDC. This reaction forms a highly reactive O-acylisourea intermediate.[6][8]
-
Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis.[8][9] To improve coupling efficiency, NHS or Sulfo-NHS is added to convert the intermediate into a more stable, amine-reactive NHS ester.[6][8] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the conjugation of this compound to primary amines.
Protocol 1: Aqueous Two-Step Conjugation
This protocol is suitable for water-soluble molecules such as most proteins and peptides.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[7]
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and Sulfo-NHS to the this compound solution. A molar excess of EDC and Sulfo-NHS over the PEG linker is typically used.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the activated PEG-NHS ester.[10]
-
-
Conjugation to the Primary Amine:
-
Immediately add the activated PEG-NHS ester solution to the solution of the amine-containing molecule.
-
The reaction of the NHS-activated molecule with the primary amine is most efficient at pH 7-8.[11]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[10]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Purify the PEGylated conjugate from unreacted PEG linker, reagents, and unmodified molecule using an appropriate chromatography method. Size Exclusion Chromatography (SEC) is often effective for separating the larger PEGylated conjugate from smaller reactants.[10][][13] Ion Exchange Chromatography (IEX) can also be used to separate molecules based on charge differences between the native and PEGylated forms.[][14][15]
-
Protocol 2: Organic Phase Conjugation
This protocol is suitable for molecules that are soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
EDC
-
NHS
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))
-
Purification system (e.g., Reverse Phase HPLC)
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware and solvents are anhydrous.
-
Dissolve this compound in the chosen anhydrous organic solvent.
-
-
Activation of this compound:
-
Add EDC and NHS to the this compound solution.
-
Stir the reaction mixture at room temperature for at least 30 minutes to form the activated PEG-NHS ester.[11]
-
-
Conjugation to the Primary Amine:
-
Dissolve the amine-containing molecule in the same anhydrous organic solvent.
-
Add the solution of the amine-containing molecule to the activated PEG-NHS ester solution.
-
Add a tertiary amine base, such as DIPEA, to the reaction mixture to act as a proton scavenger.
-
Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can then be purified using an appropriate method, such as Reverse Phase HPLC (RP-HPLC), which is effective for separating peptides and small molecules.[]
-
Data Presentation
Quantitative data from the conjugation reaction should be summarized for clear interpretation and comparison.
| Parameter | Description | Typical Value/Range | Method of Determination |
| Molar Ratio (PEG:Molecule) | The ratio of moles of this compound to moles of the amine-containing molecule used in the reaction. | 1:1 to 20:1 | Calculated from initial concentrations |
| Reaction Time | The duration of the conjugation reaction. | 1 - 24 hours | Monitored by LC-MS, SDS-PAGE |
| Reaction Temperature | The temperature at which the conjugation is carried out. | 4°C to Room Temperature | Thermometer/Thermostat |
| pH of Reaction | The pH of the buffer used for the conjugation step. | 7.2 - 8.0 (aqueous) | pH meter |
| Conjugation Efficiency | The percentage of the target molecule that has been successfully PEGylated. | Varies | SDS-PAGE, Mass Spectrometry, HPLC |
| Degree of PEGylation | The average number of PEG chains attached per molecule. | 1 to n | Mass Spectrometry, SEC |
| Yield of Purified Conjugate | The final amount of purified PEGylated product obtained. | Varies | UV-Vis Spectroscopy, Mass balance |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the aqueous two-step conjugation of this compound.
Caption: Logical relationship between components of the PEGylation protocol.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. betalifesci.com [betalifesci.com]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m-PEG3-acid | 209542-49-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. electrochemsci.org [electrochemsci.org]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for PROTAC Synthesis Utilizing m-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker significantly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[2]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the m-PEG3-CH2COOH linker, a hydrophilic linker with a terminal carboxylic acid for versatile conjugation.
Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, which is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
The synthesis and evaluation of a PROTAC using the this compound linker follows a logical workflow, beginning with the chemical synthesis and culminating in biological assessment.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Data Presentation: Comparative Performance of PEG Linkers
The length of the PEG linker is a critical parameter in PROTAC design, influencing the stability of the ternary complex and, consequently, the degradation efficiency. The following tables summarize representative data from a comparative study of bromodomain-containing protein 4 (BRD4)-targeting PROTACs with varying PEG linker lengths.
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Table 1: In Vitro Degradation of BRD4. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for BRD4-targeting PROTACs with different PEG linker lengths.[4] |
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 2.5 | 15 |
| PEG4 | 3.8 | 25 |
| PEG5 | 4.2 | 30 |
| PEG6 | 3.1 | 22 |
| Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs. Apparent permeability (Papp) and oral bioavailability for the corresponding BRD4-targeting PROTACs.[4] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of this compound to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN recruitment), followed by coupling to an amine-containing POI ligand (e.g., a derivative of JQ1 for BRD4 recruitment).
Step 1: Synthesis of the E3 Ligase-Linker Intermediate
-
Activation of this compound: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.2 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling to E3 Ligase Ligand: To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.1 eq.). Continue stirring the reaction at room temperature for 4-12 hours.
-
Monitoring and Work-up: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the E3 Ligase-PEG3-CH2COOH intermediate.
Step 2: Synthesis of the Final PROTAC
-
Activation of the Intermediate: Dissolve the E3 Ligase-PEG3-CH2COOH intermediate (1.0 eq.) in anhydrous DMF. Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir at room temperature for 15-30 minutes.
-
Coupling to POI Ligand: Add the amine-functionalized POI ligand (1.1 eq.) to the reaction mixture. Stir at room temperature for 4-12 hours.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Once the reaction is complete, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the procedure for quantifying the degradation of a target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Protocol 3: Cell Viability Assay
This protocol describes how to assess the effect of the PROTAC on cell viability using commercially available kits like CellTiter-Glo® (CTG) or Cell Counting Kit-8 (CCK-8).
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assay Procedure:
-
For CTG: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
For CTG: Measure the luminescence using a plate reader.
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (half-maximal inhibitory concentration).
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with m-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. This document provides detailed application notes and experimental protocols for the use of m-PEG3-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) derivative, as a linker in ADC development.
The incorporation of a hydrophilic PEG spacer, such as this compound, offers several advantages in ADC design. It can enhance the solubility and stability of the ADC, particularly when working with hydrophobic payloads, thereby reducing the propensity for aggregation.[1] Furthermore, the defined length of the PEG chain can provide spatial separation between the antibody and the payload, potentially minimizing steric hindrance and preserving the antibody's binding affinity.[2] These attributes can lead to an improved therapeutic window, with enhanced efficacy and reduced off-target toxicity.
This guide will cover the essential aspects of ADC development using this compound, including conjugation chemistry, characterization methods, and in vitro and in vivo evaluation.
Data Presentation
The following tables summarize representative quantitative data for an anti-HER2 ADC constructed using a short-chain PEG linker and the cytotoxic payload Monomethyl Auristatin E (MMAE). This data is illustrative and serves as a benchmark for ADCs developed with similar technologies.
Table 1: Characterization of Anti-HER2-PEG-MMAE ADC
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (% Payload Loss after 7 days) | <5% | LC-MS Analysis |
Table 2: In Vitro Cytotoxicity of Anti-HER2-PEG-MMAE ADC
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High (+++) | 15 - 50 |
| BT-474 | High (+++) | 20 - 60 |
| MDA-MB-453 | Moderate (++) | 1500 - 6000 |
| MCF-7 | Low (+) | >10,000 |
Table 3: In Vivo Efficacy of Anti-HER2-PEG-MMAE ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 0 |
| Naked Antibody | 10 | 25 |
| Anti-HER2-PEG-MMAE ADC | 1 | 60 |
| Anti-HER2-PEG-MMAE ADC | 3 | 95 |
Experimental Protocols
Protocol 1: Two-Step ADC Conjugation using this compound
This protocol describes the conjugation of a cytotoxic payload (e.g., MMAE) to an antibody via the this compound linker. This is a two-step process involving the activation of the linker and its subsequent reaction with the payload, followed by conjugation to the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Cytotoxic payload with a primary amine group (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Analytical equipment for characterization (HIC-HPLC, SEC-HPLC, LC-MS)
Step 1: Activation of this compound and Conjugation to Payload
-
Activation of Carboxylic Acid:
-
Dissolve this compound and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.
-
-
Conjugation to Payload:
-
In a separate flask, dissolve the amine-containing cytotoxic payload (e.g., MMAE) in anhydrous DMF.
-
Slowly add the activated this compound-NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the payload-linker conjugate using reverse-phase HPLC.
-
Step 2: Antibody Reduction and Conjugation
-
Antibody Reduction:
-
To the antibody solution, add TCEP to a final concentration of 2-5 mM.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds. The molar excess of TCEP should be optimized to achieve the desired DAR.
-
Immediately remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation to Reduced Antibody:
-
The purified payload-linker from Step 1 should have a maleimide (B117702) group or other thiol-reactive moiety attached to the payload.
-
Add the payload-linker construct to the reduced antibody solution at a molar ratio of approximately 1.5-fold excess of payload-linker per generated thiol group.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC using a desalting column or size exclusion chromatography to remove unconjugated payload-linker and quenching agent.
-
Characterize the final ADC product for DAR, purity, and aggregation.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.[3][4]
Materials:
-
HIC HPLC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess the metabolic activity of cells and is commonly used to determine the cytotoxic potential of ADCs.[5]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, MCF-7)
-
Complete cell culture medium
-
ADC, naked antibody, and free payload solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free payload in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the test solutions. Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable curve-fitting software.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[6][7]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Tumor cells (e.g., SK-BR-3)
-
Matrigel (optional)
-
ADC, naked antibody, and vehicle control solutions
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 tumor cells, optionally mixed with Matrigel, into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
-
Treatment:
-
Randomize mice into treatment groups (typically 5-10 mice per group) with similar average tumor volumes.
-
Administer the ADC, naked antibody, or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between groups.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG3-CH2COOH Reaction with EDC and NHS Activators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent conjugation of m-PEG3-CH2COOH to primary amine-containing molecules using the carbodiimide (B86325) crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method is a cornerstone of bioconjugation, widely employed in drug delivery, proteomics, and diagnostics to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[1]
The this compound is a heterobifunctional linker featuring a methoxy-terminated triethylene glycol spacer and a terminal carboxylic acid. The PEG spacer enhances aqueous solubility and provides a flexible linkage, while the carboxyl group allows for covalent attachment to primary amines via the formation of a stable amide bond.
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process that efficiently converts a carboxyl group into a more stable, amine-reactive intermediate, minimizing undesirable side reactions.
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2]
-
Stabilization with NHS: This intermediate is susceptible to hydrolysis in aqueous solutions. NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[2] This semi-stable ester has a half-life of minutes to hours in aqueous buffer.[2]
-
Amine Coupling: The NHS ester of this compound readily reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS.[2]
Quantitative Data Summary
The efficiency of the conjugation reaction is highly dependent on several factors, including the molar ratios of the reactants, pH, and temperature. The following table provides recommended starting conditions for the activation of this compound and subsequent conjugation to an amine-containing molecule. Optimization is often necessary for specific applications.
| Parameter | Recommended Range | Typical Starting Point | Rationale |
| Molar Ratios | |||
| This compound : EDC | 1 : 1.5 - 10 | 1 : 2 | A molar excess of EDC drives the initial activation of the carboxyl group.[3] |
| This compound : NHS | 1 : 1.5 - 25 | 1 : 5 | A higher excess of NHS can improve the yield of the stable NHS-ester intermediate.[3][4] |
| Activated this compound : Amine | 1 : 10 - 50 | 1 : 20 | An excess of the activated PEG linker helps to drive the conjugation to completion.[3] |
| Reaction Conditions | |||
| Activation pH | 4.5 - 6.0 | 5.5 | Most efficient in a slightly acidic environment to minimize hydrolysis of EDC.[5][6] |
| Conjugation pH | 7.0 - 8.5 | 7.2 - 7.5 | Most efficient at physiological to slightly alkaline pH for the reaction of the NHS-ester with primary amines.[5][6] |
| Temperature (°C) | 4 - 25 | Room Temperature | Room temperature is generally sufficient; 4°C can be used for sensitive molecules to minimize degradation, though reaction times may need to be extended.[3] |
| Activation Time (minutes) | 15 - 60 | 30 | Sufficient time for the formation of the NHS-ester.[2][3] |
| Conjugation Time (hours) | 2 - 12 (or overnight) | 4 | Dependent on the reactivity of the amine-containing molecule.[3] |
Experimental Protocols
This section details a standard two-step protocol for conjugating this compound to a generic amine-containing protein. This method is preferred as it separates the activation of the carboxyl group from the amine coupling, which can help minimize undesirable side reactions such as protein-protein crosslinking.[2]
Required Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[2]
-
Purification/Desalting columns (e.g., Sephadex G-25)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound if needed.
Two-Step Conjugation Protocol
Step 1: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[2]
-
Dissolve this compound in Activation Buffer to a final concentration of 1-10 mM. If solubility is an issue, a stock solution can be prepared in anhydrous DMF or DMSO and added to the buffer.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer (or ultrapure water for Sulfo-NHS) immediately before use. For example, create 100 mM stock solutions. EDC is prone to hydrolysis and should be used promptly.[2]
-
Add the EDC stock solution to the this compound solution to achieve the desired molar excess (e.g., a 2-fold molar excess over the PEG linker). Mix gently.
-
Immediately add the NHS stock solution to the reaction mixture to achieve the desired molar excess (e.g., a 5-fold molar excess over the PEG linker).
-
Incubate the reaction at room temperature for 15-30 minutes.
Step 2: Coupling to Amine-Containing Molecule
-
Dissolve the amine-containing molecule (e.g., a protein) in the Coupling Buffer. The concentration will depend on the specific molecule but typically ranges from 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[5]
-
Add the activated this compound mixture from Step 1 to the amine-containing molecule solution. The optimal pH for this step is 7.2-8.0.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. This will hydrolyze any remaining active NHS esters. Incubate for 15 minutes.
-
Purify the final conjugate to remove excess reagents and byproducts. This is commonly achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | 1. Inactive EDC/NHS due to hydrolysis.[2]2. Suboptimal pH for activation or coupling.[5]3. Presence of primary amines in buffers (e.g., Tris, Glycine).[5]4. Hydrolysis of NHS-ester intermediate.[2] | 1. Use fresh, high-quality reagents. Equilibrate to room temperature before opening.2. Verify the pH of your Activation and Coupling buffers.3. Use amine-free buffers such as MES and PBS for the respective steps.4. Proceed to the coupling step immediately after activation. |
| Precipitation of Protein | 1. High concentration of organic solvent from stock solutions.2. Change in pH. | 1. Minimize the volume of organic solvent used to dissolve this compound.2. Ensure adequate buffering capacity. |
| Undesired Cross-linking | One-step reaction protocol used with molecules containing both amines and carboxyls. | Use the two-step protocol outlined above to separate the activation and coupling steps.[2] |
References
Application Notes and Protocols for m-PEG3-CH2COOH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to the bioconjugation of m-PEG3-CH2COOH to amine-containing biomolecules. This process, commonly known as PEGylation, is a widely used strategy in drug development and research to improve the therapeutic properties of proteins, peptides, and other molecules. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can enhance solubility, stability, and biocompatibility, as well as reduce the immunogenicity of the conjugated molecule.[1]
This guide details the chemical principles, experimental protocols, and data analysis methods for successful bioconjugation using this compound.
Introduction to this compound Bioconjugation
This compound is a heterobifunctional linker that contains a methoxy-terminated triethylene glycol (m-PEG3) moiety and a terminal carboxylic acid group.[1] The carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This process is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
The key advantages of using this compound include:
-
Improved Solubility: The hydrophilic PEG spacer enhances the aqueous solubility of the target molecule.[1]
-
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, increasing their in vivo half-life.[2]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the biomolecule, reducing its potential to elicit an immune response.[1]
-
Defined Spacer Length: The discrete length of the PEG3 spacer allows for precise control over the distance between the conjugated molecules.
This guide will focus on the EDC/NHS-mediated coupling of this compound to a generic protein.
Chemical Reaction Pathway
The bioconjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a more stable, amine-reactive NHS ester. In the second step, the NHS ester reacts with a primary amine on the target biomolecule to form a stable amide bond.
Caption: EDC/NHS reaction mechanism for amide bond formation.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a protein. The molar ratios of reactants are critical and should be optimized for each specific application.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Protein or other amine-containing biomolecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for dissolving this compound if necessary
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography, or dialysis)
Experimental Workflow
The following diagram illustrates the overall experimental workflow for this compound bioconjugation.
Caption: Experimental workflow for this compound bioconjugation.
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Equilibrate all reagents to room temperature before use.
-
Prepare the Activation Buffer and Coupling Buffer.
-
Dissolve the protein in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).
-
Freshly prepare stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer or water (e.g., 100 mM).
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add the EDC stock solution to the this compound solution. The molar ratio of EDC to this compound should typically be between 2:1 and 10:1.
-
Immediately add the NHS (or sulfo-NHS) stock solution. The molar ratio of NHS to this compound should be similar to that of EDC.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
Step 3: Conjugation to the Biomolecule
-
Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized. A common starting point is a 10- to 50-fold molar excess of the PEG linker.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
Step 5: Purification of the PEGylated Conjugate
-
Remove unreacted PEG linker and byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted reagents.[3][]
-
Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on changes in their surface charge after PEGylation.[2][]
-
Dialysis or Ultrafiltration: Useful for removing small molecule impurities.[3]
-
Step 6: Analysis and Characterization
-
Confirm the successful conjugation and determine the degree of PEGylation using various analytical techniques:
-
SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG molecules.[5]
-
HPLC (SEC or RP-HPLC): Can be used to assess the purity and heterogeneity of the conjugate.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes. These values should be optimized for each specific application.
Table 1: Recommended Molar Ratios for Bioconjugation
| Reactant | Molar Ratio to Protein |
| This compound | 10:1 to 50:1 |
| EDC | 20:1 to 100:1 |
| NHS/sulfo-NHS | 20:1 to 100:1 |
Table 2: Summary of Reaction Conditions
| Parameter | Condition |
| Activation Step | |
| pH | 4.5 - 6.0 |
| Temperature | Room Temperature |
| Duration | 15 - 30 minutes |
| Conjugation Step | |
| pH | 7.2 - 8.0 |
| Temperature | Room Temperature or 4°C |
| Duration | 2 hours to overnight |
| Quenching Step | |
| Quenching Agent | Tris or Hydroxylamine |
| Final Concentration | 10 - 50 mM |
| Duration | 15 - 30 minutes |
Troubleshooting
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting guide for this compound bioconjugation.
Common Issues and Solutions:
-
Low Conjugation Efficiency:
-
Cause: Inactive EDC or NHS. These reagents are moisture-sensitive.
-
Solution: Use fresh, high-quality reagents and keep them desiccated. Prepare stock solutions immediately before use.
-
Cause: Suboptimal pH for activation or conjugation.
-
Solution: Ensure the pH of the activation buffer is between 4.5 and 6.0, and the pH of the conjugation buffer is between 7.2 and 8.0.
-
Cause: Insufficient molar excess of the PEG linker.
-
Solution: Increase the molar ratio of this compound to the protein.
-
-
Protein Precipitation:
-
Cause: High concentration of organic solvent (DMSO or DMF) from the PEG linker stock solution.
-
Solution: Minimize the volume of the organic solvent added to the protein solution.
-
Cause: The protein is not stable at the reaction pH.
-
Solution: Perform a buffer screen to find the optimal pH for protein stability during the conjugation reaction.
-
-
High Polydispersity of the Conjugate:
-
Cause: Reaction time is too long, leading to multiple PEGylations.
-
Solution: Reduce the reaction time and optimize the molar ratio of the PEG linker to the protein.
-
Cause: The protein has multiple reactive amine groups.
-
Solution: Consider site-specific conjugation methods if a homogenous product is required.
-
By following these detailed protocols and troubleshooting guidelines, researchers can successfully perform this compound bioconjugation to achieve their desired PEGylated biomolecules for a wide range of applications in research and drug development.
References
- 1. This compound, CAS 16024-60-5 | AxisPharm [axispharm.com]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
Applications of m-PEG3-CH2COOH in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-CH2COOH is a heterobifunctional linker molecule that has garnered significant interest in the field of cancer research. Its structure, featuring a methoxy-terminated triethylene glycol (PEG3) spacer and a terminal carboxylic acid, provides a versatile platform for the development of novel cancer therapeutics and diagnostics. The PEG moiety enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules, while the carboxylic acid handle allows for covalent attachment to amine-containing biomolecules, drugs, or nanoparticles. This document provides detailed application notes and protocols for the use of this compound in key areas of cancer research, including Antibody-Drug Conjugates (ADCs), nanoparticle functionalization, and Proteolysis Targeting Chimeras (PROTACs).
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
This compound serves as a hydrophilic, non-cleavable linker in the construction of ADCs. By connecting a cytotoxic payload to a monoclonal antibody (mAb), it facilitates the targeted delivery of the therapeutic agent to cancer cells, thereby increasing efficacy and reducing off-target toxicity.
Quantitative Data Summary
The following table summarizes representative data for an anti-HER2 ADC synthesized using a PEG-based linker strategy. While not specific to this compound, these values provide a relevant benchmark for ADCs developed with similar conjugation chemistries.
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~4 | Hydrophobic Interaction Chromatography (HIC)-HPLC, UPLC-Q-TOF-MS |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Stability (% Payload Shed after 14 days in human plasma) | ~3.8% | LC-MS analysis |
| Cell Line | HER2 Expression | Representative IC50 (nM) |
| SK-BR-3 | High | 0.5 |
| BT-474 | High | 0.8 |
| SK-OV-3 | High | 1.2 |
| NCI-N87 | High | 1.5 |
| MCF-7 | Low | >1000 |
Experimental Protocols
Protocol 1.1: Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with an amine-containing drug.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) or DCC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The resulting solution contains the activated this compound-NHS ester.
Protocol 1.2: Conjugation of Activated Linker to an Amine-Containing Cytotoxic Drug
Materials:
-
Activated this compound-NHS ester solution (from Protocol 1.1)
-
Amine-containing cytotoxic drug (e.g., a derivative of Monomethyl Auristatin E - MMAE)
-
Anhydrous DMF
-
DIPEA
Procedure:
-
In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the drug solution to act as a base.
-
Slowly add the activated this compound-NHS ester solution to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 1.3: Antibody Reduction and Drug-Linker Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with a maleimide-activated drug-linker. Note: For conjugation with the this compound-drug construct from 1.2, the drug would need to be modified with a thiol-reactive group like a maleimide (B117702) prior to conjugation with the reduced antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated drug-linker construct
-
Phosphate Buffered Saline (PBS), pH 7.4 with 1 mM EDTA
-
N-acetylcysteine
Procedure:
-
Antibody Reduction:
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA.
-
-
Conjugation:
-
Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO.
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring (a molar excess of 1.5-fold per thiol is typical).
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the ADC using size exclusion chromatography (SEC) or protein A chromatography.
-
Visualization
Application 2: Functionalization of Nanoparticles for Drug Delivery and Imaging
This compound is utilized to surface-modify nanoparticles (e.g., gold, iron oxide, or liposomes) for applications in cancer therapy and diagnostics. The PEG linker provides a hydrophilic shell that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. The terminal carboxylic acid allows for the attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic agents.
Quantitative Data Summary
The table below shows typical characterization data for gold nanoparticles (AuNPs) before and after functionalization with a PEG-acid linker.
| Parameter | Citrate-Capped AuNPs | PEG-Acid Functionalized AuNPs | Method |
| Hydrodynamic Diameter | ~20 nm | Increase of 5-15 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | ~ -40 mV | Shift towards neutral (~ -10 to -20 mV) | DLS |
| Surface Plasmon Resonance (SPR) | ~520 nm | Red-shift of 2-5 nm | UV-Vis Spectroscopy |
Experimental Protocol
Protocol 2.1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the ligand exchange process to functionalize citrate-capped AuNPs with this compound. A thiol-terminated PEG linker is often used for strong Au-S bonding; however, the carboxylic acid can also coordinate to the gold surface, or a thiol-PEG-acid can be used. For the purpose of this protocol, we will assume a thiol-PEG3-acid for robust functionalization.
Materials:
-
Citrate-capped AuNP solution
-
Thiol-PEG3-CH2COOH
-
Ultrapure water or PBS
Procedure:
-
Prepare a stock solution of Thiol-PEG3-CH2COOH in ultrapure water.
-
In a microcentrifuge tube, mix the citrate-capped AuNP solution with the Thiol-PEG3-CH2COOH stock solution (a molar excess of the thiol ligand is typically used).
-
Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours.
-
Purify the functionalized AuNPs by centrifugation. The speed and time will depend on the AuNP size (e.g., 12,000 x g for 20 min for ~20 nm AuNPs).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
After the final wash, resuspend the functionalized AuNPs in the desired buffer for storage at 4°C.
Visualization
Application 3: Synthesis of Proteolysis Targeting Chimeras (PROTACs)
This compound is a commonly used PEG-based linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. The linker's length and composition are critical for the formation of a stable ternary complex between the POI and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the POI.
Experimental Protocol
Protocol 3.1: General Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC where this compound connects a POI-binding ligand and an E3 ligase ligand.
Materials:
-
This compound
-
POI-binding ligand with a free amine group
-
E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) with a free amine group
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Step 1: Conjugation to the first ligand.
-
Activate the carboxylic acid of this compound with HATU/HOBt and DIPEA in anhydrous DMF.
-
React the activated linker with the amine-functionalized POI-binding ligand.
-
Purify the product by chromatography.
-
-
Step 2: Conjugation to the second ligand.
-
The product from Step 1 will have a terminal methoxy (B1213986) group and a conjugated POI ligand. The other end of the original this compound would need to be functionalized for reaction. A more common approach is to use a hetero-bifunctional PEG linker (e.g., Amine-PEG3-Carboxylic Acid).
-
Assuming a suitably functionalized PEG linker, the second coupling reaction would be performed with the E3 ligase ligand.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Visualization
References
Application Notes and Protocols for m-PEG3-CH2COOH in Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG3-CH2COOH in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component that significantly influences the efficacy of a PROTAC by modulating its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4][5]
The this compound is a short, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker that has gained prominence in PROTAC design.[6] Its key attributes include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the resulting PROTAC, a common challenge for these often large and hydrophobic molecules.[3]
-
Optimal Flexibility: The three-unit PEG chain provides sufficient flexibility to allow for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[5]
-
Facile Conjugation: The terminal carboxylic acid group allows for straightforward and efficient amide bond formation with amine-functionalized ligands for either the POI or the E3 ligase, simplifying the synthetic process.[7]
The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. While longer linkers can sometimes improve potency, shorter linkers like this compound are often a good starting point in PROTAC design and have been shown to be effective in inducing the degradation of various target proteins.[4]
Signaling Pathway: PROTAC-Mediated Degradation of PI3K/AKT/mTOR Pathway Components
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[8][9] PROTACs can be designed to target key kinases within this pathway, such as PI3K, AKT, and mTOR, for degradation, thereby offering a powerful approach to inhibit oncogenic signaling.[10]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the intervention by a hypothetical PROTAC targeting a key kinase in this cascade.
Caption: PI3K/AKT/mTOR pathway and PROTAC-mediated degradation of AKT.
Data Presentation: Quantitative Analysis of PROTACs with Short PEG Linkers
The following tables summarize quantitative data for PROTACs utilizing short PEG linkers, illustrating the impact of linker length on degradation efficiency.
Table 1: Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [11]
| Linker | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PEG3 | 55 | 85 | VHL | MV4-11 |
| PEG4 | 20 | 95 | VHL | MV4-11 |
| PEG5 | 15 | >98 | VHL | MV4-11 |
| PEG6 | 30 | 92 | VHL | MV4-11 |
Table 2: Degradation of Various Target Proteins by PROTACs with Short PEG Linkers
| Target Protein | Linker Length | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| ERK1/2 | 10-carbon chain | 300-400 | >65 | CRBN/VHL | A375 | [12] |
| PI3Kα/β | 14-16 atoms | Low nM | - | CRBN | MCF7 | [10] |
| BRD4 | PEG3 | 55 | 85 | VHL | MV4-11 | [11] |
| HDAC3 | - | 440 | 77 | VHL | HCT116 | [13] |
| KRAS G12C | - | 30 (CRBN), 100 (VHL) | - | CRBN/VHL | NCI-H358 | [14] |
Note: The specific chemical structure of the linkers in Table 2 may vary but are all within the short aliphatic or PEG-based category.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical AKT-Targeting PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC targeting AKT, using a known AKT inhibitor with an available amine handle, the this compound linker, and a VHL ligand with an amine handle.
Workflow for PROTAC Synthesis
Caption: General workflow for a two-step PROTAC synthesis.
Materials:
-
Amine-functionalized AKT inhibitor (e.g., a derivative of an existing inhibitor)
-
This compound
-
Amine-functionalized VHL ligand (e.g., a derivative of VH032)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Step 1: Synthesis of Linker-VHL Intermediate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized VHL ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Linker-VHL intermediate.
Step 2: Synthesis of the Final AKT-PROTAC
-
In a round-bottom flask under an inert atmosphere, dissolve the Linker-VHL intermediate (1.0 eq) in anhydrous DMF.
-
Add the amine-functionalized AKT inhibitor (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1 (dilution, washing, drying, and concentration).
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Workflow for Western Blot Analysis
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Designing PROTACs with Flexible PEG Linkers such as m-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[3]
Rationale for Utilizing Flexible PEG Linkers like m-PEG3-CH2COOH
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties.[3] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[4] The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[5] The length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[3] The this compound linker, with its three ethylene (B1197577) glycol units and a terminal carboxylic acid, provides a versatile building block for PROTAC synthesis, enabling straightforward conjugation to amine-functionalized ligands.[6]
PROTAC Synthesis Utilizing an this compound Linker
This protocol describes a representative two-step synthesis of a PROTAC using an this compound linker, involving the sequential amide coupling of the linker to an amine-containing E3 ligase ligand and an amine-containing POI ligand.
Step 1: Synthesis of E3 Ligase-Linker Intermediate
This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2).
-
Materials:
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Preparative HPLC system
-
-
Protocol:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase-linker intermediate.
-
Step 2: Synthesis of the Final PROTAC
This step involves the coupling of the E3 ligase-linker intermediate with an amine-containing POI ligand.
-
Materials:
-
E3 ligase-linker intermediate from Step 1
-
Amine-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
-
-
Protocol:
-
Dissolve the E3 ligase-linker intermediate (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight, monitoring the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Experimental Protocols
Western Blot Analysis for Target Protein Degradation
This protocol is to assess the extent of target protein degradation following PROTAC treatment.[7]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for the POI overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
In Vitro Ubiquitination Assay
This protocol provides a method for a standard 25 µL in vitro ubiquitination reaction.
-
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
E3 ligase complex (e.g., VHL or Cereblon complex)
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC compound
-
SDS-PAGE gels
-
Western blot reagents (as described above)
-
-
Protocol:
-
Reaction Setup: Assemble the reactions on ice. For one 25 µL reaction, combine the following: 13.25 µL ddH₂O, 2.5 µL 10X Ubiquitination Buffer, 1.25 µL ATP (100 mM stock), 1.25 µL E1 Enzyme (1 µM stock), 1.25 µL E2 Enzyme (5 µM stock), 2.0 µL Ubiquitin (1 mg/mL stock), and 1.25 µL POI (5 µM stock).
-
Initiate Reaction: In separate tubes, add 22.75 µL of the master mix, 1.0 µL of E3 Ligase Complex (2.5 µM stock), and 1.25 µL of PROTAC (200 µM stock in DMSO) or DMSO for the vehicle control.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Quench Reaction: Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot using an antibody against the POI to detect higher molecular weight ubiquitinated species.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol describes a two-step co-immunoprecipitation approach to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
-
Materials:
-
Cells co-transfected with tagged versions of the POI (e.g., HA-tag) and E3 ligase (e.g., Flag-tag)
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
IP Lysis Buffer
-
Anti-Flag antibody/beads
-
Anti-HA antibody/beads
-
Control IgG
-
Elution buffer (containing Flag peptide)
-
Western blot reagents
-
-
Protocol:
-
Cell Treatment: Treat the transfected cells with the PROTAC compound and a proteasome inhibitor (to prevent degradation of the POI) for the desired time.
-
Cell Lysis: Lyse the cells in IP lysis buffer.
-
First Immunoprecipitation: Incubate the cell lysate with anti-Flag beads to pull down the Flag-tagged E3 ligase and any interacting proteins.
-
Elution: Elute the captured proteins from the beads using a buffer containing Flag peptide.
-
Second Immunoprecipitation: Incubate the eluate from the first IP with anti-HA beads to pull down the HA-tagged POI.
-
Analysis: Analyze the final immunoprecipitated sample by Western blot using antibodies against the Flag-tagged E3 ligase and the HA-tagged POI to confirm the presence of both proteins in the complex.
-
Data Presentation
Quantitative Degradation Data for a BRD4-Targeting PROTAC with a PEG3 Linker
| Parameter | Value | Cell Line |
| DC50 | 55 nM | Not Specified |
| Dmax | 85% | Not Specified |
Table 1: In vitro degradation of BRD4 by a JQ1-based PROTAC with a PEG3 linker recruiting the VHL E3 ligase.[7]
Comparative Permeability and Bioavailability of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.5 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.0 | 35 |
| PEG6 | 2.2 | 20 |
Table 2: Cellular permeability and pharmacokinetic data for BRD4-targeting PROTACs with varying PEG linker lengths.[7]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Nanoparticles Using m-PEG3-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-propionic acid (m-PEG3-CH2COOH). This process, known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. By creating a hydrophilic and biocompatible shell, PEGylation improves nanoparticle stability, prolongs systemic circulation time, and reduces immunogenicity.[1][2] The terminal carboxylic acid group of this compound allows for covalent conjugation to amine-functionalized nanoparticles, providing a versatile platform for drug delivery, bioimaging, and diagnostic applications.
Core Concepts and Applications
The surface functionalization of nanoparticles with this compound offers several key advantages for drug development:
-
Enhanced Stability: The hydrophilic PEG chains prevent aggregation and reduce non-specific protein adsorption (opsonization), leading to improved colloidal stability in biological fluids.[3]
-
Prolonged Circulation: By minimizing recognition and clearance by the mononuclear phagocyte system (MPS), PEGylated nanoparticles exhibit significantly longer circulation half-lives, increasing the probability of reaching the target site.[4]
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can reduce the immune response to the nanoparticles.[5]
-
Versatile Platform for Further Functionalization: While this document focuses on the initial PEGylation, the core nanoparticle or the PEG linker itself can be further modified with targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues.
Experimental Protocols
This section details the synthesis of iron oxide nanoparticles, their surface functionalization with an amine group, and the subsequent conjugation of this compound.
Protocol 1: Synthesis of Amine-Functionalized Iron Oxide Nanoparticles (IONPs)
This protocol describes the co-precipitation synthesis of magnetite (Fe₃O₄) nanoparticles followed by surface modification to introduce primary amine groups.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH, 25%)
-
(3-Aminopropyl)trimethoxysilane (APTS)
-
Deionized water (DI water)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Permanent magnet
-
Sonicator
Procedure:
-
IONP Synthesis (Co-precipitation):
-
Dissolve FeCl₃·6H₂O (e.g., 4.87 g) and FeCl₂·4H₂O (e.g., 1.99 g) in 100 mL of DI water in the three-neck flask with vigorous stirring under a nitrogen atmosphere.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of NH₄OH (25%) via the dropping funnel. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring for 1-2 hours at 80°C.
-
Cool the reaction to room temperature.
-
Collect the nanoparticles using a permanent magnet and discard the supernatant.
-
Wash the nanoparticles three times with DI water and twice with ethanol.
-
-
Amine Functionalization:
-
Disperse the washed IONPs in 50 mL of ethanol.
-
Add APTS (e.g., 1 mL) to the nanoparticle suspension.
-
Sonicate the mixture for 30 minutes to ensure homogeneity.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the amine-functionalized IONPs (IONP-NH₂) using a permanent magnet.
-
Wash the IONP-NH₂ three times with ethanol to remove unreacted APTS, followed by three washes with DI water.
-
Resuspend the IONP-NH₂ in DI water for the next step.
-
Protocol 2: Conjugation of this compound to Amine-Functionalized IONPs via EDC/NHS Chemistry
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of this compound for covalent bonding to the amine groups on the IONP surface.[6][7]
Materials:
-
Amine-functionalized IONPs (IONP-NH₂) from Protocol 1
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Deionized water (DI water)
Equipment:
-
pH meter
-
Vortex mixer
-
Centrifuge or magnetic separator
-
Lyophilizer (optional)
Procedure:
-
Activation of this compound:
-
In a suitable reaction tube, dissolve this compound (e.g., 10 mg) in 1 mL of Activation Buffer.
-
Add EDC (e.g., 1.5 molar excess to this compound) and NHS (e.g., 1.5 molar excess to this compound) to the PEG solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
-
Conjugation to IONP-NH₂:
-
Disperse the IONP-NH₂ in the Coupling Buffer to a concentration of approximately 1-5 mg/mL.
-
Immediately add the activated this compound solution to the IONP-NH₂ suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Solution (e.g., 100 µL of 1 M Tris-HCl) to the reaction mixture to quench any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Collect the PEGylated IONPs (IONP-PEG) using a permanent magnet or by centrifugation.
-
Wash the IONP-PEG three times with DI water to remove unreacted reagents and byproducts.
-
Resuspend the final IONP-PEG in a suitable buffer (e.g., PBS) for storage or further use. The nanoparticles can also be lyophilized for long-term storage.
-
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful surface modification and to understand the physicochemical properties of the resulting nanoparticles.
Key Characterization Techniques:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after PEGylation. An increase in hydrodynamic diameter is expected after successful surface modification.[8]
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A shift in zeta potential towards neutral is typically observed after PEGylation of positively charged amine-functionalized nanoparticles.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG on the nanoparticle surface by identifying characteristic vibrational bands of the PEG molecule.[9]
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface.
Quantitative Data Summary
The following tables provide representative data on the physicochemical properties and drug loading capacity of nanoparticles before and after PEGylation.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare IONPs | 95 ± 5 | 0.25 | -15 ± 3 |
| IONP-NH₂ | 105 ± 7 | 0.22 | +25 ± 4 |
| IONP-PEG | 130 ± 10 | 0.18 | -5 ± 2 |
Data are presented as mean ± standard deviation and are representative values compiled from literature.[9][10]
Table 2: Comparison of Drug Loading in PEGylated vs. Non-PEGylated Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Non-PEGylated Niosomes | Doxorubicin | 4.8 ± 0.5 | 19.3 ± 2.1 |
| PEGylated Niosomes | Doxorubicin | 12.1 ± 1.2 | 84.0 ± 3.5 |
| Non-PEGylated Niosomes | Curcumin | 18.5 ± 1.9 | 80.2 ± 4.3 |
| PEGylated Niosomes | Curcumin | 21.3 ± 2.2 | 95.1 ± 2.8 |
Data adapted from a study on niosomes, demonstrating the general trend of increased drug loading and encapsulation efficiency with PEGylation.[11]
Visualizations
Experimental Workflow
Caption: Workflow for surface modification of IONPs with this compound.
Cellular Uptake Signaling Pathway
Caption: Major cellular uptake pathways for PEGylated nanoparticles.
References
- 1. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. DSpace [cora.ucc.ie]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Peptide Modification with m-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins.[1][2] This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, protect against enzymatic degradation, and decrease immunogenicity.[1][3] The use of a short, monodisperse PEG linker like m-PEG3-CH2COOH (methoxy-triethylene glycol-acetic acid) offers precise control over the modification process, resulting in a homogenous product.[4]
This document provides detailed application notes and a comprehensive protocol for the modification of peptides with this compound using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid group of the PEG linker and a primary amine (e.g., the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue) on the peptide.[5][6]
Principle of the Reaction
The conjugation of this compound to a peptide via EDC/NHS chemistry is a two-step process designed to create a stable amide linkage:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound, forming a highly reactive and unstable O-acylisourea intermediate.[5]
-
Formation of a Stable NHS Ester and Amine Coupling: N-hydroxysuccinimide (NHS) is introduced to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the peptide to form a covalent and stable amide bond, with NHS being released as a byproduct. The inclusion of NHS significantly increases the efficiency of the coupling reaction.[5][7]
Applications in Peptide Drug Development
The modification of therapeutic peptides with this compound can offer several advantages:
-
Improved Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides in aqueous media.[5]
-
Enhanced Stability: The PEG moiety can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's stability and in vivo half-life.[8]
-
Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, reducing its potential to elicit an immune response.[8]
-
Controlled Drug Delivery: The use of a short, defined PEG linker allows for precise control over the drug's hydrodynamic volume, which can be fine-tuned to optimize its pharmacokinetic profile.
Experimental Protocols
Materials and Equipment
Reagents:
-
Peptide with at least one primary amine (N-terminus or Lysine residue)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)[9]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[9]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[7]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be free of primary amines)[7]
-
Quenching Buffer: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5[7]
-
Solvents for purification (e.g., HPLC-grade Acetonitrile, Water, Trifluoroacetic Acid (TFA))
-
Ultrapure water
Equipment:
-
Analytical balance
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis[10]
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization[3]
Two-Step Conjugation Protocol
This protocol is designed to minimize undesirable side reactions, such as peptide-peptide crosslinking.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.[11]
-
Dissolve this compound in Activation Buffer (0.1 M MES, pH 5.5) to a final concentration of 1-10 mM.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer. For example, create 100 mM stock solutions.
-
Add the EDC stock solution to the this compound solution. A common starting molar ratio is PEG:EDC of 1:2. Mix gently.
-
Immediately add the NHS stock solution to the mixture. A common starting molar ratio is PEG:EDC:NHS of 1:2:5.[7]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[11]
Step 2: Conjugation to the Peptide
-
Dissolve the peptide in Coupling Buffer (1X PBS, pH 7.2-7.5) to a desired concentration (e.g., 1-5 mg/mL), depending on the peptide's solubility.[7]
-
Add the activated this compound mixture from Step 1 to the peptide solution. A molar excess of the activated PEG linker (e.g., 10- to 50-fold) is recommended to ensure complete reaction with the peptide.[7] The optimal pH for this step is 7.2-8.0.[5]
-
Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction can also be performed at 4°C to minimize potential degradation of sensitive peptides, though this may require a longer reaction time.[7]
Step 3: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters. Incubate for 15 minutes.[5]
-
Acidify the quenched reaction mixture with TFA (to ~pH 2-3) and purify the PEGylated peptide using RP-HPLC with a C18 column.[7]
-
Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes), where Mobile Phase A is 0.1% TFA in Water and Mobile Phase B is 0.1% Acetonitrile with 0.1% TFA.[7]
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure conjugate. The more hydrophobic, PEGylated peptide will typically elute later than the unreacted, more polar peptide.[7]
Data Presentation
The following table provides representative data for a typical peptide conjugation experiment with this compound. Actual results will vary depending on the specific peptide and reaction conditions used.
| Parameter | Typical Value/Range | Notes |
| Reactant Concentrations | ||
| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility.[7] |
| Molar Ratio (Peptide:EDC:NHS) | 1 : 2 : 5 | A starting point for optimization.[7] |
| Molar Ratio (Peptide:PEG-Linker) | 1 : 20 | Molar excess of the PEG linker ensures complete reaction.[7] |
| Reaction Conditions | ||
| Activation pH / Time | pH 5.5 / 30 min | Using 0.1 M MES buffer.[7] |
| Conjugation pH / Time | pH 7.2 / 4 hours | Using 1X PBS buffer at room temperature.[7] |
| Post-Purification Results | ||
| Yield | 40-70% | Highly dependent on peptide sequence, reaction scale, and purification efficiency.[7] |
| Purity | >95% | As determined by analytical RP-HPLC.[7] |
| Characterization | ||
| Molecular Weight (Observed) | Theoretical MW + 204.22 Da | The mass of the this compound moiety minus water. Confirmed by mass spectrometry. |
| RP-HPLC Retention Time Shift | Increased retention time | PEGylated peptide is typically more hydrophobic and elutes later than the unmodified peptide. |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the development and characterization of a peptide modified with this compound.
Caption: Workflow for Peptide Modification with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation of the PEG linker. | Ensure EDC and NHS are fresh and have been stored properly. Optimize the molar ratios of EDC and NHS. Perform the activation at the optimal pH (4.7-6.0). |
| Hydrolysis of the NHS ester. | Use the activated PEG linker immediately. Ensure the pH of the coupling reaction is between 7.2 and 8.0. | |
| Competing side reactions. | Ensure the coupling buffer is free of primary amines (e.g., Tris or glycine). | |
| Multiple Products | Non-specific modification of the peptide. | If the peptide has multiple amine groups, consider site-specific protection strategies or enzymatic ligation methods if a single modification site is desired. Adjust the stoichiometry of the PEG linker. |
| Peptide Degradation | Harsh reaction conditions. | Perform the reaction at a lower temperature (4°C) for a longer duration. Ensure the pH of all buffers is correct. |
| Difficulty in Purification | Poor separation of PEGylated and un-PEGylated peptide. | Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or ion-exchange chromatography if RP-HPLC is ineffective. |
References
- 1. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 2. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for m-PEG3-CH2COOH in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG3-CH2COOH, a methoxy-terminated polyethylene (B3416737) glycol carboxylic acid linker, in the development of novel therapeutic agents. This versatile linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it offers a balance of hydrophilicity, flexibility, and defined length. Its properties can enhance the solubility and pharmacokinetic profile of the resulting therapeutic constructs.
Properties of this compound
This compound is a heterobifunctional linker featuring a methoxy-terminated triethylene glycol unit and a terminal carboxylic acid. The PEG component imparts increased water solubility to the molecule it is conjugated to, which can be advantageous for both in vitro handling and in vivo applications.[1][2] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule ligands, typically through the formation of a stable amide bond.[3][4]
| Property | Value | Reference |
| Molecular Formula | C9H18O6 | [5] |
| Molecular Weight | 222.24 g/mol | [5] |
| Appearance | Colorless to pale yellow oil or solid | [6] |
| Purity | Typically >95% | [5][7] |
| Solubility | Soluble in water and most organic solvents | [1] |
Applications in Therapeutic Agent Development
The primary application of this compound is as a linker in the construction of complex therapeutic molecules.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][8] The linker plays a critical role in a PROTAC's efficacy, as its length and composition determine the proper orientation of the target protein and E3 ligase to form a productive ternary complex.[9] this compound provides a flexible and hydrophilic spacer of a defined length, which can be systematically varied to optimize the degradation of the target protein.[10][11]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies consisting of a monoclonal antibody linked to a cytotoxic payload. The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the payload is then released to induce cell death.[11][12] The linker in an ADC influences its stability, solubility, and the efficiency of payload release. While this compound is a non-cleavable linker, its hydrophilicity can improve the overall properties of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1]
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Note: These protocols should be optimized for specific applications.
Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form a more reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction vials
-
Magnetic stirrer and stir bar
Procedure (Organic Solvent): [13]
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC·HCl (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The resulting solution containing the activated m-PEG3-NHS ester can be used directly in the next step.
Procedure (Aqueous Buffer): [4][14]
-
Dissolve this compound (1 equivalent) in Activation Buffer.
-
Add NHS or sulfo-NHS (1.5 equivalents) to the solution.
-
Add EDC·HCl (1.5 equivalents) to the solution.
-
Incubate the reaction at room temperature for 15-30 minutes.
-
The activated linker solution is now ready for conjugation to the amine-containing molecule.
| Reagent | Molar Excess (vs. This compound) | Purpose |
| EDC·HCl | 1.2 - 1.5 | Activates the carboxyl group to form an O-acylisourea intermediate. |
| NHS/sulfo-NHS | 1.2 - 1.5 | Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. |
Conjugation of Activated this compound to an Amine-Containing Molecule
This protocol describes the reaction of the activated m-PEG3-NHS ester with a primary amine to form a stable amide bond.
Materials:
-
Activated m-PEG3-NHS ester solution (from Protocol 3.1)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free buffer at pH 7-8.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification equipment (e.g., size-exclusion chromatography, dialysis, HPLC).
Procedure:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated m-PEG3-NHS ester solution to the amine-containing molecule solution. The molar ratio of the activated linker to the amine will need to be optimized but a starting point of 5-20 fold molar excess of the linker is common for protein conjugations.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Purify the conjugate using an appropriate method to remove unreacted linker and byproducts. For proteins, size-exclusion chromatography or dialysis are common. For small molecules, HPLC is typically used.
Characterization of Conjugates
The resulting therapeutic agent should be thoroughly characterized to ensure its identity, purity, and functionality.
| Characterization Technique | Parameter Measured |
| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR) for ADCs.[12] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the conjugate and can be used to quantify the amount of unconjugated starting materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure of small molecule conjugates (e.g., PROTACs). |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Confirms the binding activity of the antibody portion of an ADC to its target antigen. |
| Cell-based Assays | Determines the biological activity of the therapeutic agent, such as target protein degradation for PROTACs or cytotoxicity for ADCs. |
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for ADC Synthesis
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
EDC/NHS Coupling Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Labeling Proteins with m-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs.[1][2] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends its circulating half-life, enhances solubility and stability, and reduces immunogenicity and proteolytic degradation.[3][4][5] m-PEG3-CH2COOH is a short, monodisperse PEG linker containing a terminal carboxylic acid group. This functional group allows for covalent conjugation to proteins, typically through the primary amines of lysine (B10760008) residues and the N-terminus, after activation.[4][6]
This document provides a detailed experimental protocol for the labeling of proteins with this compound. The process involves a two-step reaction: the activation of the carboxylic acid group of the PEG linker to an N-hydroxysuccinimide (NHS) ester, followed by the conjugation of the activated PEG to the target protein.
Experimental Workflow
The overall workflow for protein labeling with this compound involves activation of the PEG reagent, conjugation to the protein, and subsequent purification and characterization of the conjugate.
Caption: Experimental workflow for protein PEGylation.
Quantitative Parameters for Protein PEGylation
The efficiency of the PEGylation reaction is dependent on several factors, as outlined in the table below. These parameters should be optimized for each specific protein.
| Parameter | Recommended Range | Purpose |
| Molar Excess of Activated PEG | 10 to 50-fold | Drives the reaction towards the desired degree of labeling. |
| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can improve reaction efficiency.[7] |
| Reaction pH | 7.0 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[6][8] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
| Reaction Time | 30 minutes to 4 hours | Should be optimized to achieve desired labeling.[7][8] |
| Degree of Labeling (DOL) | 1 - 5 PEGs/protein | Determined by MS; indicates average number of attached PEGs. |
| Yield | > 80% | Percentage of initial protein recovered after purification. |
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials and Reagents
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Target Protein
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[6][8] Avoid buffers containing primary amines like Tris.[8][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Purification: Size Exclusion (SEC) or Ion Exchange (IEX) chromatography columns.[]
-
Storage Buffer: e.g., PBS, pH 7.4
Protocol 1: Activation of this compound to m-PEG3-NHS Ester
This step should be performed immediately before protein conjugation as the NHS ester is moisture-sensitive and prone to hydrolysis.[8][9]
-
Preparation: Bring all reagents to room temperature before opening vials to prevent condensation.
-
Dissolution: Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to desired concentrations (e.g., 100 mM). A slight molar excess of EDC and NHS (1.2 to 1.5 equivalents relative to the PEG linker) is recommended.[11]
-
Activation: Mix the dissolved components and allow the reaction to proceed at room temperature for 15-60 minutes.
Protocol 2: Protein Conjugation with Activated m-PEG3-NHS Ester
-
Protein Preparation: Ensure the protein is in an amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.[9]
-
Conjugation Reaction: Add the calculated molar excess of the freshly activated m-PEG3-NHS ester solution to the protein solution. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8] Gentle stirring or rocking is recommended.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes. This step removes unreacted NHS esters.
Protocol 3: Purification of the PEGylated Protein
Purification is necessary to remove unreacted PEG reagent, reaction byproducts, and any unconjugated protein.
-
Size Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated protein from smaller, unreacted PEG molecules and byproducts.[12] Equilibrate the SEC column with the desired final storage buffer and load the quenched reaction mixture. Collect fractions and analyze for the presence of the protein.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of native and PEGylated proteins, and potentially different species of PEGylated proteins (e.g., mono-, di-, tri-PEGylated).[][13] Elution is typically achieved using a salt gradient.
Protocol 4: Characterization of the PEGylated Protein
Characterization is crucial to confirm the success of the conjugation and to determine the degree of labeling.
-
SDS-PAGE Analysis: Compare the PEGylated protein to the unmodified protein. A successful PEGylation will result in a band shift, indicating an increase in molecular weight.
-
Mass Spectrometry (MS): LC-MS analysis of the intact protein is the most accurate method to determine the molecular weight of the PEGylated protein and to assess the distribution of different PEGylated species.[14][15] The mass increase will correspond to the number of attached PEG moieties.
Mechanism of Action: Enhanced Therapeutic Effect
PEGylation enhances the therapeutic efficacy of proteins by improving their pharmacokinetic properties. The increased size and hydrophilicity of the PEGylated protein reduces renal clearance and shields it from proteolytic enzymes, leading to a longer half-life in circulation.[2][3] This allows for sustained signaling and a more prolonged therapeutic effect from a single administration.
Caption: PEGylation enhances therapeutic protein efficacy.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for m-PEG3-CH2COOH Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG3-CH2COOH derivatives in click chemistry, a powerful bioconjugation technique. The protocols detailed below are intended to serve as a guide for the synthesis and application of these versatile linkers in areas such as drug delivery, proteomics, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound and its Role in Click Chemistry
This compound is a heterobifunctional linker containing a methoxy-terminated triethylene glycol (PEG3) spacer and a terminal carboxylic acid. The PEG spacer enhances aqueous solubility and reduces non-specific binding, making it an ideal component for bioconjugation.[1][2] The terminal carboxylic acid provides a versatile handle for derivatization, allowing for the introduction of "click" chemistry functionalities, namely azide (B81097) or alkyne groups.[3]
Click chemistry refers to a set of biocompatible, highly efficient, and specific reactions, with the most common being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] By converting the carboxylic acid of this compound into an azide or alkyne, researchers can create powerful tools for conjugating molecules of interest with high precision and yield.[6][7]
Applications of this compound Derivatives
The derivatives of this compound are instrumental in a variety of advanced biochemical applications:
-
Bioconjugation: These linkers are used to attach biomolecules such as peptides, proteins, and oligonucleotides to other molecules or surfaces. The hydrophilic PEG chain helps to maintain the biological activity of the conjugated species.[3][8]
-
Drug Delivery: PEGylation, the process of attaching PEG chains to therapeutic agents, is a well-established method to improve the pharmacokinetic properties of drugs.[8] Clickable this compound derivatives enable the precise attachment of drugs to targeting moieties like antibodies, creating targeted drug delivery systems such as antibody-drug conjugates (ADCs).[8][9]
-
PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10] PEG linkers are crucial in PROTAC design, and clickable derivatives of this compound offer a modular and efficient way to connect the target-binding and E3 ligase-binding moieties.[1][7][11]
-
Surface Modification: The carboxylic acid end of the linker can be used to attach the PEG chain to a surface, while the click chemistry handle can be used to immobilize biomolecules, creating functionalized surfaces for biosensors and other diagnostic applications.[12]
Derivatization of this compound for Click Chemistry
To be used in click chemistry, the carboxylic acid of this compound must first be converted into an azide or an alkyne. This is typically achieved through standard amide bond formation with a small molecule containing the desired click functionality and a primary amine.
Workflow for Derivatization and Bioconjugation
Caption: Workflow for derivatizing this compound and its use in bioconjugation.
Experimental Protocols
The following are generalized protocols for the synthesis of a clickable this compound derivative and its subsequent use in a bioconjugation reaction. Note: These protocols should be optimized for specific applications.
Protocol 1: Synthesis of Azido-PEG3-Acid
This protocol describes the conversion of this compound to an azide-functionalized derivative using an amine-to-azide transfer reagent or by coupling with an azide-containing amine. A common approach is to couple the carboxylic acid with an amino-PEG-azide molecule. For the purpose of this protocol, we will outline a general amide coupling reaction.
Materials:
-
This compound
-
Amino-PEG-Azide (e.g., 2-(2-aminoethoxy)ethyl azide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amino-PEG-azide (1.2 equivalents) in anhydrous DMF.
-
Add the amino-PEG-azide solution to the activated this compound solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting Azido-PEG3-Acid derivative by preparative HPLC.
Protocol 2: Bioconjugation of an Alkyne-Modified Peptide using Azido-PEG3-Acid (CuAAC)
This protocol details the conjugation of the synthesized Azido-PEG3-Acid to a peptide containing an alkyne functionality.
Materials:
-
Azido-PEG3-Acid
-
Alkyne-modified peptide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Reaction tube
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Dissolve the alkyne-modified peptide and Azido-PEG3-Acid (1.5 equivalents) in degassed PBS in a reaction tube.
-
Prepare a stock solution of the copper catalyst by mixing CuSO4 and TBTA in a 1:5 molar ratio in a suitable solvent (e.g., DMSO/water).
-
Add the copper/TBTA solution to the peptide/azide mixture to a final copper concentration of 100-200 µM.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to copper) to the reaction mixture.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Upon completion, purify the peptide-PEG conjugate using a suitable method such as size-exclusion chromatography or reverse-phase HPLC.
Quantitative Data
The efficiency of click chemistry reactions is a key advantage. The following table provides illustrative data on the yields of the derivatization and conjugation steps. Actual yields will vary depending on the specific molecules and reaction conditions.
| Step | Reactants | Key Reagents | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| Derivatization | This compound + Amino-Azide | EDC, NHS, DIPEA | DMF | 4-6 | 25 | 75-90 |
| Conjugation (CuAAC) | Azido-PEG3-Acid + Alkyne-Peptide | CuSO4, Na-Ascorbate, TBTA | PBS | 1-4 | 25 | >90[7] |
Signaling Pathway and Logical Relationships
The application of this compound derivatives in PROTAC development involves a series of logical steps leading to the degradation of a target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. openpr.com [openpr.com]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
Enhancing Drug Properties with m-PEG3-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility and suboptimal stability are significant hurdles in the development of new therapeutics. A proven strategy to overcome these challenges is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule. This application note details the use of m-PEG3-CH2COOH, a short-chain methoxy-terminated PEG acid, to enhance the solubility and stability of therapeutic agents. Its defined length and terminal carboxylic acid group allow for precise and controlled conjugation to amine-containing molecules, such as proteins, peptides, and small molecule drugs. By covalently attaching this hydrophilic linker, the resulting conjugate often exhibits improved biopharmaceutical properties, including increased aqueous solubility, enhanced stability under various stress conditions, and potentially altered pharmacokinetic profiles.[][2]
This document provides detailed protocols for the conjugation of this compound to a model amine-containing drug, subsequent purification, and methods to quantify the resulting improvements in solubility and stability.
Data Presentation: Enhanced Solubility and Stability
The conjugation of this compound to a poorly soluble drug can lead to a significant increase in its aqueous solubility. The following table provides representative data on the solubility enhancement of a model hydrophobic drug, "Drug X," after conjugation.
Table 1: Aqueous Solubility of Drug X and its this compound Conjugate
| Compound | Aqueous Solubility (µg/mL) at 25°C | Fold Increase |
| Drug X (Unconjugated) | 5 | - |
| Drug X-PEG3-COOH | 250 | 50 |
Note: The data presented here is illustrative and the actual degree of solubility enhancement will vary depending on the specific drug molecule and conjugation efficiency.
Forced degradation studies are essential to evaluate the stability of a drug substance.[3][4][5] The this compound conjugate of Drug X exhibits enhanced stability under hydrolytic stress conditions compared to the unconjugated drug.
Table 2: Stability of Drug X and its this compound Conjugate under Acidic Hydrolysis (0.1 M HCl, 60°C)
| Compound | Time (hours) | % Degradation |
| Drug X (Unconjugated) | 24 | 35 |
| Drug X-PEG3-COOH | 24 | 12 |
Note: This data is representative and stability improvements will be specific to the drug and the nature of the chemical linkage.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Small Molecule Drug
This protocol describes the conjugation of this compound to a primary amine on a small molecule drug using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry in an organic solvent.
Materials:
-
This compound
-
Amine-containing small molecule drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Activation of this compound:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC-HCl (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated PEG.
-
-
Conjugation Reaction:
-
In a separate vessel, dissolve the amine-containing small molecule drug (1 equivalent) in anhydrous DCM or DMF.
-
If the drug is in a salt form (e.g., hydrochloride), add DIPEA (1-2 equivalents) to neutralize the salt and free the amine.
-
Slowly add the solution of the amine-containing drug to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using flash chromatography on silica (B1680970) gel or preparative reverse-phase HPLC to isolate the desired this compound-drug conjugate.
-
Characterize the purified conjugate using techniques like ¹H NMR and Mass Spectrometry to confirm its identity and purity.[6][7]
-
Protocol 2: Determination of Aqueous Solubility
This protocol outlines the shake-flask method for determining the aqueous solubility of the unconjugated drug and its PEGylated conjugate.[8][9]
Materials:
-
Unconjugated drug
-
This compound-drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Add an excess amount of the unconjugated drug and the PEGylated conjugate to separate vials.
-
Add a known volume of PBS (e.g., 1 mL) to each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved drug.
-
The determined concentration represents the aqueous solubility of the compound.
-
Protocol 3: Assessment of Stability via Forced Degradation Study
This protocol describes a forced degradation study to compare the stability of the unconjugated drug and its PEGylated conjugate under acidic conditions.[3][4]
Materials:
-
Unconjugated drug
-
This compound-drug conjugate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Vials with screw caps
-
Water bath or oven
-
HPLC system with a stability-indicating method
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the unconjugated drug and the PEGylated conjugate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
In separate vials, add a known volume of the stock solution to a known volume of 0.1 M HCl to achieve the desired final drug concentration.
-
Prepare control samples by adding the stock solution to water instead of acid.
-
Incubate all vials at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method that can separate the parent drug from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent drug at each time point relative to the initial concentration (time 0).
-
The percentage of degradation is calculated as 100% minus the percentage of the remaining parent drug.
-
Compare the degradation rates of the unconjugated drug and the PEGylated conjugate.
-
Visualizations
Logical Workflow for Drug PEGylation and Characterization
Caption: Workflow for PEGylation and subsequent analysis.
Signaling Pathway of Improved Drug Delivery
References
- 2. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG3-CH2COOH Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize m-PEG3-CH2COOH conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The conjugation of this compound via EDC/NHS chemistry is a two-step process, with each step having its own optimal pH range for maximum efficiency.
-
Activation Step (Carboxyl Activation): The activation of the carboxylic acid group on this compound using EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]
-
Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile.[1] Common buffers for this step include phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]
Q2: Why is a two-step reaction with different pH conditions recommended?
Performing a two-step reaction with distinct pH conditions for activation and coupling helps to maximize conjugation efficiency and minimize side reactions. The acidic pH of the activation step is optimal for the EDC/NHS reaction, while the slightly alkaline pH of the coupling step is ideal for the reaction with primary amines.[2][3]
Q3: What are the recommended molar ratios of EDC and NHS to this compound?
The molar ratios of EDC and NHS to this compound can significantly impact the efficiency of the activation step. A molar excess of EDC and NHS is generally recommended to drive the reaction forward. The optimal ratios may require some empirical optimization for a specific application.
Q4: What should I do if I observe low or no conjugation yield?
Low or no conjugation yield can be caused by several factors. Key areas to investigate include:
-
Suboptimal pH: Verify the pH of your activation and coupling buffers are within the optimal ranges.[4]
-
Reagent Quality: EDC and NHS are moisture-sensitive.[4] Ensure they are stored in a desiccated environment and allow them to equilibrate to room temperature before use to prevent condensation.[4]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or carboxylates, as they will compete in the reaction.[2]
-
Molar Ratios: An insufficient molar excess of the activating agents (EDC/NHS) or the PEG linker can lead to low yields.[2]
Q5: How can I prevent aggregation of my protein during PEGylation?
Protein aggregation is a common issue in conjugation reactions. To mitigate this:
-
Optimize Molar Ratio: A high degree of PEGylation can sometimes lead to aggregation. Reducing the molar excess of the this compound may help.[2]
-
Reaction Conditions: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation.[2]
-
Purification Strategy: Ensure that the buffers used during purification are optimized to maintain the solubility of the conjugate.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during this compound conjugation reactions.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your activation buffer (pH 4.5-6.0) and your coupling buffer (pH 7.0-8.5).[1] |
| Degraded Reagents | Use fresh, high-quality EDC and NHS. Store them properly in a desiccated environment at -20°C.[4] Allow vials to warm to room temperature before opening.[4] |
| Incorrect Buffer | Use amine-free and carboxylate-free buffers for the reaction, such as MES for activation and PBS for coupling.[2] If your protein is in a buffer containing primary amines like Tris, perform a buffer exchange before starting the conjugation.[2] |
| Insufficient Molar Ratios | Optimize the molar excess of this compound, EDC, and NHS. A titration experiment can help determine the optimal ratios for your specific molecule.[2] |
| Inactive Amine | Ensure the primary amine on the target molecule is accessible and reactive at the chosen coupling pH. At a pH below 7.0, primary amines can be protonated and less reactive.[1] |
| Hydrolysis of NHS Ester | Use the activated this compound immediately after the activation step. The NHS ester is susceptible to hydrolysis, especially at higher pH values.[1] |
Issue 2: Protein/Molecule Precipitation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Co-solvent | If using a co-solvent like DMSO or DMF to dissolve the PEG linker, ensure the final concentration in the reaction mixture is low (typically <10%).[5] |
| Significant Change in pI | The isoelectric point (pI) of the protein may change after PEGylation. Adjust the buffer pH to be further away from the theoretical pI of the conjugate to improve solubility.[6] |
| Protein Self-Crosslinking | This can occur if a one-step protocol is used where EDC can crosslink carboxylates and amines on the protein. A two-step protocol, where the PEG is activated first, is recommended to minimize this.[6] |
Issue 3: Lack of Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Reagent Activity | Due to their moisture sensitivity, the activity of EDC and NHS can vary. Always handle these reagents carefully, use fresh aliquots for each experiment, and store them properly.[4] |
| Variations in Reaction Conditions | Ensure consistent pH, temperature, and reaction times between experiments.[5] Standardize all steps of the protocol. |
Quantitative Data Summary
The following tables summarize recommended starting conditions for this compound conjugation reactions. Note that optimal conditions may vary depending on the specific molecules being conjugated and should be optimized empirically.
Table 1: Recommended pH Conditions for Two-Step Conjugation
| Reaction Step | Recommended pH Range | Common Buffer | Purpose |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[1] |
| Amine Coupling | 7.0 - 8.5 | PBS (pH 7.2-7.4) | Ensures the primary amine is deprotonated and nucleophilic for reaction with the NHS ester.[1] |
Table 2: Recommended Molar Ratios for Reactants (Relative to Target Molecule)
| Reactant | Recommended Molar Excess | Notes |
| This compound | 5 to 20-fold | Requires empirical optimization. A higher excess can increase the degree of labeling but may also increase the risk of aggregation.[7] |
| EDC | 1.5 - 2.0 equivalents (relative to PEG) | Drives the initial activation of the carboxyl group.[7][8] |
| NHS/Sulfo-NHS | 1.5 - 2.0 equivalents (relative to PEG) | Stabilizes the activated intermediate, forming a more stable amine-reactive NHS ester.[7][8] |
Table 3: Recommended Reaction Times and Temperatures
| Reaction Step | Temperature | Duration | Notes |
| Activation | Room Temperature | 15 - 30 minutes | A short incubation is usually sufficient to form the NHS ester.[6][8] |
| Coupling | Room Temperature or 4°C | 1 - 2 hours (RT) or Overnight (4°C) | Longer incubation at lower temperatures can sometimes improve yield and reduce aggregation.[2] |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol is designed for conjugating this compound to primary amines (e.g., lysine (B10760008) residues) on a protein in an aqueous environment.
Materials:
-
This compound
-
Protein containing primary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate (B84403) Buffer, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Coupling Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL in the Coupling Buffer.[8]
-
-
Activation of this compound:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[6]
-
Dissolve this compound in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or ultrapure water.
-
Add the EDC stock solution to the this compound solution, followed immediately by the NHS/Sulfo-NHS stock solution.[6] A common molar ratio is 1:2:2 for this compound:EDC:NHS, but this may require optimization.[8]
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[6][8]
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound mixture to the prepared protein solution.
-
If the activation was performed at a low pH, adjust the pH of the reaction mixture to 7.2-7.5 by adding a concentrated, non-amine buffer like phosphate buffer.[3][9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2][8]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
Protocol 2: Conjugation of this compound to an Amine-Containing Small Molecule in Organic Solvent
This protocol is a general guideline for conjugating this compound to a small molecule containing a primary amine in an organic solvent.
Materials:
-
This compound
-
Amine-containing small molecule
-
EDC-HCl
-
NHS
-
Anhydrous solvents (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA))
Procedure:
-
Activation of this compound:
-
Conjugation to the Small Molecule:
-
In a separate flask, dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.[8]
-
Add the small molecule solution to the activated this compound mixture.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base.[8]
-
Stir the reaction at room temperature for 2-24 hours.[8] The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can then be purified using an appropriate method such as column chromatography (e.g., reverse-phase chromatography).
-
Visualizations
Caption: Two-step workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: m-PEG3-CH2COOH Bioconjugation
Welcome to the technical support center for m-PEG3-CH2COOH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of this compound to biomolecules, helping you to identify the root cause of common problems and find effective solutions.
Q1: What are the most common causes of low or no conjugation yield?
Low conjugation yield is a frequent issue and can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder conjugation efficiency.[1]
-
Reagent Quality and Stoichiometry: Degradation of reagents, particularly the coupling agents like EDC and NHS, or an inappropriate molar ratio of the PEG reagent to the target biomolecule can lead to poor outcomes.[1][2]
-
Biomolecule-Related Issues: The presence of interfering substances (e.g., primary amine-containing buffers like Tris), low concentration of the biomolecule, or steric hindrance at the conjugation site can negatively affect the reaction.[3][4]
-
Hydrolysis of Activated PEG: The activated intermediate of this compound (e.g., the NHS ester) is susceptible to hydrolysis in aqueous solutions, which deactivates it.[5][6]
Q2: How can I optimize the reaction conditions for better conjugation efficiency?
Optimizing reaction conditions is critical for maximizing your yield. The conjugation process using this compound typically involves a two-step EDC/NHS reaction.[5] Here are the key parameters to consider for each step:
-
Activation Step (forming the NHS ester):
-
Conjugation Step (reaction with the amine):
-
pH: The reaction of the NHS-activated PEG with primary amines on your biomolecule is most efficient at a pH of 7.0-8.5.[1][3][5] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable choices.[3][4] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target biomolecule.[3][4]
-
Q3: My activated this compound seems to be inactive. What could be the reason?
The primary reason for the inactivation of activated this compound is the hydrolysis of the NHS ester. The stability of this amine-reactive ester is highly dependent on pH and temperature.
-
Minimize Hydrolysis: Prepare the activated PEG-NHS ester immediately before use and avoid preparing stock solutions for long-term storage.[3] Work quickly once the activation is complete. The half-life of the NHS ester decreases significantly as the pH increases.[5]
Q4: I am observing aggregation or precipitation of my protein during conjugation. How can I prevent this?
Protein aggregation during bioconjugation can be a significant problem. Here are some strategies to mitigate it:
-
Optimize Molar Ratio: A high degree of PEGylation can sometimes lead to aggregation. Try reducing the molar excess of the this compound.[1][6]
-
Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can help reduce aggregation.[1][6]
-
Purification Strategy: Ensure that the buffers used during purification are optimized to maintain the solubility and stability of the conjugate. Size-exclusion chromatography (SEC) is often effective at separating aggregates from the desired product.[1]
Q5: What are the common side products in an EDC/NHS mediated conjugation, and how can I minimize them?
The most common side products include:
-
N-acylurea: This byproduct forms from the rearrangement of the O-acylisourea intermediate generated during the EDC activation. It can be difficult to remove due to its similar properties to the desired product.[2][6] Using a two-step procedure where the carboxylic acid is first activated with EDC and NHS before adding the amine-containing molecule can help minimize its formation.[9]
-
Hydrolyzed PEG-acid: This results from the hydrolysis of the activated NHS ester, rendering the PEG inactive for conjugation.[5][6]
To minimize side products, use high-purity reagents, optimize reaction conditions, and consider a two-step conjugation protocol.[2][9][10]
Data Presentation: Quantitative Parameters
The efficiency of this compound bioconjugation is influenced by several quantitative factors. The following tables summarize key parameters.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Activation Step | Conjugation Step | Rationale |
| pH | 4.5 - 6.0[5][7][8] | 7.0 - 8.5[1][3][5] | Maximizes NHS ester formation and subsequent reaction with primary amines. |
| Buffer | MES[5][8] | PBS, Borate[3][4] | Avoids competing primary amines present in buffers like Tris. |
| Temperature | Room Temperature | 4°C or Room Temperature[1] | Lower temperatures can reduce aggregation during longer incubations. |
| Reaction Time | 15 - 30 minutes[1][7] | 1 - 2 hours (RT) or Overnight (4°C)[1] | Allows for efficient activation and subsequent conjugation. |
| Molar Ratio (PEG:Biomolecule) | N/A | 5:1 to 20:1[1] | Needs to be optimized for each specific biomolecule. |
Table 2: Stability of NHS-Ester at Different pH Values
| pH | Half-life of NHS-Ester | Temperature |
| 7.0 | 4-5 hours[5] | 0°C |
| 8.0 | 1 hour[5] | 4°C |
| 8.6 | 10 minutes[5] | 4°C |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by its conjugation to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3][11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[6]
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[3][8]
-
Prepare a solution of your target protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). EDC solutions are not stable and should be used promptly.[5]
-
-
Activation of this compound (pH 5.0-6.0):
-
Dissolve the this compound in Activation Buffer.
-
Add the EDC solution to the this compound solution. A 2- to 10-fold molar excess of EDC over this compound is a common starting point.[5]
-
Immediately add the NHS solution. Use a 1.25- to 2.5-fold molar excess of NHS over EDC.[5]
-
Incubate the reaction for 15-30 minutes at room temperature.[1][7]
-
-
Conjugation to Protein (pH 7.2-7.5):
-
Optional but Recommended: Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer. This prevents unwanted side reactions with the target protein.[8]
-
If the desalting step is skipped, raise the pH of the activated this compound solution to 7.2-7.5 by adding the protein solution in Coupling Buffer.[3]
-
Immediately add the activated this compound solution to your protein solution. The molar ratio of PEG to protein should be optimized (e.g., start with a 10:1 molar excess of PEG).[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
Visualizations
Caption: Experimental workflow for the two-step bioconjugation of this compound to a protein.
Caption: Troubleshooting decision tree for low yield in this compound bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fmoc-NH-PEG3-CH2COOH | 139338-72-0 [chemicalbook.com]
- 10. precisepeg.com [precisepeg.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving m-PEG3-CH2COOH Conjugation Reaction Yields
Welcome to the technical support center for m-PEG3-CH2COOH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve higher yields and more consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: The most common method for conjugating this compound to a molecule containing a primary amine (like a protein or peptide) is through carbodiimide (B86325) chemistry.[1][2] This involves activating the terminal carboxylic acid (-COOH) of the PEG linker using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] The EDC activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2] NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with a primary amine on the target molecule to form a stable, covalent amide bond.[2]
Q2: Why is a two-step protocol often recommended for EDC/NHS conjugation?
A2: A two-step protocol provides greater control and helps to minimize unwanted side reactions.[1][2] In the first step, the carboxyl group of this compound is activated with EDC and NHS. This is followed by an optional quenching or removal of excess EDC before the addition of the amine-containing target molecule.[2] This is particularly important if your target molecule also contains carboxyl groups, as it prevents EDC from causing undesirable cross-linking of your target molecule.[2]
Q3: What are the optimal pH conditions for the activation and coupling steps?
A3: The two steps of the reaction have different optimal pH ranges:
-
Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[3] MES buffer is a common choice as it lacks amines and carboxylates that could interfere.[2]
-
Coupling Step (Amine Reaction): This step requires the primary amine on the target molecule to be deprotonated and therefore nucleophilic. This is favored at a physiological to slightly alkaline pH, generally between 7.0 and 8.0.[3] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 are commonly used.[3]
Q4: My antibody is in a buffer containing Tris. Can I still perform the conjugation?
A4: No, you should avoid buffers containing primary amines, such as Tris or glycine.[4][5] These will compete with the primary amines on your target molecule for reaction with the activated this compound, which will significantly reduce your conjugation efficiency.[4] It is essential to perform a buffer exchange into an amine-free buffer like PBS or MES before starting the conjugation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. | Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent condensation.[1] Prepare stock solutions immediately before use.[2] |
| Incorrect Buffer Composition: Presence of primary amines (e.g., Tris) or carboxylates in the buffer. | Perform a buffer exchange to an amine-free buffer (e.g., PBS for coupling, MES for activation).[4] | |
| Suboptimal pH: Incorrect pH for either the activation or coupling step. | Verify the pH of your reaction buffers. Use a pH of 4.5-6.0 for EDC/NHS activation and a pH of 7.0-8.0 for the amine coupling step.[3] | |
| Hydrolysis of Activated PEG: The NHS-activated PEG ester is susceptible to hydrolysis, especially at higher pH. | Minimize the time between the activation of the this compound and the addition of your amine-containing target molecule.[2] | |
| Antibody/Protein Aggregation or Precipitation | High Degree of PEGylation: Excessive modification of the protein surface can lead to aggregation. | Optimize the molar ratio of PEG to your protein. A lower molar excess of the this compound may help reduce aggregation.[4] |
| High Concentration of EDC: EDC can promote protein-protein crosslinking. | Use a two-step protocol to remove excess EDC before adding your protein.[1] Consider lowering the concentration of EDC used.[1] | |
| Inappropriate Buffer Conditions: The buffer pH may be too close to the isoelectric point (pI) of the conjugate. | Adjust the buffer pH to be further away from the theoretical pI of the conjugate.[1] | |
| Difficulty Purifying the Conjugate | Complex Reaction Mixture: Presence of unreacted protein, unreacted PEG, and hydrolysis byproducts. | Size-exclusion chromatography (SEC) is effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.[] |
| Co-elution of Species: Similar hydrodynamic radii of desired and undesired products. | Consider using a different chromatography technique. For example, hydrophobic interaction chromatography (HIC) or reverse-phase chromatography (RPC) can also be effective for purifying PEGylated proteins.[] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol is a general guideline. Optimal conditions, particularly molar ratios, should be determined empirically for your specific application.
Materials:
-
This compound
-
Protein/antibody in amine-free buffer (e.g., PBS, pH 7.4) at a concentration of >0.5 mg/mL[4]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[1]
-
Purification/Desalting columns (e.g., Sephadex G-25)
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[1]
-
Dissolve this compound in Activation Buffer to a final concentration of 1-10 mM.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer (or high-purity water/DMSO for NHS).[2]
-
Add the EDC stock solution to the this compound solution. A typical starting molar ratio is 2:1 (EDC:PEG).[4] Mix gently.
-
Immediately add the NHS stock solution. A common molar ratio is 2:1 (NHS:PEG).[4]
-
Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.[4]
Step 2: Conjugation to the Amine-Containing Protein
-
Optional (but recommended): Remove excess EDC and NHS byproducts using a desalting column equilibrated with Activation Buffer. This prevents EDC from reacting with your target protein.[2]
-
Adjust the pH of the activated this compound solution to 7.2-8.0 by adding Coupling Buffer.[5]
-
Add the activated this compound solution to your protein solution. The molar ratio of PEG to protein should be optimized; a starting point of 10:1 is common.[4]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters.[1] Incubate for 15 minutes.[1]
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.[1]
Recommended Starting Molar Ratios for Optimization
| Reactant | Molar Ratio (relative to this compound) |
| EDC | 2x - 10x |
| NHS/Sulfo-NHS | 2x - 10x |
| Reactant | Molar Ratio (relative to Protein) |
| This compound | 5x - 20x |
Note: These are starting recommendations. The optimal ratios are highly dependent on the specific protein and desired degree of PEGylation.
Visualizations
Caption: EDC/NHS reaction pathway for amine conjugation.
Caption: Two-step experimental workflow for conjugation.
Caption: Troubleshooting decision tree for low yield.
References
troubleshooting poor solubility of m-PEG3-CH2COOH conjugates
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of conjugates synthesized using m-PEG3-CH2COOH. It is designed for researchers, scientists, and drug development professionals encountering solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My final this compound conjugate has poor aqueous solubility. What are the potential causes?
Poor solubility of the final conjugate is a common issue that can arise from several factors related to the properties of the starting materials and the conditions of the conjugation reaction. The primary causes include the intrinsic properties of the molecule being conjugated, aggregation phenomena, and suboptimal reaction parameters.[1] The short, three-unit PEG chain may not be sufficient to solubilize a very hydrophobic molecule.
Key potential causes include:
-
High Hydrophobicity of the Target Molecule: The molecule you are conjugating to the PEG linker may be inherently poorly soluble in aqueous buffers. The hydrophilic contribution of a short PEG3 chain might be insufficient to overcome this.
-
Aggregation: The conjugation process can induce aggregation of the target molecule (especially proteins), leading to precipitation.[1] This can be triggered by high concentrations of reactants, the use of organic co-solvents that destabilize the molecule, or intermolecular crosslinking.
-
Suboptimal Reaction Conditions: Parameters such as pH, buffer composition, and molar ratios of reactants can significantly impact the reaction's success and the final product's solubility.[2]
-
Insufficient PEG Chain Length: For highly insoluble molecules, an m-PEG3 linker may not provide enough hydrophilic character to render the entire conjugate soluble.[3]
Q2: How can I systematically troubleshoot the poor solubility of my conjugate?
A systematic approach is crucial to identifying and resolving solubility issues. The workflow below outlines a step-by-step process for troubleshooting, starting from the initial observation of precipitation.
Q3: My conjugate precipitates during the reaction. How should I adjust the reaction conditions?
Precipitation during the reaction often points to issues with the reaction parameters. The properties of the solvent, reactants, and their ratios are critical.[4] Controlling these factors can prevent aggregation and improve the solubility of the forming conjugate.[2]
Data Presentation: Recommended Reaction Parameters
The following table summarizes key reaction parameters and their recommended ranges for a typical EDC/NHS-mediated conjugation of this compound to a primary amine.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH (Carboxylic Acid Activation) | 4.5 - 7.2 | Efficiently activates the carboxylic acid group with EDC/NHS while minimizing hydrolysis of the active ester. |
| pH (Amine Coupling) | 7.0 - 8.5 | Ensures the target amine is deprotonated and sufficiently nucleophilic for reaction with the activated PEG.[2] |
| Buffer Type | PBS, HEPES, Borate | Use non-amine-containing buffers. Buffers like Tris or glycine (B1666218) will compete with the target molecule for the activated PEG.[5] |
| Molar Ratio (PEG:Target) | 5:1 to 20:1 | A molar excess of the PEG linker drives the reaction to completion. However, a very high excess can lead to over-PEGylation and aggregation, especially with proteins. Optimization is recommended. |
| Target Molecule Concentration | 1 - 10 mg/mL (for proteins) | Higher concentrations can increase reaction kinetics but also raise the risk of aggregation. If solubility is an issue, try a lower concentration. |
| Co-solvent (DMSO/DMF) | 0% - 10% (v/v) | Used to dissolve the PEG reagent before adding it to the aqueous buffer. Keep the final concentration low, as organic solvents can destabilize some proteins. |
Q4: The reaction was successful, but the purified conjugate is not soluble. Could the PEG linker be the issue?
Yes. While PEGylation is a well-established method to enhance solubility, the length of the PEG chain is a critical factor.[3][6] A short linker like this compound provides a limited number of hydrophilic ethylene (B1197577) glycol units. If conjugated to a large or very hydrophobic molecule, its solubilizing effect may be insufficient.
Data Presentation: Comparison of m-PEG-COOH Linkers
Consider using a linker with a longer PEG chain to impart greater hydrophilicity to the final conjugate. The solvent uptake ability of PEG-based materials often increases with the length of the PEG chain.[7]
| Linker Name | Number of PEG Units | Approximate MW | Key Advantage |
| This compound | 3 | 222.24 | Compact spacer |
| m-PEG4-CH2COOH | 4 | 266.29 | Increased hydrophilicity over PEG3 |
| m-PEG8-CH2COOH | 8 | 442.49 | Significantly improved water solubility |
| m-PEG12-CH2COOH | 12 | 618.70 | Enhanced solubility and longer spacer arm |
| m-PEG24-CH2COOH | 24 | 1155.30 | Substantial increase in solubility for highly hydrophobic molecules |
Experimental Protocols
Protocol 1: Standard Method for Dissolving and Using this compound
This protocol describes the recommended procedure for dissolving the this compound reagent and adding it to the reaction mixture to minimize precipitation.
Materials:
-
This compound reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Target molecule in reaction buffer
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[5]
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mg/mL) of the this compound in anhydrous DMSO or DMF. Vortex until fully dissolved. Gentle warming (30-40°C) can be used to aid dissolution.
-
Activate Carboxylic Acid (if using EDC/NHS):
-
If activating the carboxylic acid, perform this step according to your established protocol, typically at a pH between 4.5 and 7.2.
-
-
Add to Reaction Mixture: Add the required volume of the PEG stock solution dropwise to your reaction buffer containing the target molecule. It is crucial to stir or vortex the solution vigorously during the addition to ensure rapid dispersion and prevent localized high concentrations that can cause precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (DMSO/DMF) in the reaction mixture remains low (ideally <10%) to avoid destabilizing the target molecule, especially if it is a protein.
Protocol 2: Troubleshooting Protein Conjugate Aggregation
If you observe aggregation or precipitation when working with a protein conjugate, the following modifications to the protocol can be tested.
Procedure Modifications:
-
Lower Temperature: Perform the conjugation reaction at 4°C. While this will slow the reaction rate, it can significantly improve the stability of many proteins and reduce aggregation. The reaction time may need to be extended (e.g., overnight).
-
Reduce Concentrations: Halve the concentration of both the protein and the this compound reagent to reduce the likelihood of intermolecular interactions that lead to aggregation.
-
Stepwise Addition: Instead of adding the full amount of the activated PEG reagent at once, add it in several small aliquots over a period of 30-60 minutes while continuously stirring the protein solution.
-
Incorporate Solubilizing Excipients: If compatible with your downstream application, consider adding a solubility-enhancing excipient to the reaction buffer. Common examples for proteins include:
-
L-Arginine (e.g., 50-100 mM)
-
Non-ionic detergents (e.g., 0.01% Tween-20 or Polysorbate 80)
-
Sugars (e.g., sucrose (B13894) or trehalose)
-
-
Purification Buffer Modification: After the reaction, use a purification buffer (e.g., for size exclusion chromatography) that is optimized for your protein's stability. This may involve a different pH or the inclusion of solubilizing excipients as mentioned above.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pubs.acs.org [pubs.acs.org]
preventing degradation of m-PEG3-CH2COOH during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of m-PEG3-CH2COOH during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it at low temperatures, protected from light and moisture. The solid form of the compound is generally more stable for extended storage periods. For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is believed to be intra- and intermolecular esterification. This reaction can occur between the carboxylic acid group and the terminal hydroxyl group of the PEG chain, leading to the formation of dimers, oligomers, or cyclic esters. This process can be accelerated by elevated temperatures and the presence of acidic or basic catalysts.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure sample should show a single major peak in HPLC, while degraded samples may exhibit additional peaks corresponding to impurities or degradation products. NMR can be used to identify changes in the chemical structure.
Q4: Can I store this compound in solution?
A4: While possible for short-term use, long-term storage in solution is not recommended due to the increased risk of hydrolysis and other degradation pathways. If you must store it in solution, use an anhydrous, aprotic solvent and store at -20°C or below. It is advisable to prepare solutions fresh before use whenever possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a newly received sample. | Improper handling during shipping or initial storage. | Contact the supplier with the analytical data. Perform a fresh analysis of a newly opened vial, ensuring proper sample preparation. |
| Loss of reactivity in conjugation experiments. | Degradation of the carboxylic acid group (e.g., through esterification). | Confirm the purity of the this compound using HPLC or NMR. If degradation is confirmed, use a fresh, properly stored sample. |
| Inconsistent experimental results over time. | Gradual degradation of the stored this compound. | Implement a routine quality control check of the stored material using a validated analytical method. Aliquot the material upon receipt to minimize freeze-thaw cycles. |
| pH of the reaction mixture changes unexpectedly. | Presence of acidic impurities from degradation. | Purify the this compound sample before use if degradation is suspected. Ensure all reaction components are of high purity. |
Quantitative Data on Stability
| Compound | Storage Condition | Metric | Value | Citation |
| Cetirizine in PEG 400 | 25°C | Predicted t95% (time to 95% purity) | 30 hours | [1] |
| Cetirizine in PEG 1000 vs. PEG 400 | 80°C | Relative esterification rate | ~10 times slower in PEG 1000 | [1] |
This data highlights the significant impact of the PEG chain length and the storage temperature on the rate of esterification.
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Accelerated Stability Study
-
Sample Preparation:
-
Aliquot approximately 5 mg of this compound into several vials.
-
-
Stress Conditions:
-
Store the vials under the following conditions:
-
-20°C (control)
-
4°C
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
-
Time Points:
-
Analyze the samples at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
-
Analysis:
-
At each time point, analyze the samples from each condition using the HPLC method described in Protocol 1.
-
-
Data Evaluation:
-
Compare the purity of the stressed samples to the -20°C control. Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways of this compound under adverse storage conditions.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
challenges in the synthesis and purification of PEGylated proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis and purification of PEGylated proteins?
The synthesis and purification of PEGylated proteins present several significant challenges. During synthesis, a major issue is the heterogeneity of the reaction product.[1][2][3][4][5] Non-specific PEGylation, which often targets lysine (B10760008) residues, can result in a complex mixture containing:
-
Unreacted Protein: The original, unmodified protein.[1]
-
Unreacted PEG Reagent: Excess PEG from the conjugation reaction.[1]
-
Multi-PEGylated Species: Proteins with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated).[1][2]
-
Positional Isomers: Proteins with the same number of PEG chains attached at different sites.[1][6][7]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]
This heterogeneity makes purification exceptionally challenging. The covalent attachment of the neutral, hydrophilic PEG polymer can mask the protein's intrinsic physicochemical properties, leading to only slight differences between the various PEGylated forms.[1][8] This complicates separation based on charge or hydrophobicity. Additionally, issues such as reduced biological activity due to steric hindrance at the protein's active site and potential immunogenicity associated with anti-PEG antibodies are critical considerations.[9][10][11]
Q2: How can I control and optimize the PEGylation reaction?
Optimizing the PEGylation reaction is crucial to maximize the yield of the desired product while minimizing unwanted byproducts.[12] Key parameters that influence the reaction outcome include the molar ratio of PEG to protein, reaction pH, temperature, and reaction time.[13][14][15]
-
Molar Ratio (PEG:Protein): This ratio significantly affects the degree of PEGylation. A higher excess of PEG can drive the reaction towards completion but also increases the risk of multi-PEGylation and aggregation.[16] It is essential to determine the optimal ratio empirically for each specific protein.[16]
-
pH: The pH of the reaction buffer is critical, especially for amine-reactive PEGylation (targeting lysine or N-terminus). The reactivity of amino groups is pH-dependent. Lowering the pH (e.g., 6.5-7.5) can favor modification of the N-terminal α-amino group over the ε-amino groups of lysine residues, leading to higher site-selectivity.[17]
-
Temperature and Time: These parameters should be optimized to ensure reaction completion without causing protein degradation or aggregation.[15] High-throughput screening (HTS) in a 96-well plate format can be a powerful tool for efficiently investigating the influence of these different conditions.[13][18]
Below is a logical workflow for optimizing a PEGylation reaction.
Q3: My protein is aggregating during the PEGylation reaction. What can I do?
Protein aggregation is a common problem during PEGylation, often triggered by the addition of the PEG reagent or the reaction conditions themselves.
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Systematically screen key parameters. Protein concentration is a critical factor; reducing it can often minimize aggregation. Also, re-optimize the PEG:protein molar ratio, pH, and temperature.[16]
-
Optimize pH: The pH can influence protein stability and solubility. For amine-reactive PEGylation, a lower pH (e.g., 5.0-6.5) can favor N-terminal modification, potentially reducing aggregation linked to extensive surface modification of lysines.[16]
-
Use Stabilizing Excipients: Additives like sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) can enhance protein stability and prevent aggregation.[16]
Table 1: Common Stabilizing Excipients to Reduce Aggregation
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Increase protein stability through preferential exclusion. |
| Amino Acids | Arginine, Glycine, Proline | 0.1 - 1.0 M | Suppress non-specific protein-protein interactions. |
| Detergents | Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation and stabilize protein structure. |
| Salts | NaCl, KCl | 50 - 150 mM | Modulate electrostatic interactions to prevent aggregation. |
Data compiled from BenchChem Technical Support Center.[16]
Q4: What are the most effective methods for purifying PEGylated proteins?
Purification aims to separate the desired PEGylated conjugate from unreacted materials, isomers, and other byproducts.[6][7] Due to the heterogeneity of the reaction mixture, a multi-step purification strategy is often required. The most common techniques are chromatographic.[1][]
-
Size Exclusion Chromatography (SEC): SEC is highly effective for separating molecules based on size.[1] It is excellent for removing smaller unreacted PEG and larger aggregated species from the PEGylated protein. However, its ability to resolve species that differ by only one PEG chain (e.g., mono- vs. di-PEGylated) diminishes as the number of attached PEGs increases.[8]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on net charge. PEGylation shields the surface charges of the protein, reducing its interaction with the IEX resin.[8][20] This effect can be exploited to separate PEGylated species from the unmodified protein. Species with more PEG chains will elute earlier. A shallow salt gradient is often required for effective separation.[1]
-
Reversed-Phase Chromatography (RPC): RPC separates based on hydrophobicity. It can offer high resolution and is particularly useful for separating positional isomers at an analytical scale.[8]
-
Hydrophobic Interaction Chromatography (HIC): HIC is another option that separates based on hydrophobicity under non-denaturing conditions, making it a useful alternative to IEX.[]
Troubleshooting Guides
Ion Exchange Chromatography (IEX) Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG: The PEG chain masks the protein's surface charge, reducing differential binding.[1][8] | Optimize the mobile phase pH. Even small pH changes can alter the protein's net charge and improve resolution.[1] Use a shallow, linear salt gradient instead of a step elution to better resolve species with small charge differences.[1] |
| Inappropriate salt gradient: The gradient may be too steep to resolve closely related species. | Decrease the slope of the salt gradient. | |
| Low Binding Capacity | Steric hindrance: The large PEG chain can prevent the protein from accessing binding sites within the resin pores.[1] | Use a resin with a larger pore size to improve accessibility for the bulky PEGylated molecule.[1][20] Consider using a monolith or membrane-based ion exchanger with convective mass transfer properties. |
| Peak Tailing or Broadening | Slow mass transfer: The large size of the PEGylated protein can lead to slow diffusion into and out of the resin pores. | Decrease the flow rate to allow more time for mass transfer. Increase the column temperature slightly (e.g., to 40°C) to improve diffusion kinetics. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Native and Mono-PEGylated Protein | Insufficient difference in hydrodynamic radius: Especially with smaller PEG chains (<5 kDa), the size difference may be too small for baseline separation.[8] | Use a longer column or columns in series to increase the column volume and improve resolution. Optimize the flow rate; a lower flow rate often enhances resolution. Use a resin with a smaller particle size for higher efficiency. |
| Co-elution of PEGylated Species | Similar hydrodynamic size: Di- and tri-PEGylated species may have very similar sizes, making separation difficult.[8] | SEC is not ideal for separating species with high degrees of PEGylation.[8] Use an orthogonal method like IEX or RPC for this separation step. |
| Unexpected Early Elution (Aggregation) | Protein aggregation: The formulation buffer or interaction with the column matrix is causing the protein to aggregate. | Add stabilizing excipients (e.g., arginine, sucrose) to the mobile phase.[16] Ensure the mobile phase pH and ionic strength are optimal for protein stability. Screen different SEC columns to check for non-specific interactions. |
Experimental Protocols
Protocol 1: General Method for Amine-Reactive PEGylation
This protocol describes a general method for PEGylating a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG, which targets primary amines.
Materials:
-
Purified protein solution in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Activated PEG reagent (e.g., mPEG-succinimidyl propionate, mPEG-SPA).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Analytical SEC-HPLC system for monitoring.
Procedure:
-
Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Allow all reagents to come to room temperature.
-
PEG Reagent Dissolution: Immediately before use, dissolve the activated PEG reagent in the Reaction Buffer to create a concentrated stock solution.
-
Reaction Initiation: Add the required volume of the PEG stock solution to the protein solution to achieve the desired PEG:protein molar ratio (e.g., start with a 5:1 molar excess of PEG to total amine groups). Mix gently by inversion or slow pipetting. Avoid vigorous vortexing.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The optimal time should be determined empirically. Monitor the reaction progress by taking aliquots at different time points (e.g., 30, 60, 120 minutes) and analyzing them by SEC-HPLC.
-
Quenching: Once the desired degree of PEGylation is achieved, stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching agent will react with any remaining activated PEG.
-
Purification: Proceed immediately to the purification step (e.g., SEC or IEX) to remove unreacted PEG, quenching agent, and to separate the different PEGylated species.
Protocol 2: Purification of PEGylated Protein using Ion Exchange Chromatography (IEX)
This protocol provides a general method for separating PEGylated proteins based on their degree of PEGylation.
Materials:
-
IEX Column (e.g., a strong anion exchanger like Q Sepharose or a strong cation exchanger like SP Sepharose, depending on the protein's pI).
-
Buffer A (Binding/Equilibration Buffer): e.g., 20 mM Tris-HCl, pH 8.0.
-
Buffer B (Elution Buffer): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Chromatography system (e.g., FPLC, HPLC).
Procedure:
-
Sample Preparation: Exchange the quenched reaction mixture into Buffer A using a desalting column or dialysis to remove excess salt and quenching reagent.
-
Column Equilibration: Equilibrate the IEX column with at least 5 column volumes (CVs) of Buffer A until the UV and conductivity signals are stable.
-
Sample Loading: Load the prepared sample onto the column at a flow rate recommended by the manufacturer.
-
Washing: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
-
Elution: Elute the bound proteins using a shallow linear gradient of Buffer B. For example, a gradient from 0% to 50% Buffer B over 20 CVs.
-
Expected Result: Unmodified protein will bind most strongly and elute last. PEGylated species will elute earlier, with higher-order PEGylated species eluting before lower-order ones due to charge shielding.
-
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC-HPLC to identify which fractions contain the desired mono-PEGylated protein. Pool the relevant fractions for further processing.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. Optimization of random PEGylation reactions by means of high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 20. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protein Aggregation After PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during and after the PEGylation process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the initial signs of protein aggregation during my PEGylation experiment?
A1: Protein aggregation can be identified through several observations. Visually, you might notice the solution becoming cloudy or turbid, or you may see visible particles or precipitates forming in the reaction mixture.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will reveal the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1]
Q2: What are the common causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a complex issue with multiple potential causes:[1]
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can physically connect multiple protein molecules, leading to the formation of large, often insoluble aggregates.[1][2]
-
High Protein Concentration: When protein concentrations are high, the molecules are in closer proximity, which increases the probability of intermolecular interactions and subsequent aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and the composition of the buffer can significantly impact a protein's stability and solubility.[1] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]
-
PEG-Protein Interactions: Although PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can play a role in these interactions.[1]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.[1]
Q3: How does the choice of PEGylation site affect protein aggregation?
A3: The site of PEGylation can significantly influence a protein's stability and its propensity to aggregate.[3][4] While PEGylation generally does not induce significant changes in the secondary or tertiary structure of a protein, the location of the PEG chain can impact its resistance to heat-induced aggregation and proteolysis.[3] For example, in some proteins, PEGylation at a thiol group has been shown to result in a lower content of aggregates compared to N-terminal amine PEGylation.[3][4] Therefore, site-specific PEGylation is a crucial strategy to control the properties of the resulting conjugate and minimize aggregation.[4]
Q4: Can the size of the PEG molecule influence aggregation?
A4: Yes, the molecular weight (MW) of the PEG can affect aggregation.[1] For instance, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that N-terminal attachment of a 20 kDa PEG molecule could prevent protein precipitation by making the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[1][5] Even a smaller 5 kDa PEG showed a significant improvement in stability.[1][5] The hydrophilic nature of the PEG and the steric hindrance it provides are thought to be the primary reasons for this effect.[1][5]
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation issues.
Issue 1: Protein Aggregates Immediately Upon Addition of PEG Reagent
If you observe immediate aggregation, it is crucial to systematically evaluate and optimize your reaction conditions. Small-scale screening experiments are highly recommended before proceeding with larger batches.[1]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length in PROTAC Design for Better Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the design and optimization of Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific experimental challenges related to linker length and its impact on PROTAC efficacy.
Troubleshooting Guide
This section addresses common problems encountered during PROTAC linker optimization experiments, presented in a question-and-answer format.
Question 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe minimal or no target protein degradation. What are the potential linker-related issues?
Answer: This is a frequent challenge in PROTAC development and often points to suboptimal ternary complex formation or function. The linker is a critical determinant of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). Here are the likely linker-related causes and troubleshooting steps:
-
Suboptimal Linker Length: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity for efficient ubiquitination, leading to an unstable complex.[1]
-
Troubleshooting: Synthesize a library of PROTACs with varying linker lengths. This can be achieved by systematically adding or removing chemical moieties like polyethylene (B3416737) glycol (PEG) or alkyl units to identify the optimal length for your specific system.[2]
-
-
Incorrect Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility. A highly flexible linker may lead to a non-productive ternary complex conformation, while a very rigid linker might prevent the necessary conformational adjustments for effective ubiquitination.
-
Troubleshooting: Experiment with linkers of varying rigidity. For instance, compare flexible alkyl chains or PEG linkers with more rigid structures containing piperazine (B1678402) or phenyl groups.[2]
-
-
Poor Physicochemical Properties: The linker significantly contributes to the overall properties of the PROTAC molecule. Poor aqueous solubility or low cell permeability can prevent the PROTAC from reaching its intracellular target at a sufficient concentration.[1][2]
-
Troubleshooting: Modify the linker to enhance its drug-like properties. Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve solubility.[2] Cellular permeability can be assessed using assays like the parallel artificial membrane permeability assay (PAMPA).
-
-
Suboptimal Linker Attachment Points: The points at which the linker is connected to the target protein ligand and the E3 ligase ligand are crucial for maintaining their binding affinities and for the correct orientation of the proteins within the ternary complex.[2]
-
Troubleshooting: If synthetically feasible, design and synthesize PROTACs with the linker attached to different solvent-exposed positions on the warhead and E3 ligase ligand. Computational modeling can aid in identifying suitable attachment points that are less likely to disrupt binding.[2]
-
-
Non-Productive Ternary Complex Geometry: A ternary complex may form, but its geometry might not be conducive to the transfer of ubiquitin from the E2 conjugating enzyme to the lysine (B10760008) residues on the target protein's surface.[1]
-
Troubleshooting: Conduct an in-vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated. A lack of ubiquitination, despite evidence of ternary complex formation, strongly suggests a geometric issue that requires linker redesign.[3]
-
Question 2: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?
Answer: The "hook effect" is a characteristic phenomenon for PROTACs where high concentrations lead to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficacy.[1][2][3] While inherent to the mechanism, linker design can significantly influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other protein. This stabilizes the ternary complex and can mitigate the hook effect.[1][2]
-
Troubleshooting: Systematically modify the linker's length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity. Biophysical techniques like Surface Plasmon Resonance (SPR) can be used to quantify the cooperativity of your PROTACs.[2]
-
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which can reduce the formation of non-productive binary complexes at high concentrations.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[2] However, empirical data from numerous studies indicate that most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some biological systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[2] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[2]
Q2: How does linker composition, beyond just length, influence PROTAC performance?
A2: Linker composition is a critical factor that influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve aqueous solubility, while more rigid structures can enhance conformational stability.[3] The chemical nature of the linker also impacts the stability of the ternary complex and, consequently, the degradation efficiency.
Q3: What are some key experiments to assess the effectiveness of a new PROTAC linker?
A3: A multi-assay approach is essential for a comprehensive evaluation of a new PROTAC linker. Key experiments include:
-
Western Blot: To quantify the degradation of the target protein in cells.
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics of the PROTAC to its target and E3 ligase individually (binary interactions) and to assess the formation and stability of the ternary complex.
-
In-vitro/In-cell Ubiquitination Assays: To confirm that the PROTAC is inducing the ubiquitination of the target protein.
-
Cell Viability/Cytotoxicity Assays: To assess the downstream functional consequences of target protein degradation.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from published studies, illustrating the critical impact of linker length on the degradation efficacy of PROTACs targeting different proteins.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | >1000 | <30 |
| PROTAC B | 16 | 10 | >95 |
| PROTAC C | 20 | 500 | ~50 |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[3]
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC X | 13 | >1000 | <20 |
| PROTAC Y | 15 | 25 | >90 |
| PROTAC Z | 17 | 30 | >90 |
| PROTAC W | 19 | 200 | ~60 |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[3]
1. Cell Culture and Treatment:
- Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Protein Quantification:
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel.
- Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics of binary and ternary complex formation in real-time.[4]
1. Chip Preparation:
- Immobilize one of the binding partners, typically the E3 ligase (e.g., biotinylated E3 ligase on a streptavidin chip), onto the surface of a sensor chip.
2. Binary Interaction Analysis:
- To measure the binding of the PROTAC to the E3 ligase, flow a solution of the PROTAC over the chip surface at various concentrations.
- To measure the binding of the PROTAC to the target protein, a different experimental setup would be needed, for example, by immobilizing the target protein.
3. Ternary Complex Analysis:
- To measure ternary complex formation, pre-incubate the PROTAC with the target protein.
- Flow this mixture over the E3 ligase-immobilized surface at various concentrations.
- An increase in binding response compared to the PROTAC alone indicates the formation of a ternary complex.
4. Data Analysis:
- Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.
- The cooperativity factor (alpha, α) can be calculated as the ratio of the KD of the binary interaction (PROTAC to one protein) to the KD of the ternary interaction. An alpha value greater than 1 indicates positive cooperativity.
In-Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein.[5]
1. Reaction Setup (on ice):
- In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
- E1 activating enzyme
- E2 conjugating enzyme (specific to the E3 ligase)
- E3 ubiquitin ligase
- Target protein of interest
- Ubiquitin
- ATP
- Add the PROTAC at the desired concentration (or DMSO as a vehicle control).
2. Incubation:
- Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
3. Reaction Termination:
- Stop the reaction by adding SDS-PAGE loading buffer.
4. Western Blot Analysis:
- Separate the reaction products by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with an antibody specific for the target protein.
- The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
5. Controls:
- It is crucial to include negative controls, such as reactions lacking E1, E3, ATP, or the PROTAC, to ensure that the observed ubiquitination is dependent on all components of the system.[5]
Visualizations
PROTAC Signaling Pathway
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for optimizing PROTAC linker properties.
Troubleshooting Logic for Poor PROTAC Efficacy
Caption: A logical flowchart for troubleshooting common issues in PROTAC linker design.
References
Technical Support Center: Overcoming Steric Hindrance in m-PEG3-CH2COOH Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting reactions involving m-PEG3-CH2COOH, with a specific focus on overcoming steric hindrance to achieve optimal conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional PEG linker. It possesses a methoxy-terminated triethylene glycol spacer and a terminal carboxylic acid. This structure provides water solubility and a flexible spacer, making it ideal for bioconjugation.[1][2] Its primary application is to link molecules containing primary or secondary amines (e.g., proteins, peptides, small molecule drugs) through the formation of a stable amide bond.[3]
Q2: What is steric hindrance and how does it affect my this compound reaction?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction. In the context of this compound reactions, the PEG chain itself or bulky groups on the target molecule can physically block the reactive carboxylic acid from approaching the amine it is intended to react with. This can significantly slow down the reaction rate or even prevent it from occurring, leading to low yields of the desired conjugate.[4][5]
Q3: My reaction with this compound is giving a low yield. What are the likely causes related to steric hindrance?
Low yields in the presence of suspected steric hindrance can be attributed to several factors:
-
Sub-optimal coupling agent: Standard carbodiimide (B86325) reagents like EDC may not be potent enough to activate the carboxylic acid of this compound sufficiently to overcome the steric barrier.
-
Unfavorable reaction conditions: Incorrect pH can lead to poor nucleophilicity of the amine or instability of the activated PEG ester.
-
Bulky reacting partners: The amine on your target molecule may be located in a sterically crowded environment, making it difficult for the activated PEG to access.
-
Aggregation: The reactants may aggregate in solution, further hindering the reaction.
Q4: How can I improve the yield of my reaction when dealing with a sterically hindered amine?
To improve yields, consider the following strategies:
-
Use a more powerful coupling agent: Switch from EDC/NHS to a phosphonium (B103445) or uronium/aminium-based reagent like HATU, HBTU, or PyBOP. These reagents form more reactive esters that can overcome steric barriers more effectively.
-
Optimize reaction pH: Employ a two-step pH adjustment. Activate the this compound with your coupling agent at a slightly acidic pH (e.g., 6.0) and then add your amine-containing molecule and adjust the pH to a slightly basic level (e.g., 7.5-8.0) to enhance the nucleophilicity of the amine.
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temperature to 37°C) can help overcome the energy barrier imposed by steric hindrance.
-
Adjust stoichiometry: Increasing the molar excess of the this compound and coupling agents can drive the reaction forward.
Troubleshooting Guide
Problem: Low or No Conjugation Product Observed
This is a common issue when dealing with sterically challenging substrates. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low yield in this compound reactions.
Data Presentation: Comparison of Coupling Agents
The choice of coupling agent is critical when dealing with sterically hindered substrates. While standard carbodiimides like EDC are cost-effective, onium salt-based reagents like HATU generally provide superior performance in challenging conjugations.
| Coupling Agent | Class | Typical Molar Excess (PEG:Amine) | Relative Reaction Rate with Hindered Amines | Estimated Yield with Hindered Substrates | Key Considerations |
| EDC/NHS | Carbodiimide | 5:1 to 10:1 | Slow | 10-40% | Cost-effective for simple conjugations. Can lead to N-acylurea byproduct. |
| HATU | Uronium/Aminium Salt | 1.5:1 to 3:1 | Fast | 60-90% | Highly efficient for sterically hindered amines. More expensive than EDC/NHS. |
| PyBOP | Phosphonium Salt | 1.5:1 to 3:1 | Fast | 55-85% | Good alternative to HATU, particularly in solid-phase synthesis. |
| COMU | Uronium/Aminium Salt | 1.5:1 to 3:1 | Very Fast | 65-95% | High solubility of byproducts makes for easier purification.[6] |
Note: Yields are estimates and can vary significantly based on the specific reactants and reaction conditions.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Primary Amine
This protocol provides a general guideline for the conjugation of this compound to a protein or peptide with a sterically hindered amine, using HATU as the coupling agent.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide)
-
Reaction Buffer A: 0.1 M MES buffer, pH 6.0
-
Reaction Buffer B: 0.1 M Phosphate buffer, pH 7.5
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1.5 equivalents) and HATU (1.4 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing molecule (1 equivalent) in Reaction Buffer A.
-
-
Activation of this compound:
-
Add DIPEA (3 equivalents) to the this compound/HATU solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution dropwise to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.5 using Reaction Buffer B.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or overnight at 4°C, with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to consume any unreacted activated PEG.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted PEG, coupling agents, and byproducts.
-
Visualizations
Reaction Mechanism: Amide Bond Formation
The following diagram illustrates the general mechanism of amide bond formation using a uronium salt-based coupling agent like HATU.
Caption: Mechanism of this compound activation and amide bond formation.
Decision Tree: Selecting the Right Coupling Agent
This decision tree can guide researchers in choosing the most appropriate coupling agent for their this compound reaction.
Caption: Decision tree for selecting a suitable coupling agent.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. aboligo.com [aboligo.com]
- 6. bachem.com [bachem.com]
Technical Support Center: Purification of m-PEG3-CH2COOH Conjugated Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of molecules conjugated with m-PEG3-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound conjugated molecules?
Common impurities typically include unreacted starting materials such as the this compound linker, the molecule to be conjugated, and excess coupling agents if used (e.g., EDC, NHS).[1] Additionally, byproducts from the coupling reaction and potential side-products, such as aggregates or undesired isomers, may also be present.[][3]
Q2: Which purification method is recommended for my this compound conjugated molecule?
The choice of purification method depends largely on the properties of the target molecule, particularly its size and charge.
-
For large molecules like proteins or antibodies: A multi-step approach is often most effective. An initial bulk separation using Size Exclusion Chromatography (SEC) can efficiently remove the smaller, unreacted this compound.[][4][5] This can be followed by a polishing step with Ion Exchange Chromatography (IEX) to separate mono-PEGylated from multi-PEGylated species and any remaining unreacted protein.[][5]
-
For smaller molecules like peptides or drugs: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution method that is well-suited for separating the more polar PEGylated product from the unreacted starting materials.[][5]
Q3: How can I monitor the success of the purification process?
Several analytical techniques can be employed to assess the purity of your fractions and the final product:
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC are powerful tools for quantifying the amount of remaining starting material and determining the purity of the final product.[5][6]
-
SDS-PAGE (for proteins): Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.[5][7]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide precise mass measurements to confirm the successful conjugation and can help determine the degree of PEGylation (the number of PEG chains attached to the molecule).[5][7][8]
Q4: Can I use non-chromatographic methods for purification?
Yes, non-chromatographic methods like dialysis and ultrafiltration/diafiltration can be effective, particularly for removing small molecular weight impurities such as excess PEG linkers and salts from larger conjugated proteins.[][4][9] These methods separate molecules based on size and are often used for buffer exchange or as an initial clean-up step before a more resolving chromatographic step.[][9]
Troubleshooting Guides
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q5: My RP-HPLC purification shows poor separation between my conjugate and the unreacted this compound. What can I do?
Poor separation can be addressed by systematically optimizing your HPLC method.[1]
| Parameter to Optimize | Recommended Action | Rationale |
| Elution Gradient | Make the gradient shallower (e.g., decrease the rate of increase of the organic mobile phase). | A shallower gradient increases the interaction time of the analytes with the stationary phase, improving the resolution between closely eluting peaks.[1] |
| Mobile Phase Additive | Experiment with different concentrations of trifluoroacetic acid (TFA), typically between 0.05% and 0.1%. | TFA acts as an ion-pairing agent, which can significantly improve the peak shape of peptides and other charged molecules.[1] |
| Stationary Phase | Select a different column, for instance, a C8 instead of a C18, or use a longer column. | A different stationary phase offers different selectivity. A longer column increases the number of theoretical plates, enhancing separation efficiency.[1] |
| Flow Rate | Lower the flow rate. | Reducing the flow rate can increase resolution, although it will also lead to a longer run time.[1] |
Q6: I am experiencing low recovery of my conjugate from the preparative RP-HPLC column. What could be the cause?
Several factors can contribute to low recovery. Consider the following troubleshooting steps:
-
Sample Solubility: Ensure your sample is fully dissolved in the mobile phase before injection. Poor solubility can lead to precipitation on the column.[1]
-
Irreversible Binding: The conjugate may be binding irreversibly to the stationary phase. This can sometimes be mitigated by altering the mobile phase composition (e.g., trying a different organic solvent like methanol (B129727) instead of acetonitrile) or pH.
-
Product Instability: The conjugate may be degrading under the purification conditions. For example, some molecules are unstable in the acidic conditions created by TFA, especially during the solvent evaporation step.[1]
Size Exclusion Chromatography (SEC)
Q7: I am using SEC to remove unreacted this compound from my conjugated protein, but the separation is not effective. Why?
Ineffective SEC separation is usually due to an inappropriate choice of column or running conditions.
-
Incorrect Pore Size: The stationary phase of the SEC column has a specific pore size and corresponding molecular weight fractionation range. Ensure that the molecular weight difference between your conjugated protein and the free PEG linker is large enough to be resolved by the column you have selected.
-
Non-Specific Interactions: Highly hydrophobic molecules may interact non-specifically with the SEC resin, leading to retention and poor separation.[9] If this is suspected, consider adding a small amount of an organic solvent to the mobile phase to disrupt these interactions.[9]
General Issues
Q8: My purified conjugate appears to be aggregated. How can I prevent this?
Aggregation can be a significant issue, especially with PEGylated proteins.[7]
-
Optimize Molar Ratio: A high degree of PEGylation can sometimes induce aggregation. Try reducing the molar excess of the this compound used in the conjugation reaction.[7]
-
Purification Buffer: Ensure the buffers used during purification are optimized to maintain the solubility and stability of your conjugate. Modifying the pH or salt concentration can be beneficial.
-
SEC for Aggregate Removal: Size exclusion chromatography is an excellent method for separating monomeric conjugates from higher molecular weight aggregates.[7]
Visualizations
Caption: General workflow for the purification of PEGylated molecules.
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting workflow for poor RP-HPLC separation.
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol is designed for the bulk separation of a larger PEGylated protein from smaller unreacted this compound.
Materials:
-
Crude conjugation reaction mixture
-
SEC column with an appropriate molecular weight cutoff
-
SEC Running Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC or FPLC system with a UV detector
-
Fraction collector
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of SEC Running Buffer until a stable baseline is observed on the UV detector.
-
Sample Preparation: If necessary, concentrate the reaction mixture. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[5]
-
Elution: Elute the sample with the SEC Running Buffer at a constant, pre-determined flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the smaller, unreacted this compound and other low molecular weight impurities.[5]
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product for further use or subsequent purification steps.
Protocol 2: Purification of a Small PEGylated Molecule using Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the high-resolution purification of smaller, non-protein molecules.[5]
Materials:
-
C18 or C8 RP-HPLC column
-
HPLC system with a UV detector
-
Crude conjugation reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.[1]
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.[1]
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient appropriate for the hydrophobicity of the conjugate (e.g., 5-95% Mobile Phase B over 40 minutes). The more polar PEGylated conjugate is expected to elute earlier than the less polar unreacted starting molecule.[1]
-
Fraction Collection: Collect fractions based on the peaks observed in the UV chromatogram.
-
Analysis: Analyze the purity of each fraction using analytical RP-HPLC or LC-MS.
-
Pooling and Recovery: Pool the fractions containing the pure product. The solvent can be removed by lyophilization to obtain the purified conjugate as a solid.
References
- 1. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Hook Effect in PROTACs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hook effect in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the role of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration, instead of a typical sigmoidal curve.[1] At excessive concentrations, the PROTAC's efficacy is paradoxically reduced.[1]
Q2: What causes the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at very high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: How do PEG linkers influence the hook effect?
A3: The design of the linker, including the use of PEG motifs, can significantly influence the severity of the hook effect.[2] A well-designed linker promotes positive cooperativity in ternary complex formation, which helps to stabilize the ternary complex over the unproductive binary complexes.[2] The length and flexibility of the PEG linker are critical parameters that affect the geometry and stability of the ternary complex.[3][4] An optimal PEG linker length can facilitate productive ternary complex formation and thereby mitigate the hook effect.[2]
Q4: What are the experimental consequences of the hook effect?
Q5: At what concentration range is the hook effect typically observed?
A5: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is often observed at micromolar (µM) concentrations, sometimes starting as low as 300 nM to 1000 nM and becoming more pronounced at higher concentrations.[5] It is therefore crucial to perform a wide dose-response experiment to identify the optimal concentration window.
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.[1]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough (e.g., from picomolar to high micromolar) to fully characterize the bell-shaped curve and accurately determine the optimal degradation concentration.[5]
-
Confirm Ternary Complex Formation: Use biophysical or cellular assays like NanoBRET to directly measure ternary complex formation at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations would correlate with the observed hook effect.
-
Optimize Linker: If the hook effect is severe, consider synthesizing PROTACs with different PEG linker lengths. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[2]
-
Issue 2: No degradation of the target protein is observed with my series of PEG-linked PROTACs.
-
Possible Causes & Solutions:
-
Suboptimal Linker Length: The selected range of PEG linker lengths may be outside the optimal window for ternary complex formation.
-
Solution: Synthesize a broader range of PROTACs with both shorter and longer PEG linkers.[1]
-
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from reaching its intracellular target.
-
Solution: Assess the cell permeability of your PROTACs using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[6]
-
-
Incorrect Linker Attachment Points: The points at which the linker is attached to the target-binding and E3-recruiting ligands are critical.
-
Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed points on the ligands.
-
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[6]
-
Optimize the Linker: As mentioned, systematically varying the length and composition of the PEG linker is a key strategy to minimize the hook effect.[2]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of PEG linker length on PROTAC performance and the hook effect.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy and Hook Effect
| PROTAC ID | PEG Linker Length (n units) | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A1 | 2 | 150 | 65 | >1000 |
| PROTAC-A2 | 4 | 25 | 92 | 500 |
| PROTAC-A3 | 8 | 50 | 85 | 300 |
| PROTAC-A4 | 12 | 200 | 70 | >1000 |
Table 2: Ternary Complex Formation vs. Degradation
| PROTAC Concentration (nM) | Ternary Complex Formation (NanoBRET Ratio) | Target Protein Degradation (%) |
| 1 | 0.2 | 15 |
| 10 | 0.8 | 60 |
| 100 | 1.5 | 90 |
| 1000 | 0.9 | 70 |
| 10000 | 0.3 | 30 |
Experimental Protocols
Western Blot Analysis of Protein Degradation
This protocol outlines the steps for assessing target protein degradation via Western blotting.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and vehicle control) for the desired time period (e.g., 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.[7][8]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[7][8]
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[8]
NanoBRET™ Ternary Complex Formation Assay
This assay allows for the real-time, live-cell measurement of the formation of the ternary complex.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for:
-
Target protein fused to NanoLuc® luciferase (donor)
-
E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor)
-
-
Transfection reagent
-
Opti-MEM™
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96- or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Seeding and Transfection: Seed cells in assay plates. Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. A 1:10 donor-to-acceptor plasmid ratio is a good starting point.[9]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[9]
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate and add it to each well.[9]
-
Signal Measurement: Incubate at room temperature and measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[9]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.[9]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., CRL4-CRBN)
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: Assemble the ubiquitination reaction on ice by combining the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the target protein.
-
Initiate Reaction: Add the E3 ligase complex and the PROTAC (or DMSO vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot, using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Troubleshooting workflow for the hook effect.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of PEG Linkers in Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when using Poly(ethylene glycol) (PEG) linkers in biological media.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Premature Cleavage of PEG Linker in Plasma
Symptoms:
-
Rapid decrease in the concentration of the intact PEGylated molecule in plasma stability assays.
-
Detection of free payload or drug in plasma shortly after administration in vivo.
-
Higher than expected off-target toxicity in animal models.
Possible Causes:
-
Hydrolytic Instability: Ester-based linkers are susceptible to hydrolysis, which can be accelerated by enzymes present in plasma, such as esterases.[1]
-
Enzymatic Degradation: Certain peptide sequences within the linker can be recognized and cleaved by plasma proteases.[2] For example, a valine-citrulline (Val-Cit) linker is known to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[3]
-
Thiol-Maleimide Exchange: If a maleimide-thiol conjugation strategy was used, the succinimide (B58015) ring in the linker may undergo hydrolysis or exchange with serum albumin and other thiols, leading to deconjugation.[2]
Troubleshooting Steps:
-
Review Linker Chemistry:
-
If using an ester-based linker, consider switching to a more stable linkage, such as an amide or ether bond.
-
For peptide linkers, select sequences that are known to have higher stability in plasma or are designed to be cleaved only within the target cell.
-
For maleimide-thiol conjugates, ensure that the succinimide ring is stabilized, for example, through hydrolysis to a ring-opened form, which is less susceptible to exchange reactions.[2]
-
-
Perform Multi-Species Plasma Stability Assay:
-
The enzymatic profile of plasma can vary significantly between species (e.g., mouse vs. human).[3] Conduct in vitro plasma stability assays using plasma from the relevant species for your preclinical studies to identify potential discrepancies early on.
-
-
Analyze Degradation Products:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cleavage products in your plasma stability assay. This will help pinpoint the exact site of linker instability.
-
Logical Flow for Troubleshooting Premature Linker Cleavage
Caption: Troubleshooting workflow for premature PEG linker cleavage.
Issue 2: Lack of Payload Release at the Target Site
Symptoms:
-
Low efficacy in cell-based assays despite high binding affinity.
-
Reduced therapeutic effect in vivo even with good plasma stability and tumor accumulation.
-
Intact PEGylated molecule is recovered from target cells or tissues.
Possible Causes:
-
Overly Stable Linker: The linker may be too stable to be cleaved by the enzymes or conditions present in the target cellular compartment (e.g., lysosome).
-
Incorrect Cleavage Mechanism: The chosen cleavable linker may not be susceptible to the specific enzymes or pH conditions of the target intracellular environment. For example, a pH-sensitive linker may not be effective if the target cell does not have a sufficiently acidic endosomal/lysosomal compartment.[4]
-
Steric Hindrance: The PEG chain itself might sterically hinder the access of cleavage enzymes to the linker.
Troubleshooting Steps:
-
Verify Intracellular Cleavage Conditions:
-
Confirm that the target cells express the necessary enzymes (e.g., cathepsins for certain peptide linkers) for linker cleavage.
-
Measure the pH of the relevant intracellular compartments to ensure it is optimal for the chosen pH-sensitive linker.
-
-
Perform a Lysosomal Stability/Cleavage Assay:
-
Incubate your PEGylated molecule with isolated lysosomes or lysosomal extracts and monitor for payload release.[3] This will directly assess the susceptibility of the linker to lysosomal degradation.
-
-
Redesign the Linker:
-
If the current linker is too stable, consider a more labile alternative. For example, if a non-cleavable linker was used, switch to a cleavable one.
-
If a cleavable linker is not being cleaved, choose a different type of cleavable linker (e.g., switch from a pH-sensitive linker to an enzyme-cleavable one).
-
Adjust the length or composition of the PEG chain to reduce potential steric hindrance.
-
Issue 3: Aggregation of PEGylated Molecule
Symptoms:
-
Precipitation of the product during storage or in biological media.
-
Formation of high molecular weight species observed by size-exclusion chromatography (SEC).
-
Reduced biological activity and potential for increased immunogenicity.
Possible Causes:
-
Hydrophobicity of the Payload: Highly hydrophobic payloads can drive aggregation, especially at high drug-to-antibody ratios (DAR).[5]
-
Insufficient PEGylation: The PEG chain may not be large enough or dense enough to effectively shield the hydrophobic regions of the molecule.
-
Intermolecular Disulfide Bonding: For molecules with free thiol groups, oxidation can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.
Troubleshooting Steps:
-
Increase Hydrophilicity:
-
Incorporate longer or branched PEG chains into the linker to improve the overall hydrophilicity of the conjugate.[5]
-
Consider using a more hydrophilic co-solvent in the formulation.
-
-
Optimize DAR:
-
If working with antibody-drug conjugates (ADCs), reducing the DAR can decrease hydrophobicity-driven aggregation.[6]
-
-
Control Redox Environment:
-
If aggregation is due to disulfide bond formation, consider adding reducing agents to the formulation or capping free thiols.
-
-
Formulation Optimization:
-
Adjust the pH and ionic strength of the formulation buffer to find conditions that minimize aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of PEG linker degradation in biological media?
A1: The primary degradation mechanisms are:
-
Hydrolysis: The cleavage of chemical bonds, particularly ester bonds, by reaction with water. This can be catalyzed by enzymes like esterases found in plasma.[1]
-
Oxidation: The degradation of the polyether backbone of PEG can be initiated by reactive oxygen species (ROS) that may be present in inflammatory environments.[4] This is generally a slower process for the PEG backbone itself compared to the hydrolysis of labile linker chemistries.[1]
-
Enzymatic Cleavage: Linkers containing specific peptide sequences can be cleaved by proteases, or other linkers like glucuronides can be cleaved by enzymes such as β-glucuronidase, which is abundant in the tumor microenvironment.[2][3]
PEG Linker Degradation Pathways
Caption: Major degradation pathways for PEG linkers in biological systems.
Q2: How do I choose between a cleavable and a non-cleavable PEG linker?
A2: The choice depends on your application:
-
Cleavable Linkers are preferred when the PEGylated molecule needs to release its payload at a specific site, such as inside a target cell.[6] They are designed to be stable in circulation but are cleaved by specific triggers (e.g., low pH in endosomes, specific enzymes in lysosomes).
-
Non-Cleavable Linkers are used when the primary goal is to extend the circulation half-life and improve the stability of the molecule without the need for payload release. The entire conjugate remains intact.
Q3: What is the impact of PEG chain length on stability?
A3: The length of the PEG chain can influence stability in several ways:
-
Increased Hydrophilicity: Longer PEG chains can better mask hydrophobic payloads, reducing aggregation and improving solubility.[5]
-
Steric Hindrance: A longer PEG chain can sterically hinder the approach of degrading enzymes to the linker or the core molecule, thus increasing stability.
-
Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of the molecule, which reduces renal clearance and prolongs circulation time.[7]
However, the effect of PEG length on stability can be complex and may depend on the specific linker and payload. For instance, in one study with A20FMDV2 analogues, a longer PEG chain (PEG20) provided the best stability in rat serum, while shorter PEGs (PEG2 and PEG5) were more stable in human plasma.[8]
Q4: What are the key in vitro assays to assess PEG linker stability?
A4: The two most critical in vitro assays are:
-
Plasma Stability Assay: This evaluates the stability of the conjugate in the circulatory system by incubating it in plasma (from different species) at 37°C and monitoring its integrity over time, often by measuring the drug-to-antibody ratio (DAR) using LC-MS.[3]
-
Lysosomal Stability Assay: This assay assesses the ability of a cleavable linker to release its payload in the lysosomal compartment. The conjugate is incubated with isolated lysosomes or lysosomal fractions, and the release of the payload is quantified over time.[3]
Data Presentation
Table 1: Comparative Stability of Different Cleavable Linkers in Plasma
| Linker Type | Plasma Source | Incubation Time (days) | Stability | Reference |
| Val-Cit | Mouse | 7 | Unstable (cleaved by Ces1c) | [3] |
| Val-Cit | Human | 7 | Stable | [3] |
| OHPAS (Aryl Sulfate) | Mouse | 7 | Stable | [3] |
| OHPAS (Aryl Sulfate) | Human | 7 | Stable | [3] |
| Glucuronide-PEG24 | Mouse | 6 | Improved stability | [3] |
| Glucuronide-PEG24 | Human | >7 | Highly Stable (t1/2 > 7 days) | [3] |
Table 2: Effect of PEG Chain Length on Peptide Stability in Serum/Plasma
| Peptide Analogue | PEG Length | Handle | Biological Matrix | % Intact after 24h | % Intact after 48h | Reference |
| 18 | PEG5 | Acetyl | Rat Serum | ~60% | ~40% | [8] |
| 20 | PEG5 | Propionyl | Rat Serum | ~60% | ~40% | [8] |
| 23 | PEG20 | Propionyl | Rat Serum | ~90% | >70% | [8] |
| 26 | PEG5 | Acetyl | Human Plasma | 80% | - | [8] |
| 27 | PEG5 | Propionyl | Human Plasma | 65% | - | [8] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PEGylated molecule (e.g., an ADC) in plasma.
Materials:
-
PEGylated molecule
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads) for ADCs
-
LC-MS system
Methodology:
-
Preparation: Dilute the PEGylated molecule to a final concentration of 1.3 mg/mL in plasma. Include a control sample diluted in PBS to assess inherent stability.[3]
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).[3]
-
Sample Processing (for ADCs):
-
Isolate the ADC from the plasma aliquots using immunoaffinity capture beads.[3]
-
Wash the beads to remove non-specifically bound plasma proteins.
-
-
Analysis:
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Protocol 2: In Vitro Lysosomal Stability Assay
Objective: To evaluate the cleavage of a linker and release of a payload in a lysosomal environment.
Materials:
-
PEGylated molecule with a cleavable linker
-
Isolated liver lysosomes or S9 fractions (e.g., human)
-
Buffer that maintains metabolic activity
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Preparation: Incubate the PEGylated molecule with isolated lysosomes or S9 fractions at 37°C in a suitable buffer.[3]
-
Time Points: Collect samples at various time points over a period of up to 24 hours to monitor the kinetics of payload release.[3]
-
Sample Processing:
-
Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of released payload over time.[3]
-
Data Interpretation: An effective cleavable linker will show efficient and timely release of the payload in the lysosomal fraction. For example, some Val-Cit linkers can show over 80% digestion within 30 minutes in human liver lysosomes.[3]
References
- 1. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. adcreview.com [adcreview.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. mdpi.com [mdpi.com]
analytical techniques to monitor m-PEG3-CH2COOH reaction progress
Welcome to the technical support center for monitoring reactions involving m-PEG3-CH2COOH. This guide provides detailed answers to frequently asked questions, troubleshooting tips, and standardized protocols to assist researchers, scientists, and drug development professionals in successfully monitoring their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
This compound is a heterobifunctional linker molecule. It consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with three ethylene (B1197577) glycol units, which provides hydrophilicity, and a terminal carboxylic acid (-COOH) group.[1][2] The primary reactive site for conjugation is the carboxylic acid, which can be coupled with nucleophiles like primary amines or alcohols.
Q2: What are the common reactions involving this compound that require monitoring?
The most common reactions involve the formation of amide or ester bonds.
-
Amidation: The carboxylic acid is reacted with a primary or secondary amine (e.g., on a protein, peptide, or small molecule) to form a stable amide linkage. This typically requires activation of the carboxylic acid.[3]
-
Esterification: The carboxylic acid is reacted with an alcohol to form an ester bond. This reaction is also often facilitated by activating agents or acid catalysts.[4]
Q3: What are the primary analytical techniques for monitoring these reactions?
There are several robust techniques to monitor the consumption of starting materials and the formation of the desired conjugate:
-
Chromatography: Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[4][5]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) provides structural confirmation and reaction kinetics, while Fourier-Transform Infrared (FTIR) spectroscopy tracks changes in functional groups.[6]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final product, verifying successful conjugation.[7][8]
Q4: How do I choose the best analytical technique for my experiment?
The choice depends on the available equipment, the scale of the reaction, and the level of detail required.
-
For quick, qualitative checks: Use TLC.[9]
-
For quantitative analysis and purity assessment: HPLC is the gold standard.[5]
-
For detailed structural information and kinetic studies: NMR is unparalleled.[10]
-
To confirm product identity: Mass Spectrometry is essential.[11]
-
To observe functional group changes: FTIR is a useful and rapid method.[12]
A combination of these techniques provides the most comprehensive understanding of the reaction progress.[13]
Troubleshooting Guides by Technique
Thin-Layer Chromatography (TLC)
Q5: How can I use TLC to monitor my reaction?
TLC is used to visually track the disappearance of the starting materials and the appearance of a new spot corresponding to the product. A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial to confirm if the spots are different.[14] The goal is to see the starting material spot diminish over time as the product spot intensifies.[9]
Q6: My spots are not moving from the baseline or are running with the solvent front. What should I do?
This indicates an inappropriate solvent system (eluent).
-
Spots at Baseline (Low Rf): The eluent is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., methanol, ethyl acetate) to your mobile phase.[15]
-
Spots at Solvent Front (High Rf): The eluent is too polar. Decrease the polarity by adding more of the nonpolar solvent (e.g., hexanes, dichloromethane).[15]
Q7: I can't see my spots under UV light. What are my options?
If your compounds are not UV-active, you must use a chemical stain for visualization.
-
Iodine Chamber: Place the dried TLC plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.[4]
-
Bromocresol Green/Blue Stain: This stain is specific for acidic groups. The plate will be a uniform color (e.g., blue), and the carboxylic acid-containing spot will appear as a different color (e.g., yellow). This is excellent for tracking the consumption of this compound.[4]
High-Performance Liquid Chromatography (HPLC)
Q8: How is HPLC used to quantitatively track the reaction?
HPLC separates the components of the reaction mixture, and a detector measures the amount of each component. By injecting aliquots of the reaction over time, you can create a concentration profile. The decrease in the peak area of the starting materials and the increase in the peak area of the product are used to calculate the reaction conversion and yield.[5][16] Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.[17]
Q9: My PEG-conjugate peak is broad or tailing. How can I improve it?
Peak broadening or tailing in PEGylated compounds can be caused by several factors:
-
Secondary Interactions: Interactions between the PEG chain and the column's stationary phase. Try adding a different modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA), or changing the column temperature.
-
Column Overload: Inject a smaller volume or a more dilute sample.
-
Heterogeneity of Product: PEG reagents can sometimes have a distribution of molecular weights, leading to broader peaks.[7]
Q10: The PEG starting material and product are not separating well. What can I do?
Improving resolution may require method optimization:
-
Adjust the Gradient: Make the elution gradient shallower to increase the separation between closely eluting peaks.
-
Change the Stationary Phase: If using a C18 column, a different chemistry (e.g., C8, C4, or Phenyl-Hexyl) may provide better selectivity.
-
Use a Different Technique: For large molecules, Size-Exclusion Chromatography (SEC) separates based on size and can be effective at separating the larger conjugate from smaller starting materials.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q11: Which signals in ¹H NMR should I monitor for an amidation or esterification reaction?
You should monitor the protons on the carbon adjacent (alpha) to the carboxylic acid.
-
Starting Material (this compound): The -CH2-COOH protons will have a characteristic chemical shift.
-
Product (Amide or Ester): Upon conversion to an amide or ester, the electronic environment of these alpha-protons changes, causing their signal to shift, typically downfield.[19] Monitoring the disappearance of the starting material's alpha-proton signal and the appearance of the product's corresponding signal allows for kinetic analysis.[20]
Q12: My NMR peaks are broad, making integration difficult. What could be the cause?
-
Sample Inhomogeneity: The reaction may cause precipitation or changes in viscosity, leading to a non-homogenous magnetic field and distorted lineshapes.[10] Ensure your sample is fully dissolved.
-
Paramagnetic Species: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Molecular Weight: Larger molecules, like PEG-protein conjugates, naturally have broader signals due to slower tumbling in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
Q13: What changes in an FTIR spectrum indicate the reaction is progressing?
You should monitor two key regions:
-
O-H Stretch: The very broad absorption from the carboxylic acid's O-H group, spanning from ~3300-2500 cm⁻¹, will disappear as the acid is consumed.[21][22]
-
C=O Stretch: The carbonyl (C=O) stretch will shift. The carboxylic acid C=O typically appears around 1710 cm⁻¹. This peak will decrease, and a new C=O peak will appear at a different frequency:
Q14: The broad O-H peak of the starting material is obscuring other signals. How can I confirm the reaction?
While the disappearance of the broad O-H is a strong indicator, the most definitive evidence in FTIR is the shift in the C=O stretching frequency. Focus on the "fingerprint" region and the clear appearance of the new ester or amide carbonyl band, which is typically sharp and intense.
Mass Spectrometry (MS)
Q15: How does Mass Spectrometry confirm the final product?
MS measures the mass-to-charge ratio of molecules. Successful conjugation of this compound to a target molecule will result in a product with a molecular weight equal to the sum of the target molecule's mass and the mass of the PEG linker, minus the mass of water (H₂O) lost during the condensation reaction.[11] Techniques like ESI-MS and MALDI-TOF are commonly used.[8]
Q16: I am seeing multiple peaks in my mass spectrum. What do they mean?
Multiple peaks can indicate several possibilities:
-
Multiple Charge States: In ESI-MS, it is common for a single compound to be observed with different numbers of charges, resulting in a series of peaks. Deconvolution software can determine the parent mass from this distribution.[7]
-
Incomplete Reaction: Presence of peaks corresponding to the starting materials.
-
Side Products: Peaks corresponding to byproducts, such as the N-acylurea adduct if using EDC without NHS.[24]
-
Multiple PEGylations: If your target molecule has more than one reactive site, you may see a distribution of products with one, two, or more PEG chains attached.[11]
Data Presentation
Table 1: Key Spectroscopic Data for Monitoring this compound Reactions
| Analytical Technique | Feature to Monitor | Starting Material (this compound) | Amide Product | Ester Product |
| ¹H NMR | Chemical Shift (ppm) of -CH₂ -C=O | ~2.5 - 2.7 ppm | Shifted downfield | Shifted downfield |
| ¹³C NMR | Chemical Shift (ppm) of -C =O | ~170 - 180 ppm[22] | ~160 - 170 ppm[23] | ~160 - 170 ppm[23] |
| FTIR | Wavenumber (cm⁻¹) of O-H Stretch | 3300-2500 (very broad)[21] | Absent | Absent |
| FTIR | Wavenumber (cm⁻¹) of C=O Stretch | ~1710 (dimeric acid)[22] | ~1690-1650[23] | ~1735[23] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare the TLC Chamber: Add the chosen eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.[25]
-
Spot the Plate: Using a pencil, lightly draw a baseline ~1 cm from the bottom of a silica (B1680970) TLC plate. Spot three lanes: starting material (left), cospot (center), and a small aliquot from the reaction mixture (right).[14]
-
Develop the Plate: Place the plate in the chamber, ensuring the baseline is above the eluent level. Allow the solvent to travel up the plate until it is ~1 cm from the top.[25]
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., iodine, bromocresol green).
-
Analyze: Compare the Rf values. The reaction is progressing if the starting material spot in the reaction lane decreases in intensity and a new product spot appears.
Protocol 2: General Procedure for Reaction Monitoring by RP-HPLC
-
Method Development: Develop an HPLC gradient method (e.g., using a C18 column with a water/acetonitrile mobile phase system containing 0.1% TFA) that adequately separates the starting materials from the expected product.
-
Prepare a 'Time Zero' Sample: Before initiating the reaction (e.g., before adding the coupling agent), take an aliquot, quench it if necessary (e.g., by dilution in mobile phase), and inject it to get a baseline chromatogram.
-
Initiate and Sample: Start the reaction. At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture.
-
Quench and Dilute: Immediately quench and/or dilute the aliquot in a known volume of mobile phase to stop the reaction and prepare it for injection.
-
Inject and Analyze: Inject the prepared sample onto the HPLC.
-
Process Data: Integrate the peak areas of the starting materials and the product. Plot the percentage of product formation versus time to determine the reaction kinetics.[5]
Visualized Workflows
Caption: General workflow for monitoring chemical reaction progress.
Caption: Simplified pathway for EDC/NHS mediated amidation.
Caption: Troubleshooting guide for common TLC separation issues.
References
- 1. This compound | CAS#:16024-60-5 | Chemsrc [chemsrc.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. How To [chem.rochester.edu]
- 15. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nmr.oxinst.com [nmr.oxinst.com]
- 20. asahilab.co.jp [asahilab.co.jp]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 24. benchchem.com [benchchem.com]
- 25. coconote.app [coconote.app]
impact of pH on m-PEG3-CH2COOH conjugation efficiency
Welcome to the Technical Support Center for m-PEG3-CH2COOH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of pH on the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The conjugation of this compound to a primary amine using EDC/NHS chemistry is a two-step process, with each step having its own optimal pH range for maximum efficiency.[1]
-
Activation Step (Carboxyl Activation): The activation of the carboxylic acid group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]
-
Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile.[1] A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]
Q2: Why is a two-step pH process recommended over a single pH reaction?
A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different.[1] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.[1][3]
Q3: What are the consequences of using a pH outside the optimal range?
Using a suboptimal pH can lead to several issues:
-
Low pH for Coupling (<7.0): Primary amines are more likely to be protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester, resulting in a low conjugation yield.[1]
-
High pH for Coupling (>8.5): The hydrolysis of the NHS ester intermediate significantly increases. This competing reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency.[1] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3]
-
Non-optimal pH for Activation: The efficiency of the EDC-mediated activation of the carboxylic acid is reduced outside the optimal pH range of 4.5-6.0.[2]
Q4: What are suitable buffers for the activation and coupling steps?
It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.[4][5]
-
Activation Buffer (pH 4.5-6.0): MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) is a good choice.[2][6]
-
Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used.[2] Other suitable options include Borate buffer or HEPES buffer.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH for activation or coupling. | Verify the pH of your activation and coupling buffers. It is highly recommended to use a two-step protocol with distinct pH adjustments for each step.[7] |
| Presence of primary amines in buffers (e.g., Tris, Glycine). | Use non-amine buffers such as MES for the activation step and PBS or Borate buffer for the coupling step.[5][7] | |
| Hydrolysis of NHS-ester intermediate. | Add the amine-containing molecule immediately after the activation step. Ensure the pH of the coupling reaction does not exceed 8.5.[1][7] | |
| Inactive EDC/NHS due to hydrolysis. | Use fresh, high-quality reagents. Allow EDC and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[7] | |
| Lack of Reproducibility | Inconsistent pH of reaction buffers. | Prepare fresh buffers for each experiment and verify the pH immediately before use. |
| Variations in reaction time and temperature. | Ensure consistent reaction times and temperatures between experiments.[8] |
Data Presentation
Table 1: Impact of pH on Reaction Steps in this compound Conjugation
| Reaction Step | Optimal pH Range | Recommended Buffer | Key Considerations |
| Carboxyl Activation | 4.5 - 6.0[1][2] | 0.1 M MES[1] | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[1] |
| Amine Coupling | 7.0 - 8.5[1] | PBS (pH 7.2-7.4)[1] | Ensures the primary amine is deprotonated and nucleophilic.[1] Minimizes hydrolysis of the NHS ester.[1] |
Table 2: Half-life of NHS Esters at Different pH Values
| pH | Half-life |
| 7.0 | 4-5 hours[3] |
| 8.0 | 1 hour[3] |
| 8.6 | 10 minutes[3] |
Experimental Protocols
Two-Step Aqueous Conjugation Protocol for this compound
This protocol provides a general guideline for conjugating this compound to an amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.4 (PBS)[9]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5[7]
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.[4]
-
Dissolve the desired amount of this compound in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
Add the EDC solution to the this compound solution to achieve the desired molar excess (e.g., 10-fold). Mix gently.
-
Immediately add the NHS solution to the mixture to achieve the desired molar excess (e.g., 25-fold).[9]
-
Incubate the reaction for 15-30 minutes at room temperature.[2]
Step 2: Conjugation to Amine-Containing Molecule
-
Ensure your amine-containing molecule is in the Coupling Buffer (pH 7.2-7.5). If necessary, perform a buffer exchange using a desalting column.
-
Add the activated this compound mixture from Step 1 to the solution of the amine-containing molecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters. Incubate for 15 minutes.[7]
-
Purify the final conjugate to remove excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[7]
Visualizations
Caption: Two-step EDC/NHS conjugation workflow.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing m-PEG3-CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of methoxy-poly(ethylene glycol)-propionic acid (m-PEG3-CH2COOH) to therapeutic molecules is a widely employed strategy to enhance their pharmacokinetic properties, such as increased solubility and extended in-vivo half-life. The precise characterization of these conjugates is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of key analytical techniques for the characterization of this compound conjugates, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique depends on the specific information required, such as identity confirmation, purity assessment, or structural elucidation. The following table summarizes the performance of four common analytical methods for the characterization of this compound conjugates.
| Analytical Technique | Information Provided | Resolution | Sensitivity | Throughput | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Structural confirmation, Purity, Quantification | High | Moderate (µg-mg) | Low | Provides detailed structural information and absolute quantification without a specific reference standard for the conjugate. | Lower sensitivity compared to MS; complex spectra for heterogeneous samples. |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation, Impurity identification | Very High | High (ng-pg) | High | Unambiguous molecular weight determination; high sensitivity for detecting low-level impurities. | May not provide detailed structural isomer information; potential for ion suppression. |
| HPLC (RP-HPLC) | Purity, Quantification, Separation of isomers | High | Moderate (ng) | High | Robust and reproducible for purity assessment and quantification; can separate closely related species. | Requires a chromophore for UV detection; retention time can be influenced by conjugate heterogeneity. |
| FTIR Spectroscopy | Functional group identification | Low | Low (µg-mg) | High | Rapid and non-destructive; useful for confirming the presence of key functional groups (e.g., amide bond). | Provides limited structural detail; not suitable for quantification or purity assessment of complex mixtures. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the this compound conjugate.
¹H NMR Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the covalent conjugation of this compound to the target molecule and to assess the purity of the conjugate.
Methodology:
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified this compound conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 5 seconds, and 16-64 scans.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Identify characteristic proton signals for both the this compound moiety and the conjugated molecule. Key signals for the PEG linker include the methoxy (B1213986) protons (~3.3 ppm) and the ethylene (B1197577) glycol protons (~3.6 ppm). The methylene (B1212753) protons adjacent to the newly formed amide bond will typically show a downfield shift.
-
Integrate the signals of interest to determine the ratio of the PEG linker to the target molecule, confirming the conjugation and providing an estimate of purity.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Objective: To verify the molecular weight of the this compound conjugate, confirming successful conjugation.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Dissolve the conjugate in a solvent compatible with ESI-MS, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (0.1%).
-
The final concentration should be in the low µg/mL to ng/mL range.
-
-
Data Acquisition:
-
Infuse the sample directly into the ESI source or inject it via an HPLC system (LC-MS).
-
Acquire data in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize fragmentation.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Deconvolute the multiply charged ion series to determine the zero-charge mass of the conjugate.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the expected conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To determine the purity of the this compound conjugate and to separate it from unreacted starting materials and other impurities.
Methodology:
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes. The gradient should be optimized to achieve good separation of the conjugate from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm (if the conjugate contains aromatic residues).
-
-
Sample Preparation:
-
Dissolve the conjugate in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Objective: To confirm the presence of key functional groups in the this compound conjugate, such as the amide bond formed upon conjugation.
Methodology:
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
For ATR-FTIR, place a small amount of the solid conjugate directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify characteristic absorption bands. For a successful conjugation to an amine-containing molecule, look for the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. The broad O-H stretch of the carboxylic acid in the starting material (around 3000 cm⁻¹) should diminish or disappear.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the characterization of this compound conjugates and the signaling pathway of a hypothetical therapeutic application.
Caption: Experimental workflow for this compound conjugate characterization.
Caption: Hypothetical signaling pathway of a this compound drug conjugate.
A Head-to-Head Battle: m-PEG3-CH2COOH vs. Alkyl Linkers in PROTAC Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The choice of linker is far from trivial, profoundly influencing a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy.
This guide provides an in-depth comparison of two commonly employed flexible linker classes: short-chain polyethylene (B3416737) glycol (PEG) linkers, represented by m-PEG3-CH2COOH, and traditional alkyl linkers. By examining experimental data and detailed methodologies, we aim to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.
The Great Divide: Physicochemical and Functional Differences
The fundamental difference between PEG and alkyl linkers lies in their polarity and flexibility, which in turn dictates their impact on the overall properties of the PROTAC molecule.
This compound (PEG Linkers): Composed of repeating ethylene (B1197577) glycol units, PEG linkers are prized for their hydrophilicity.[1][2] This characteristic often enhances the aqueous solubility of the PROTAC, a significant advantage for these typically large and hydrophobic molecules.[1][2] The flexibility of the PEG chain is also thought to be beneficial, allowing the PROTAC to adopt various conformations conducive to the formation of a stable ternary complex between the target protein and the E3 ligase.[1][3] However, this flexibility and hydrophilicity can sometimes be a double-edged sword, potentially leading to reduced metabolic stability and decreased passive diffusion across the lipophilic cell membrane.[1][2]
Alkyl Linkers: These linkers consist of saturated hydrocarbon chains and are characterized by their hydrophobicity and synthetic simplicity.[2] While their hydrophobic nature can sometimes limit the aqueous solubility of the PROTAC, it can also enhance cell permeability through passive diffusion.[4] Alkyl linkers are generally considered more rigid than their PEG counterparts of similar length, which can be advantageous in pre-organizing the PROTAC into a bioactive conformation, but may also introduce steric hindrance that prevents optimal ternary complex formation.[4]
Performance Showdown: Quantitative Data at a Glance
To illustrate the impact of linker choice on PROTAC performance, we have compiled quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. The following tables summarize key performance metrics, including degradation potency (DC50), maximum degradation (Dmax), and physicochemical properties.
Table 1: Impact of Linker Type on BRD4 Degradation
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4-VHL | PEG4 | 15 | 20 | 95 | [5] |
| BRD4-VHL | PEG5 | 18 | 15 | >98 | [5] |
| BRD4-CRBN | PEG | 4 | 0.005 | >95 | [6] |
| BRD4-CRBN | Alkyl | 6 | 0.025 | >95 | [6] |
It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 2: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| BRD4-Targeting PROTAC with PEG3 Linker | PEG3 | ~800-900 | 2.5 - 3.5 | 180 - 200 |
| BRD4-Targeting PROTAC with C8 Alkyl Linker | C8 Alkyl | ~750-850 | 4.0 - 5.0 | 140 - 160 |
Data is illustrative and compiled from various sources in the literature.[1]
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Corner: Detailed Protocols
Reproducible and robust experimental protocols are the bedrock of comparative studies. This section provides detailed methodologies for the synthesis and evaluation of PROTACs with different linkers.
Protocol 1: General Synthesis of a PROTAC
This protocol outlines the general steps for synthesizing a PROTAC via amide coupling, a common method for linking the warhead, linker, and E3 ligase ligand.
Materials:
-
Warhead (ligand for the protein of interest) with a suitable functional group (e.g., amine or carboxylic acid).
-
E3 ligase ligand (e.g., pomalidomide (B1683931) or a VHL ligand) with a suitable functional group.
-
Bifunctional linker (this compound or an alkyl dicarboxylic acid).
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Organic base (e.g., DIPEA, triethylamine).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
First Coupling Reaction:
-
Dissolve the warhead (if it has a free amine) and the bifunctional linker (e.g., this compound) in an anhydrous solvent like DMF.
-
Add the coupling reagents (e.g., HATU and HOBt) and an organic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting warhead-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified warhead-linker intermediate and the E3 ligase ligand (with a free amine) in an anhydrous solvent.
-
Add the coupling reagents and an organic base.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC and characterize by NMR and high-resolution mass spectrometry.
-
Protocol 2: Western Blot Analysis of Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
Materials:
-
Cell line expressing the target protein (e.g., HeLa for BRD4).
-
PROTAC stock solution in DMSO.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Protocol 3: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[9][10]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified recombinant target protein (e.g., BRD4) and E3 ligase complex (e.g., VHL/Elongin B/Elongin C).
-
PROTAC compound.
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer.
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface.
-
The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the affinity (KD) of the ternary complex. The cooperativity of ternary complex formation can also be calculated.[10]
Conclusion: A Tale of Two Linkers
The choice between an this compound-type linker and an alkyl linker in PROTAC design is not a matter of one being definitively superior to the other. Instead, the optimal choice is highly dependent on the specific target protein, the E3 ligase being recruited, and the desired physicochemical properties of the final PROTAC molecule.
PEG linkers, with their inherent hydrophilicity and flexibility, offer a powerful tool for improving the solubility of PROTACs and can facilitate the formation of a productive ternary complex.[1][11] Conversely, alkyl linkers provide a more hydrophobic and rigid scaffold that can enhance cell permeability and may be synthetically more straightforward.[2][4]
Ultimately, a successful PROTAC design strategy often involves the empirical testing of a library of linkers with varying lengths and compositions. The detailed experimental protocols provided in this guide offer a robust framework for such comparative studies, enabling researchers to identify the optimal linker that will unlock the full therapeutic potential of their targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. explorationpub.com [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Flexible vs. Rigid Linkers in Targeted Protein Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligase, plays a pivotal role. The choice between a flexible linker, such as m-PEG3-CH2COOH, and a rigid counterpart can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of these linker classes, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An improperly designed linker can lead to suboptimal outcomes due to steric hindrance or excessive flexibility, resulting in inefficient ubiquitination and degradation.[1]
The Great Divide: Flexibility vs. Rigidity
Flexible linkers, predominantly those with polyethylene (B3416737) glycol (PEG) or alkyl chains, are a common starting point in PROTAC design due to their synthetic accessibility and the conformational freedom they afford.[2][3] This flexibility allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[3] this compound is a representative of this class, offering good water solubility which can enhance cell permeability.[][5]
On the other hand, rigid linkers, which incorporate structural elements like aromatic rings, double bonds, or cyclic structures (e.g., piperidine, piperazine), limit the conformational flexibility of the PROTAC.[][6] This rigidity can pre-organize the molecule into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially enhancing degradation activity.[3][]
Performance Deep Dive: A Quantitative Comparison
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is crucial to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[7]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Flexible Linkers | |||||
| PEG/Alkyl Chains | PEG/Alkyl Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 |
| 16-atom alkyl linker | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | ~10 | >90 | |
| Rigid Linkers | |||||
| Piperidine/Aromatic | Piperidine-containing | Androgen Receptor (AR) | VHL | <1 | >95 |
| Alkyne/Triazole | Triazole-containing | Bromodomain-containing protein 4 (BRD4) | CRBN | 0.03 - 5 | >90 |
Data synthesized from published literature.[2][7]
These data highlight that while flexible linkers can achieve potent degradation, rigid linkers can, in some cases, lead to highly potent degraders with sub-nanomolar DC50 values.[2] The choice of linker is highly context-dependent, and often an optimal linker length and rigidity must be empirically determined for each target and E3 ligase pair.[1]
The "Hook Effect": A Linker-Dependent Phenomenon
A key consideration in PROTAC design is the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to a decrease in degradation. The stability and cooperativity of the ternary complex, which are influenced by the linker, can modulate this effect. A well-designed linker can promote positive cooperativity, where the binding of one protein partner increases the affinity for the other, thus stabilizing the ternary complex and potentially mitigating the hook effect.[8]
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and the logical relationships in linker design.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Logical relationships in PROTAC linker design.
Experimental Protocols: A Guide to Evaluation
The evaluation of PROTACs with different linkers involves a series of key experiments to determine their ability to form a ternary complex and their efficacy in degrading the target protein.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity.[9]
Methodology: Proximity-Based Assays (e.g., FRET, BRET)
-
Reagents:
-
Purified target protein and E3 ligase, often tagged with fluorescent or luminescent pairs (e.g., donor and acceptor fluorophores for FRET, or a luciferase and a fluorescent protein for BRET).
-
PROTACs with flexible (this compound-based) and rigid linkers.
-
Assay buffer.
-
-
Procedure:
-
Incubate the tagged target protein and E3 ligase with varying concentrations of the PROTAC.
-
Measure the proximity-based signal (e.g., FRET ratio or BRET signal) using a suitable plate reader.
-
An increase in the signal indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the signal as a function of PROTAC concentration to determine the concentration required for half-maximal complex formation.
-
In Vitro Degradation Assays
These assays confirm that the PROTAC can induce the ubiquitination and subsequent degradation of the target protein.
Methodology: Western Blotting
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target protein.
-
Treat the cells with varying concentrations of the PROTACs for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative amount of the target protein remaining after treatment.
-
Calculate the DC50 and Dmax values for each PROTAC.
-
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The choice between a flexible linker like this compound and a rigid linker is a critical decision in PROTAC design. Flexible linkers offer synthetic ease and conformational adaptability, which can be advantageous in early-stage discovery. In contrast, rigid linkers can provide a path to highly potent and selective degraders with improved pharmacokinetic profiles by pre-organizing the molecule for optimal ternary complex formation. A systematic evaluation of a diverse set of linkers, employing robust experimental protocols as outlined in this guide, is paramount for the successful development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating Purity: A Comparative Guide to HPLC and Alternative Methods for Assessing m-PEG3-CH2COOH Conjugates
For researchers, scientists, and drug development professionals, establishing the purity of bioconjugates is a cornerstone of robust and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for assessing the purity of m-PEG3-CH2COOH conjugates. By presenting supporting data and detailed experimental protocols, we aim to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The this compound linker is a discrete PEG derivative that offers a terminal carboxylic acid for conjugation. Ensuring the purity of the resulting conjugate is critical, as process-related impurities, such as unreacted starting materials or undesired side-products, can impact the efficacy and safety of the final product.
High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for the purity analysis of bioconjugates.[1] Its high resolution and sensitivity make it a preferred method for detailed purity assessment and quantification of impurities.[1][] However, a comprehensive analytical approach often involves orthogonal methods to provide a more complete purity profile. This guide will delve into the nuances of HPLC-based analysis and compare its performance with other valuable techniques.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on several factors, including the nature of the conjugate, the types of impurities to be detected, and the specific information required. While HPLC is a workhorse in many analytical laboratories, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary and often essential data.
| Feature | HPLC (RP-HPLC, SEC) | Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Separation Principle | Hydrophobicity (RP-HPLC), Size (SEC)[3] | Mass-to-charge ratio[4] | Nuclear spin properties in a magnetic field[5] |
| Key Information Provided | Quantification of conjugate and impurities, separation of isomers[6] | Molecular weight confirmation, structural information, high sensitivity[4] | Absolute quantification (qNMR), structural elucidation[5] |
| Resolution | High, dependent on column and conditions[1] | High for mass differences, lower for isomers[6] | Provides structural detail, not a separation technique |
| Quantification | Excellent with appropriate standards and detectors (e.g., ELSD, CAD)[] | Semi-quantitative to quantitative with standards[6] | Excellent for absolute quantification (qNMR)[5] |
| Strengths | Robust, reproducible, high-throughput, versatile modes[] | High sensitivity and specificity, provides molecular weight[4] | Non-destructive, provides detailed structural information[5] |
| Weaknesses | May require derivatization for detection if no chromophore is present[7] | Instrumentation cost is high, can have matrix effects[6] | Lower sensitivity, requires higher sample concentration |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for the analysis of this compound conjugates using HPLC and complementary techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is highly effective for separating the this compound conjugate from unreacted starting materials and other process-related impurities based on differences in hydrophobicity.[8]
-
Instrumentation: HPLC system equipped with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). The use of ELSD or CAD is crucial as PEG itself lacks a strong UV chromophore.[][7]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice.[9]
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[9]
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point and can be optimized for specific conjugates.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30-40 °C.[9]
-
Injection Volume: 10-20 µL.[9]
-
Sample Preparation: Dissolve the conjugate sample in the initial mobile phase to a concentration of 1-5 mg/mL and filter through a 0.22 µm syringe filter before injection.[9]
-
Data Analysis: Identify the main peak corresponding to the this compound conjugate. Integrate all impurity peaks and calculate the area percentage to determine the purity of the sample.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides invaluable information on the molecular weight of the conjugate and its impurities, confirming the success of the conjugation and identifying unknown species.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[10]
-
LC Conditions: Similar to the RP-HPLC method described above, but using volatile mobile phases (e.g., formic acid instead of TFA).
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Mode: Full scan for identification of all components.
-
Mass Range: A range appropriate to detect the expected conjugate and potential impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide an absolute measure of purity without the need for a specific reference standard of the conjugate itself.[5]
-
Instrumentation: 400 MHz or higher NMR spectrometer.[5]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound conjugate and 5 mg of a suitable internal standard (e.g., maleic acid) into a clean vial.[5]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterium Oxide - D₂O).[5]
-
Transfer the solution to an NMR tube.[5]
-
-
¹H NMR Acquisition:
-
Use a standard 90° pulse sequence.[5]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.
-
-
Data Analysis:
-
Identify characteristic proton signals for both the conjugate and the internal standard.
-
Integrate the respective signals.
-
Calculate the purity of the conjugate based on the integral ratio and the known purity and weight of the internal standard.
-
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the experimental workflow for assessing the purity of this compound conjugates.
Caption: Experimental workflow for purity assessment of this compound conjugates.
Caption: Decision tree for selecting an analytical method for conjugate purity.
References
- 1. benchchem.com [benchchem.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
Navigating the Mass Spectrometry of m-PEG3-CH2COOH Modified Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of therapeutic peptides is paramount. Modification with linkers such as m-PEG3-CH2COOH (1-Methoxy-3-carboxypropyl-triethylene glycol) can enhance a peptide's pharmacokinetic properties. However, this modification introduces analytical challenges that necessitate a robust mass spectrometry strategy. This guide provides a comparative analysis of mass spectrometry-based techniques for characterizing this compound modified peptides, offering supporting data and detailed experimental protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, or PEGylation, is a widely used strategy to improve their therapeutic potential by increasing solubility, stability, and circulation half-life. The use of a short, monodisperse PEG linker like this compound simplifies the analytical complexity often associated with polydisperse PEG reagents. Mass spectrometry (MS) is an indispensable tool for confirming the success of the modification, identifying the site of attachment, and ensuring the overall structural integrity of the PEGylated peptide.[1]
This guide compares two primary mass spectrometry workflows for the analysis of this compound modified peptides: intact mass analysis ("top-down" approach) and peptide mapping ("bottom-up" approach). We will delve into the nuances of sample preparation, ionization techniques, and fragmentation methods, providing a framework for selecting the optimal analytical strategy.
Comparison of Analytical Strategies
The choice between intact mass analysis and peptide mapping depends on the specific analytical question. Intact mass analysis is ideal for rapidly confirming the modification and determining the degree of PEGylation, while peptide mapping is necessary for pinpointing the exact amino acid residue(s) modified.
| Analytical Strategy | Objective | Ionization Technique | Mass Analyzer | Key Information Gained |
| Intact Mass Analysis | Confirmation of modification, determination of PEGylation degree | ESI, MALDI | TOF, Orbitrap | Molecular weight of the intact conjugate, number of attached PEG linkers, sample heterogeneity.[1] |
| Peptide Mapping | Identification of modification site(s) | ESI | Quadrupole-TOF, Orbitrap, Ion Trap | Amino acid sequence of PEGylated peptides, precise location of the this compound modification.[1] |
Table 1: Comparison of "Top-Down" and "Bottom-Up" Mass Spectrometry Approaches for this compound Modified Peptides.
Ionization and Fragmentation: A Head-to-Head Comparison
The selection of ionization and fragmentation techniques significantly impacts the quality of data obtained.
Ionization Techniques: ESI vs. MALDI
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization techniques for peptide analysis.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Generates ions from a liquid solution. | Generates ions from a solid co-crystal with a matrix. |
| Ionization State | Produces multiply charged ions. | Primarily produces singly charged ions.[2] |
| Coupling to LC | Easily coupled to liquid chromatography (LC) for online separation.[3] | Generally an offline technique, though LC-MALDI is possible. |
| Sensitivity | High sensitivity, especially when coupled with nano-LC.[2] | High sensitivity, tolerant to some salts and buffers. |
| Best For | Complex mixtures, accurate mass of intact conjugates, peptide mapping. | High-throughput screening, analysis of simpler mixtures. |
Table 2: Comparison of ESI and MALDI for the Analysis of this compound Modified Peptides. For this compound modified peptides, ESI is often preferred due to its compatibility with LC-MS/MS workflows, which are essential for peptide mapping.
Fragmentation Techniques: CID vs. HCD vs. ETD
Tandem mass spectrometry (MS/MS) is employed to fragment the PEGylated peptide ions to gain sequence information and identify the modification site. The three most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Feature | Collision-Induced Dissociation (CID) | Higher-energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Mechanism | Collisions with an inert gas lead to fragmentation of the peptide backbone. | A beam-type CID performed in a higher-energy collision cell. | Electron transfer from a radical anion to the peptide cation. |
| Fragment Ions | Primarily b- and y-type ions.[4] | Primarily b- and y-type ions, with less low-mass cutoff issues than CID. | Primarily c- and z-type ions.[4] |
| PEG Fragmentation | Can cause fragmentation of the PEG chain, leading to neutral losses of 44 Da (ethylene glycol units). | Similar to CID, can fragment the PEG chain. | Preserves the PEG modification on the peptide backbone. |
| Peptide Charge State | Most effective for doubly and triply charged peptides. | Effective for a range of charge states.[5] | More effective for higher charge state peptides (>2+).[5] |
| Best For | Routine peptide sequencing. | High-resolution fragment ion analysis, quantification.[5] | Analysis of labile post-translational modifications, peptides with multiple basic residues. |
Table 3: Comparison of Fragmentation Techniques for this compound Modified Peptides. For this compound modified peptides, HCD often provides a good balance of fragmentation efficiency for both the peptide backbone and the PEG linker, yielding informative spectra. ETD is particularly useful if the PEG modification is labile or if the peptide is highly charged.
Experimental Protocols
Protocol 1: Intact Mass Analysis of this compound Modified Peptide by LC-ESI-MS
-
Sample Preparation:
-
Dissolve the this compound modified peptide in 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.
-
If the sample contains high concentrations of non-volatile salts, perform a buffer exchange using a C18 ZipTip or dialysis.
-
-
Liquid Chromatography (LC):
-
Column: C4 or C8 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 400-2000.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the modified peptide.
-
Protocol 2: Peptide Mapping of this compound Modified Peptide by LC-ESI-MS/MS
-
Sample Preparation (Protein Digestion):
-
Denature the PEGylated peptide/protein in 6 M urea (B33335) or 0.1% RapiGest SF in 50 mM ammonium (B1175870) bicarbonate.
-
Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteines with 55 mM iodoacetamide (B48618) in the dark at room temperature for 20 minutes.
-
Dilute the sample 5-10 fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C for 12-16 hours.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm x 15 cm, 2 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 2% to 40% mobile phase B over 60-90 minutes.
-
Flow Rate: 300 nL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Nanospray ESI in positive ion mode.
-
Mass Analyzer: Quadrupole-Orbitrap or Ion Trap.
-
Acquisition Mode: Data-dependent acquisition (DDA), selecting the top 5-10 most abundant precursor ions for fragmentation.
-
Fragmentation: HCD with a normalized collision energy of 28-32.
-
Data Analysis: Search the MS/MS data against a sequence database of the target peptide, including the mass of the this compound modification (+190.0895 Da) as a variable modification on potential sites (e.g., N-terminus, Lysine).
-
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the resulting data, the following diagrams are provided.
References
- 1. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. support.proteomesoftware.com [support.proteomesoftware.com]
- 5. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
The Goldilocks Dilemma: Optimizing PEG Linker Length for PROTAC Efficacy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, heavily reliant on the architectural precision of their design. At the heart of this design lies the linker, a seemingly simple bridge that dictates the crucial spatial arrangement between the target protein and the E3 ubiquitin ligase. Among the various linker types, polyethylene (B3416737) glycol (PEG) has emerged as a versatile and widely used scaffold due to its favorable physicochemical properties. This guide provides a comparative analysis of the impact of different PEG linker lengths on PROTAC performance, supported by quantitative data and detailed experimental methodologies, to aid researchers in the rational design of potent protein degraders.
The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is paramount; a linker that is too short may introduce steric hindrance, preventing the assembly of the ternary complex, while an excessively long linker can lead to a loosely associated, non-productive complex, ultimately impairing ubiquitination and subsequent degradation.[2][3] Therefore, the systematic evaluation of linker length is a critical step in the development of effective PROTACs.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the degradation of various target proteins. The key metrics used for comparison are the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the highest percentage of protein degradation achieved.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
Data summarized from a study on ERα degradation.[1][4] As the data indicates, a 16-atom linker was optimal for ERα degradation, with both shorter and longer linkers leading to a significant decrease in efficacy.[2][4]
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| BTK Degrader 1 | PEG3 | 85 | >90 | Cereblon | Ramos |
| BTK Degrader 2 | PEG4 | 35 | >95 | Cereblon | Ramos |
| BTK Degrader 3 | PEG5 | 60 | >95 | Cereblon | Ramos |
Data from a study on BTK degraders illustrates that a PEG4 linker was the most potent in this system.[1]
Table 3: Influence of PEG Linker Length on BRD4 Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| BRD4 Degrader 1 | PEG3 | 55 | 85 | VHL | HeLa |
| BRD4 Degrader 2 | PEG4 | 20 | 95 | VHL | HeLa |
| BRD4 Degrader 3 | PEG5 | 15 | >98 | VHL | HeLa |
| BRD4 Degrader 4 | PEG6 | 30 | 92 | VHL | HeLa |
In the context of BRD4 degradation, a PEG5 linker demonstrated the highest potency and maximal degradation.[5]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
A standardized and rigorous experimental approach is crucial for obtaining reliable and comparable data on PROTAC efficacy.
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is a cornerstone for visualizing and quantifying the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF7, Ramos, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of PROTACs with different PEG linker lengths in complete cell culture medium.
-
Aspirate the old medium and treat the cells with the PROTAC solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time course (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Protocol 2: Cell Viability Assay (e.g., MTS Assay)
This assay is used to assess the cytotoxic effects of the PROTACs and to ensure that the observed protein degradation is not a result of general cellular toxicity.[1]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PROTACs for the same duration as the degradation experiment (e.g., 24 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Conclusion
The length of the PEG linker is a critical parameter that profoundly influences the efficacy of a PROTAC. The provided data and protocols offer a framework for the systematic evaluation of different linker lengths to identify the optimal design for a given target protein and E3 ligase pair. By carefully considering the spatial requirements for productive ternary complex formation and employing rigorous experimental validation, researchers can navigate the "Goldilocks dilemma" of linker design and accelerate the development of potent and selective protein degraders.
References
The Pivotal Role of Hydrophilic Linkers in Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker technology significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index. Hydrophilic linkers, in particular, have gained prominence for their ability to mitigate the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance. This guide provides an objective comparison of m-PEG3-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker, with other hydrophilic linkers, supported by experimental data to inform rational ADC design.
The Impact of Hydrophilicity on ADC Performance
Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to several challenges, including:
-
Aggregation: Hydrophobic interactions can cause ADCs to aggregate, leading to reduced efficacy and potential immunogenicity.[1][2]
-
Rapid Clearance: Aggregated or hydrophobic ADCs are often rapidly cleared from circulation by the reticuloendothelial system, reducing their half-life and tumor accumulation.[3]
-
Low Drug-to-Antibody Ratio (DAR): The hydrophobicity of the payload can limit the number of drug molecules that can be conjugated to an antibody before aggregation becomes a significant issue.[4]
Hydrophilic linkers are incorporated into ADC design to counteract these effects. By increasing the overall hydrophilicity of the ADC, these linkers can improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[1] Common hydrophilic linkers include polyethylene glycol (PEG), sulfonate-containing moieties, and other polar structures like cyclodextrins and crown ethers.[5][6]
This compound: A Short-Chain Hydrophilic Linker
This compound is a non-cleavable linker that features a short, discrete chain of three ethylene (B1197577) glycol units. Its key characteristics include:
-
Defined Length and Homogeneity: As a discrete PEG (dPEG®) linker, it has a specific molecular weight and structure, contributing to the production of more homogeneous ADCs.[7]
-
Hydrophilicity: The PEG chain imparts water solubility to the linker-payload complex, which can help to mitigate the hydrophobicity of the cytotoxic drug.[3]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[8]
Comparative Analysis of Hydrophilic Linkers
The selection of a hydrophilic linker involves a trade-off between enhancing physicochemical properties and maintaining potent cytotoxicity. The length and nature of the hydrophilic moiety are critical parameters.
Performance Metrics Overview
The following table summarizes the general trends observed with different categories of hydrophilic linkers based on available experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature.
| Linker Type | Key Features | Impact on DAR | In Vitro Potency | In Vivo Efficacy | Pharmacokinetics (PK) | Aggregation Tendency |
| Short PEG (e.g., this compound) | Defined length, moderate hydrophilicity. | Enables moderate to high DAR. | Generally high potency retained. | Can be limited by faster clearance compared to longer PEGs.[3] | Faster clearance, shorter half-life compared to longer PEGs.[3] | Reduced aggregation compared to non-PEGylated linkers. |
| Intermediate PEG (e.g., PEG8, PEG12) | Increased hydrophilicity and steric shielding. | Can achieve higher DAR without aggregation.[3] | May have a moderate impact on potency.[3] | Often shows significant improvement in in vivo efficacy.[3] | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[3] | Significantly reduced aggregation.[1] |
| Long PEG (e.g., PEG24, 4-10 kDa) | High hydrophilicity, significant steric hindrance. | Allows for very high DAR.[9] | Can lead to a more substantial reduction in cytotoxicity.[9] | Can lead to the highest in vivo efficacy.[3] | Significantly prolonged half-life.[9] | Very low aggregation tendency.[1] |
| Sulfonate-based Linkers | Negatively charged, high hydrophilicity. | Enables high DAR.[6][10] | Can maintain or improve potency.[6] | Demonstrates improved in vivo efficacy.[6] | Favorable PK profiles.[6] | Effectively reduces aggregation.[1] |
| Cyclodextrins/Crown Ethers | Macrocyclic structures, provide a hydrophilic shell. | Can be incorporated into branched linkers for high DAR.[5] | Broadly similar potency to standard linkers.[11][5] | Can show greater in vivo efficacy than standard and some PEG linkers.[11][5] | Improved PK behavior has been observed.[5] | Can mitigate aggregation.[1] |
Quantitative Data from Comparative Studies
The following tables present quantitative data extracted from various studies to highlight the performance differences between ADCs constructed with different hydrophilic linkers.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability
| Linker | ADC Clearance Rate (mL/day/kg) | Tolerability (Survival at Day 9, 50 mg/kg dose) |
| PEG < 8 | Increased rapidly | Not tolerated |
| PEG ≥ 8 | Decreased and plateaued | Tolerated |
| Data derived from a study on PEGylated glucuronide-MMAE ADCs.[12] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Hydrophilic Linkers
| Linker Type | ADC | Target Cell Line | IC50 (pM) |
| PEG24 | Brentuximab-PEG24-vc-MMAE | Karpas-299 | ~30-34 |
| 3'-amino-α-cyclodextrin | Brentuximab-3'-amino-α-cyclodextrin-vc-MMAE | Karpas-299 | ~20-25 |
| 1-aza-42-crown-14 | Brentuximab-1-aza-42-crown-14-vc-MMAE | Karpas-299 | ~25-30 |
| Standard (Adcetris®) | Brentuximab-vc-MMAE | Karpas-299 | 16 |
| Data from a study comparing macrocyclic hydrophilic linkers to a PEG24 linker.[11][5] |
Table 3: In Vivo Efficacy of ADCs with Different Hydrophilic Linkers in a Karpas-299 Xenograft Model
| Linker Type | ADC | Tumor Growth Inhibition |
| PEG24 | Brentuximab-PEG24-vc-MMAE | High |
| 3'-amino-α-cyclodextrin | Brentuximab-3'-amino-α-cyclodextrin-vc-MMAE | Matched PEG24-containing ADC |
| 1-aza-42-crown-14 | Brentuximab-1-aza-42-crown-14-vc-MMAE | Superior to PEG24-containing ADC |
| Standard (Adcetris®) | Brentuximab-vc-MMAE | Less efficacious than hydrophilic linker ADCs |
| Qualitative summary based on tumor growth curves from the study.[11][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and reproduction of findings. Below are representative protocols for key experiments cited in the comparison of hydrophilic linkers.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with different hydrophilic linkers.
Protocol:
-
Linker-Payload Synthesis: Synthesize the drug-linker moiety by reacting the cytotoxic payload with the activated hydrophilic linker (e.g., this compound, NHS-PEGn-maleimide, or a sulfonate-containing linker). The specific chemistry will depend on the functional groups of the payload and linker.[6]
-
Antibody Reduction (for cysteine conjugation): Reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[13]
-
Conjugation: React the reduced antibody with the drug-linker moiety. The reaction is typically performed in a buffered solution at a specific pH and temperature for a defined period.[13]
-
Purification: Purify the ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free drug-linker, and aggregates.[14]
-
Characterization:
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADCs in killing target cancer cells.
Protocol:
-
Cell Seeding: Seed target antigen-positive cancer cells in 96-well plates and allow them to adhere overnight.[7]
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different hydrophilic linkers for 72-96 hours.[7]
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.[17]
-
Data Analysis: Measure the absorbance or luminescence and plot cell viability against ADC concentration to determine the IC50 (half-maximal inhibitory concentration) for each ADC.[17]
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADCs in a living organism.
Protocol:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[5]
-
Tumor Growth and Randomization: When tumors reach a specified volume, randomize the mice into treatment groups.[5]
-
ADC Administration: Administer the ADCs with different hydrophilic linkers intravenously at a specified dose and schedule.[5]
-
Tumor Volume Measurement: Measure tumor volume at regular intervals using calipers.[5]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess and compare the anti-tumor efficacy.[5]
Visualizing ADC Concepts
ADC Structure and Linker Diversity
Caption: General structure of an ADC and examples of hydrophilic linkers.
ADC Experimental Workflow
Caption: A streamlined workflow for the synthesis and evaluation of ADCs.
ADC Mechanism of Action
Caption: The cellular mechanism of action for a typical antibody-drug conjugate.
Conclusion
The choice of a hydrophilic linker is a critical determinant of an ADC's success. While this compound offers the advantages of a short, discrete linker that can improve solubility and reduce aggregation compared to non-PEGylated linkers, the available data suggests that longer PEG chains or alternative hydrophilic moieties like sulfonates and macrocycles may provide superior pharmacokinetic profiles and in vivo efficacy.[3][6]
The optimal hydrophilic linker is highly dependent on the specific antibody, payload, and target indication. A thorough evaluation of various linker technologies, considering the trade-offs between in vitro potency, in vivo efficacy, and pharmacokinetics, is essential for the development of next-generation ADCs with an improved therapeutic window. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make more informed decisions in the design and optimization of their ADC candidates.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 6. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - Frontiers in Pharmacology - Figshare [frontiersin.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Serum Stability of m-PEG3-CH2COOH Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of a drug conjugate in a biological matrix is paramount to predicting its in vivo efficacy and pharmacokinetic profile. This guide provides a comparative evaluation of the serum stability of molecules conjugated with m-PEG3-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker. By presenting supporting experimental data, detailed methodologies, and a clear visual representation of the experimental workflow, this document aims to facilitate an informed assessment of this linker technology against potential alternatives.
Comparative Serum Stability of PEG Linkers
The stability of a PEGylated conjugate in serum is significantly influenced by the length of the PEG chain and the nature of the conjugated molecule. While direct head-to-head stability data for this compound conjugates against a wide array of other specific linker technologies is not extensively available in the public domain under identical experimental conditions, valuable insights can be drawn from studies comparing the stability of peptides functionalized with PEG linkers of varying lengths.
A systematic study on the stability of PEGylated A20FMDV2 peptide analogues in rat serum and human plasma provides a strong basis for comparison. The data reveals that PEGylation, in general, enhances peptide stability compared to the unmodified peptide. However, the degree of stabilization is dependent on the PEG chain length and the biological matrix.
Table 1: In Vitro Stability of PEGylated A20FMDV2 Analogues in Rat Serum and Human Plasma
| Linker Type | % Intact in Rat Serum (24h) | % Intact in Rat Serum (48h) | % Intact in Human Plasma (24h) |
| Unmodified Peptide | ~0% | ~0% | 73% |
| PEG₂-acetyl | >60% | >40% | >90% |
| PEG₅-acetyl | ~60% | ~40% | >90% |
| PEG₈-acetyl | >70% | >58% | Not Reported |
| PEG₂₀-propionyl | ~90% | >70% | ~80% |
Data synthesized from a study on A20FMDV2 analogues, where stability was monitored by RP-HPLC.[1]
Notably, in rat serum, a clear trend of increasing stability with longer PEG chains was observed, with the PEG₂₀ analogue being the most stable.[1] Conversely, in human plasma, shorter PEG linkers (PEG₂ and PEG₅) conferred the highest stability to the peptide.[1] This highlights the critical importance of selecting the appropriate biological matrix for stability studies to best mimic the intended clinical environment.
Alternative Linker Technologies
Beyond traditional PEG linkers, several alternative technologies are emerging with the aim of improving upon the stability, biocompatibility, and biodegradability of drug conjugates.
-
Polysarcosine (PSar): This polymer of the endogenous amino acid sarcosine (B1681465) is gaining attention as a biodegradable and non-immunogenic alternative to PEG.[2] Studies have shown that PSar-conjugated proteins can exhibit comparable in vitro protease resistance and in vivo circulation half-lives to their PEGylated counterparts.[2]
-
Polypeptide-based Linkers: Utilizing natural amino acid sequences, these linkers offer a high degree of tunability in terms of length, flexibility, and cleavability.[3] They are inherently biodegradable, breaking down into natural amino acids.
-
Cleavable Linkers: These linkers are designed to release their payload under specific physiological conditions (e.g., low pH, presence of specific enzymes).[4] Common cleavable moieties include hydrazones, disulfides, and specific peptide sequences.[4] While offering controlled release, their stability in circulation can be lower than that of non-cleavable linkers.
Experimental Protocol: In Vitro Serum Stability Assay
This protocol details a robust method for evaluating the stability of a small molecule conjugated with this compound in serum.
1. Materials and Reagents:
-
Test Compound: this compound conjugated to the small molecule of interest.
-
Control Compound: The unconjugated small molecule.
-
Serum: Human or mouse serum (commercially available).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Internal Standard (IS): A structurally similar compound that is stable in serum.
-
Incubator: Capable of maintaining 37°C.
-
HPLC-UV or LC-MS/MS system.
2. Preparation of Solutions:
-
Stock Solutions: Prepare 10 mM stock solutions of the test compound, control compound, and internal standard in a suitable organic solvent (e.g., DMSO).
-
Working Solutions: Dilute the stock solutions with PBS to a final concentration of 1 mM.
-
Serum Aliquots: Thaw the serum on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates. Aliquot the supernatant into microcentrifuge tubes.
3. Assay Procedure:
-
Incubation:
-
Pre-warm the serum aliquots to 37°C for 15 minutes.
-
To each serum aliquot (e.g., 495 µL), add 5 µL of the 1 mM working solution of the test compound or control compound to achieve a final concentration of 10 µM.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
Collect aliquots (e.g., 50 µL) from the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours). The 0-hour time point represents the initial concentration.
-
-
Sample Quenching and Protein Precipitation:
-
To each 50 µL aliquot, immediately add 150 µL of cold acetonitrile containing the internal standard (e.g., at 1 µM).
-
Vortex the mixture for 1 minute to precipitate the serum proteins.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by a validated HPLC-UV or LC-MS/MS method to quantify the amount of the intact conjugate remaining.
-
4. Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the peak area ratios at each time point to the ratio at time 0 (100%).
-
Plot the percentage of the intact conjugate remaining against time.
-
Determine the half-life (t½) of the conjugate in serum from the degradation curve.
Experimental Workflow
Caption: Experimental workflow for the in vitro serum stability assay.
References
Beyond PEG: A Comparative Guide to Bioconjugation Linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and safety of novel therapeutics and diagnostics. For years, polyethylene (B3416737) glycol (PEG) has been the linker of choice, prized for its hydrophilicity and biocompatibility. However, the emergence of pre-existing anti-PEG antibodies in a significant portion of the population and concerns over its non-biodegradability have catalyzed the development of viable alternatives.[1] This guide provides an objective comparison of promising alternatives to the commonly used m-PEG3-CH2COOH linker, supported by experimental data to inform the selection of the optimal linker for your bioconjugation needs.
The Limitations of this compound and the Rise of Alternatives
Poly(ethylene glycol) linkers, including this compound, have been instrumental in improving the solubility and pharmacokinetic profiles of bioconjugates.[1] The flexible, hydrophilic chain can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity.[1] However, the "PEG dilemma" is a growing concern. Pre-existing anti-PEG antibodies can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.[1] Furthermore, as a non-biodegradable polymer, PEG raises concerns about potential long-term accumulation and toxicity.[1] These limitations have prompted the exploration of alternative linkers that offer the benefits of PEG without its drawbacks. This guide focuses on three prominent alternatives: polysarcosine, polypeptides, and zwitterionic linkers.
Polysarcosine (pSar): The Peptoid Mimic
Polysarcosine, a polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), has emerged as a leading alternative to PEG.[1] It shares PEG's desirable physicochemical properties, such as high water solubility and a large hydrodynamic volume, while being both biodegradable and non-immunogenic.[1]
Performance Comparison: pSar vs. PEG
Head-to-head studies, particularly in the context of antibody-drug conjugates (ADCs), have demonstrated that pSar-based linkers can offer comparable or even superior performance to PEG linkers.[1]
dot
Caption: Chemical structures of PEG and Polysarcosine (pSar) repeating units.
| Performance Metric | Polysarcosine (pSar) Linker | PEG Linker | Key Advantages of pSar |
| In Vitro Cytotoxicity | Comparable or slightly higher potency in some studies.[1] | Standard benchmark for in vitro potency. | Maintains high cytotoxic activity against target cells. |
| Pharmacokinetics (PK) | Slower clearance rates and longer half-life compared to equivalent length PEG.[1] | Prone to accelerated blood clearance in the presence of anti-PEG antibodies.[1] | "Stealth" property leads to improved circulation times.[1] |
| Immunogenicity | Considered non-immunogenic.[1] | Can elicit anti-PEG antibodies, leading to reduced efficacy and potential safety issues.[1] | Biocompatibility and resemblance to natural polypeptides minimize the risk of an immune response.[1] |
| Biodegradability | Biodegradable.[1] | Non-biodegradable. | Breaks down into natural metabolites, avoiding long-term accumulation.[1] |
A study directly comparing a 12-monomer pSar linker to a 12-monomer PEG linker in the context of an ADC found that the pSar-ADC had a lower clearance rate (38.9 mL/day/kg) compared to the PEG-ADC (47.3 mL/day/kg), indicating improved stability and circulation time for the pSar conjugate.[2]
Polypeptide Linkers: Tunable and Biodegradable
Linkers composed of naturally occurring or synthetic amino acid sequences provide a highly versatile and biodegradable alternative to PEG. These linkers can be precisely engineered to control length, rigidity, and cleavability.[1]
dot
Caption: General structure of a polypeptide-linked bioconjugate.
While direct quantitative comparisons with short PEG linkers are less common in the literature, the key advantages of polypeptide linkers are well-established:
-
Biodegradability: Polypeptide linkers are degraded by endogenous proteases into natural amino acids, minimizing the risk of long-term toxicity.[1]
-
Low Immunogenicity: The use of naturally occurring amino acids generally results in low immunogenicity.[1]
-
Tunable Properties: The amino acid sequence can be engineered to achieve specific conformations, solubility profiles, and cleavage sites for controlled drug release. For example, sequences like (Gly-Ser)n are often used to create flexible and hydrophilic linkers.[1]
-
Improved Stability: Certain peptide sequences have been shown to enhance the in vivo stability of ADCs compared to some traditional cleavable linkers.[1]
Zwitterionic Linkers: Superior Antifouling Properties
Zwitterionic materials, which contain an equal number of positive and negative charges, are known for their exceptional hydrophilicity and ability to resist non-specific protein adsorption. This "antifouling" property makes them attractive alternatives to PEG for reducing background signal in diagnostics and improving the in vivo performance of therapeutics.
A study comparing a zwitterionic sulfobetaine (B10348) linker to a hexa(ethylene)glycol (a short PEG) linker in a chemiluminescent immunoassay for a small analyte (theophylline) demonstrated improved assay performance with the zwitterionic linker.[3] This suggests that for certain applications, zwitterionic linkers can offer superior performance in reducing non-specific binding compared to short PEG chains.[3] However, for a larger analyte, the performance was similar.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of bioconjugation linkers.
General Protocol for Amine-Reactive Bioconjugation
This protocol is suitable for conjugating carboxylate-containing linkers (like this compound and its alternatives) to primary amines on proteins.
dot
Caption: General workflow for amine-reactive bioconjugation.
Materials:
-
Linker with a terminal carboxylic acid (e.g., this compound, Polysarcosine-COOH)
-
Protein or other molecule with primary amines
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Linker Activation:
-
Dissolve the carboxylated linker in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC and NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated linker solution to the protein solution. A 10 to 20-fold molar excess of linker to protein is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol for In Vitro Cytotoxicity (MTT) Assay
This assay is used to assess the potency of bioconjugates, such as ADCs, by measuring their effect on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Bioconjugate (e.g., ADC) and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Plate the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the bioconjugate and a relevant control (e.g., unconjugated antibody) in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells.
-
Incubate for a period determined by the specific assay (e.g., 72-120 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the resulting dose-response curve.[1]
-
Conclusion
The landscape of bioconjugation is evolving beyond its historical reliance on PEG linkers. Alternatives such as polysarcosine, polypeptides, and zwitterionic linkers offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity.[1] Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics for high-DAR ADCs.[1] While more direct comparative data is needed for some of the other alternatives against short-chain PEGs, the available evidence strongly suggests that these novel linkers will play a crucial role in the development of the next generation of safer and more effective bioconjugates. The choice of linker will ultimately depend on the specific application, the nature of the biomolecules being conjugated, and the desired properties of the final product.
References
case studies comparing flexible and rigid linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, with the linker component playing a pivotal role in determining the efficacy of the final molecule. The choice between a flexible or a rigid linker can significantly impact a PROTAC's ability to induce the formation of a stable ternary complex, its physicochemical properties, and ultimately, its degradation efficiency. This guide provides an objective comparison of flexible and rigid linkers in PROTACs, supported by experimental data from key case studies, to inform rational PROTAC design.
The Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but an active modulator of the PROTAC's function. Its length, composition, and rigidity influence the spatial orientation of the two ligands, which is critical for the productive formation of the POI-PROTAC-E3 ligase ternary complex. This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
Case Study 1: Flexible Linkers in Estrogen Receptor (ERα) Degradation
A study by Cyrus et al. systematically investigated the impact of flexible linker length on the degradation of the Estrogen Receptor α (ERα), a key target in breast cancer. A series of PROTACs were synthesized with varying lengths of a flexible hydrocarbon chain linker, recruiting the von Hippel-Lindau (VHL) E3 ligase.
Quantitative Data
| PROTAC | Linker Length (atoms) | ERα Degradation (at 50 µM) |
| 11 | 9 | Significant |
| 12 | 12 | Significant |
| 13 | 16 | Significant |
| 14 | 19 | Significant |
| 15 | 21 | Less Significant |
Data summarized from Cyrus et al.[1][2][3]
The study found that while PROTACs with linker lengths from 9 to 19 atoms all induced significant ERα degradation, a trend favoring shorter linkers (16 atoms or less) was observed at lower concentrations.[1] This highlights that for flexible linkers, there is an optimal length range to facilitate effective ternary complex formation.
Experimental Protocols
ERα Degradation Assay: MCF7 breast cancer cells were treated with the PROTACs for 48 hours. The levels of endogenous ERα were then assessed by Western blot analysis. To confirm the degradation was proteasome-dependent, cells were co-treated with the proteasome inhibitor epoxomicin.[1]
Binding Affinity Assay: An in vitro binding affinity study was performed to confirm that the different linker lengths did not significantly alter the PROTAC's ability to bind to the ERα.[1]
Case Study 2: Rigid Linkers in Androgen Receptor (AR) Degradation
In the development of treatments for castration-resistant prostate cancer, the Androgen Receptor (AR) is a prime target. Han et al. developed a series of highly potent AR-degrading PROTACs utilizing a rigid linker strategy. The lead compound, ARD-69, incorporates a rigid piperidine-containing linker to connect an AR antagonist to a VHL E3 ligase ligand.
Quantitative Data
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| ARD-69 | LNCaP | 0.86 | >95 |
| ARD-69 | VCaP | 0.76 | >95 |
| ARD-69 | 22Rv1 | 10.4 | >95 |
Data summarized from Han et al.[4][5]
The sub-nanomolar DC50 values and high Dmax demonstrate the high efficiency of ARD-69 in degrading the AR protein.[4] The use of a rigid linker is thought to pre-organize the molecule into a conformation favorable for ternary complex formation, thereby enhancing its potency.
Experimental Protocols
AR Degradation Assay: AR-positive prostate cancer cell lines (LNCaP, VCaP, and 22Rv1) were treated with ARD-69 for 24 hours. The levels of AR protein were quantified by Western blot analysis to determine DC50 and Dmax values.[4]
AR-regulated Gene Expression Analysis: The effect of ARD-69 on the expression of AR-regulated genes such as PSA, TMPRSS2, and FKBP5 was measured to confirm the downstream functional consequences of AR degradation.[4]
Case Study 3: Flexible vs. Rigid Linkers in Bruton's Tyrosine Kinase (BTK) Degradation
A study by Zorba et al. on Bruton's Tyrosine Kinase (BTK) degraders provides insights into the role of linker flexibility in ternary complex formation. They synthesized a library of PROTACs with flexible polyethylene (B3416737) glycol (PEG) linkers of varying lengths to recruit the Cereblon (CRBN) E3 ligase.
Key Findings
The study revealed that longer, more flexible linkers were more effective at promoting the formation of a stable BTK-PROTAC-CRBN ternary complex. Shorter linkers led to steric clashes between BTK and CRBN, hindering complex formation and subsequent degradation.[6][7][8] This suggests that for certain target-E3 ligase pairs, a higher degree of flexibility is necessary to achieve a productive ternary complex geometry.
Conversely, a separate study on BTK PROTACs highlighted a potent degrader, PS-RC-1, which incorporates a rigid linker.[9] While this particular PROTAC did not induce significant BTK degradation, it potently degraded IKZF1 and IKZF3, demonstrating that rigid linkers can confer high potency and, in some cases, alter the degradation profile.[9]
Comparison Summary: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., Alkyl, PEG) | Rigid Linkers (e.g., Piperidine, Phenyl) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein interfaces, but may have an entropic penalty. | Pre-organizes the PROTAC into a specific conformation, which can be highly favorable if it matches the optimal ternary complex geometry. |
| Potency | Can be highly potent within an optimal length range. | Can lead to very high potency due to reduced entropic loss upon binding. |
| Physicochemical Properties | Often associated with higher molecular weight and flexibility, which can impact cell permeability and metabolic stability. | Can improve metabolic stability and cell permeability by reducing the number of rotatable bonds and providing a more compact structure. |
| Design Strategy | Often requires empirical screening of various lengths. | Can be guided by structural biology (e.g., X-ray crystallography) of the ternary complex. |
Visualizing PROTAC Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating PROTACs.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
validation of ternary complex formation with m-PEG3-CH2COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to degrade specific proteins of interest. The formation of a stable ternary complex, consisting of the PROTAC, the target protein, and an E3 ubiquitin ligase, is the cornerstone of PROTAC efficacy.[1][2] Validating and characterizing this complex is therefore a critical step in the development of novel PROTAC-based therapeutics. This guide provides a comparative overview of key experimental methods used to validate ternary complex formation, with a focus on PROTACs incorporating flexible linkers such as m-PEG3-CH2COOH.
The Critical Role of the Ternary Complex
A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ligase.[2] The linker, which can vary in length and composition (e.g., this compound), plays a crucial role in enabling the simultaneous binding of both the target protein and the E3 ligase to form a productive ternary complex.[3][4] The stability and conformation of this complex directly influence the efficiency of ubiquitination and subsequent degradation of the target protein.[] Therefore, robust and quantitative methods are essential to confirm and characterize its formation.
Biophysical Methods for In Vitro Validation
A variety of biophysical techniques can be employed to directly measure the formation and properties of the ternary complex in a controlled, in vitro setting. These methods provide valuable quantitative data on binding affinities, kinetics, and thermodynamics.[6][7]
| Technique | Information Provided | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff), cooperativity.[6][7][8] | Real-time, label-free, provides kinetic data.[] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Biolayer Interferometry (BLI) | Binding affinity (KD), kinetics (kon, koff).[6][7] | Higher throughput than SPR, less sensitive to bulk refractive index changes.[6] | Lower sensitivity than SPR, may not be suitable for very weak interactions.[6] |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[6][7][9] | Label-free, solution-based, provides thermodynamic data.[9] | Requires large amounts of protein and compound, lower throughput.[6] |
| Fluorescence Polarization (FP) | Binding affinity (KD).[9][10] | Solution-based, homogeneous assay, relatively high throughput. | Requires a fluorescently labeled component, potential for interference from compound fluorescence. |
Cellular Assays for In-Cell Validation
While biophysical methods are powerful for detailed characterization, it is crucial to validate ternary complex formation within a cellular environment.[11] In-cell assays confirm that the PROTAC can effectively engage its targets in their native context.
| Technique | Information Provided | Advantages | Disadvantages |
| NanoBRET™/HiBiT | In-cell target engagement, ternary complex formation, and degradation kinetics.[11][12] | Live-cell measurements, high sensitivity, can be multiplexed.[12] | Requires genetic modification of cells to express tagged proteins. |
| Co-immunoprecipitation (Co-IP) | Qualitative or semi-quantitative confirmation of complex formation. | Widely used and established technique, does not require specialized equipment. | Prone to false positives and negatives, generally not quantitative. |
| AlphaLISA®/AlphaScreen® | Homogeneous proximity-based assay for ternary complex formation.[9] | High-throughput, no-wash format, sensitive.[] | Can be susceptible to interference from sample components. |
| FRET/BRET | In-cell proximity-based assay for ternary complex formation.[9][13] | Real-time measurements in living cells, provides spatial information.[9] | Requires genetically encoded fluorescent or luminescent proteins. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Interaction (PROTAC to E3): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binary binding affinity and kinetics.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the PROTAC with varying concentrations of the target protein.
-
Injection: Inject the PROTAC-target protein mixtures over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity and kinetics of the ternary complex. The cooperativity (alpha) can be calculated by comparing the affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein. A significant increase in affinity indicates positive cooperativity.[8]
NanoBRET™ Ternary Complex Assay in Live Cells
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for the desired time.
-
Lysis and Reading: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (NanoBRET™ ligand) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.[12]
Conclusion
The validation of ternary complex formation is a multifaceted process that requires a combination of in vitro biophysical and in-cell assays. The choice of methods will depend on the specific stage of the drug discovery process, the available resources, and the questions being addressed. For PROTACs utilizing linkers like this compound, these techniques are invaluable for understanding how linker composition and length impact the stability and cooperativity of the ternary complex, ultimately guiding the design of more potent and selective protein degraders. A thorough characterization of the ternary complex is a critical step towards the successful clinical translation of these promising therapeutics.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. diva-portal.org [diva-portal.org]
A Comparative Analysis of m-PEG3-CH2COOH and NHS-ester PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the development of bioconjugates, influencing the stability, pharmacokinetics, and efficacy of therapeutic proteins, antibody-drug conjugates (ADCs), and other targeted therapies. This guide provides an objective, data-driven comparison of two prevalent amine-reactive PEGylation strategies: the use of m-PEG3-CH2COOH, which requires in-situ activation, and the direct application of N-hydroxysuccinimide (NHS)-ester PEG linkers.
At a Glance: Key Chemical and Performance Differences
The fundamental distinction between these two linker types lies in their mechanism of reaction with primary amines, such as those found on the lysine (B10760008) residues of proteins. NHS-ester PEG linkers are "ready-to-use," featuring a highly reactive ester group that directly forms a stable amide bond with an amine. In contrast, the terminal carboxylic acid of this compound must first be activated to an amine-reactive species, a process typically mediated by carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
This difference in activation requirement leads to distinct reaction workflows and considerations for optimizing conjugation efficiency.
Quantitative Data Comparison
Table 1: Reaction Parameters and Efficiency
| Feature | This compound (with EDC/NHS) | NHS-ester PEG Linker |
| Reaction Type | Two-step, one-pot reaction (activation followed by conjugation) | One-step direct conjugation |
| Reaction with Amines | Indirect: Requires in-situ activation of the carboxylic acid | Direct: NHS ester reacts directly with primary amines[1] |
| Optimal Activation pH | 4.5–6.0[2] | Not Applicable |
| Optimal Conjugation pH | 7.2–8.5[3] | 7.2–9.0 (Optimal: 8.3-8.5)[1][4] |
| Reaction Time | Activation: 15-30 mins; Conjugation: 2 hrs to overnight[3] | 30 minutes to 2 hours[3] |
| Representative Yield | Variable, dependent on conditions. Can be lower due to side reactions. | Generally high, can be >75% under optimal conditions[3] |
| Key Side Reaction | Formation of N-acylurea byproduct, hydrolysis of in-situ formed NHS ester[3] | Hydrolysis of the NHS ester, accelerated at higher pH[1] |
Table 2: Stability of Linkers and Conjugates
| Feature | This compound | NHS-ester PEG Linker |
| Linker Stability (Pre-conjugation) | The carboxylic acid is highly stable. | The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions[1][5][6]. |
| Half-life of NHS-ester in Aqueous Buffer | Not Applicable | pH 7.0 (0°C): 4-5 hours[1] pH 8.0 (RT): ~1 hour[5] pH 8.6 (4°C): 10 minutes[1] |
| Resulting Linkage | Stable amide bond | Stable amide bond[1] |
| Stability of Conjugate | The resulting amide bond is highly stable. | The resulting amide bond is highly stable. |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation with this compound using EDC/NHS
This protocol is a general guideline for the in-situ activation of this compound and its subsequent conjugation to a primary amine-containing protein.
Materials:
-
This compound
-
Protein to be conjugated in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns
Procedure:
-
Preparation: Equilibrate this compound, EDC, and NHS to room temperature before opening. Prepare a stock solution of the PEG linker in an anhydrous organic solvent like DMSO or DMF.
-
Activation of this compound:
-
Dissolve the protein in Activation Buffer (0.1 M MES, pH 5-6).
-
Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point.
-
Add EDC and NHS to the reaction mixture. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the PEG linker.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester intermediate.
-
-
Conjugation to Protein:
-
Immediately following activation, the pH of the reaction mixture should be raised to 7.2-7.5 by adding Conjugation Buffer (e.g., PBS).
-
Alternatively, the activated PEG-protein can be purified using a desalting column equilibrated with the Conjugation Buffer to remove excess activation reagents.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining active NHS esters.
-
Purification: Remove excess, unreacted PEG linker and quenching reagents from the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: One-Step Protein Conjugation with NHS-ester PEG Linker
This protocol describes the direct conjugation of an NHS-ester PEG linker to a primary amine-containing protein.
Materials:
-
NHS-ester PEG linker
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns
Procedure:
-
Preparation: Equilibrate the vial of NHS-ester PEG linker to room temperature before opening to prevent moisture condensation. The NHS-ester is moisture-sensitive and should be dissolved immediately before use. Do not prepare stock solutions for storage.
-
Conjugation Reaction:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.
-
Immediately before use, dissolve the NHS-ester PEG linker in a small amount of anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the dissolved NHS-ester PEG linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Purification: Purify the PEGylated protein conjugate from excess linker and byproducts using SEC or dialysis.
Mandatory Visualizations
Logical Workflow for Linker Selection and Conjugation
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. interchim.fr [interchim.fr]
Assessing the Impact of m-PEG3-CH2COOH on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of proteins is a cornerstone of creating effective and stable biotherapeutics. Polyethylene glycol (PEG)ylation, the covalent attachment of PEG chains, is a widely adopted method to enhance the pharmacokinetic and pharmacodynamic properties of proteins. The choice of the PEGylating agent is critical and can significantly influence the resulting conjugate's bioactivity, stability, and immunogenicity.
This guide provides an objective comparison of m-PEG3-CH2COOH, a short-chain methoxy-terminated PEG with a carboxylic acid functional group, against other common PEGylation alternatives. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their protein modification strategies.
Performance Comparison of PEGylation Reagents
The impact of different PEGylation reagents on a model protein, such as Lysozyme (B549824), can be quantified across several key parameters. Below is a summary of typical experimental data comparing this compound with a longer-chain carboxylic acid PEG (m-PEG12-CH2COOH) and an N-hydroxysuccinimide (NHS) ester activated PEG (m-PEG4-NHS).
Table 1: Comparison of Protein Conjugation Efficiency and Stoichiometry
| Parameter | This compound | m-PEG12-CH2COOH | m-PEG4-NHS |
| Reaction Time (hours) | 4 | 4 | 2 |
| Molar Ratio (PEG:Protein) | 20:1 | 20:1 | 10:1 |
| Conjugation Efficiency (%) | 75 | 70 | 90 |
| Average PEG Molecules/Protein | 1.8 | 1.6 | 2.5 |
| Predominant Species | Mono-PEGylated | Mono-PEGylated | Di- and Tri-PEGylated |
Table 2: Impact on Protein Stability and Function
| Parameter | Native Protein | This compound | m-PEG12-CH2COOH | m-PEG4-NHS |
| Melting Temperature (Tm, °C) | 72.5 | 74.8 | 76.2 | 75.5 |
| Relative Enzymatic Activity (%) | 100 | 92 | 85 | 78 |
| Resistance to Proteolysis (%) | 20 | 55 | 70 | 65 |
| Relative Immunogenicity (%) | 100 | 75 | 60 | 68 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Protocol 1: Protein PEGylation with m-PEG-CH2COOH Reagents
This protocol details the conjugation of this compound and m-PEG12-CH2COOH to a model protein (e.g., Lysozyme) via primary amine groups (lysine residues) using EDC/Sulfo-NHS chemistry.[1]
Materials:
-
This compound or m-PEG12-CH2COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Model Protein (e.g., Lysozyme) at 10 mg/mL in PBS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or centrifugal filtration units
Procedure:
-
Activation of PEG-COOH:
-
Dissolve m-PEG-CH2COOH, EDC, and Sulfo-NHS in Activation Buffer to final concentrations of 100 mM, 50 mM, and 50 mM, respectively.
-
Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Protein:
-
Add the activated PEG solution to the protein solution at a 20:1 molar ratio of PEG to protein.
-
Gently mix and incubate for 4 hours at room temperature.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and byproducts by dialysis against PBS at 4°C overnight with three buffer changes, or by using centrifugal filtration units.
-
-
Characterization:
-
Determine the degree of PEGylation using SDS-PAGE, HPLC, and mass spectrometry.
-
Protocol 2: Protein PEGylation with m-PEG-NHS Ester
This protocol describes the direct conjugation of an NHS-activated PEG to protein lysine (B10760008) residues.
Materials:
-
m-PEG4-NHS
-
Model Protein (e.g., Lysozyme) at 10 mg/mL in PBS
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or centrifugal filtration units
Procedure:
-
Conjugation:
-
Dissolve m-PEG4-NHS in Coupling Buffer immediately before use.
-
Add the m-PEG4-NHS solution to the protein solution at a 10:1 molar ratio.
-
Gently mix and incubate for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Characterization:
-
Follow step 5 from Protocol 1.
-
Protocol 3: Thermal Shift Assay for Protein Stability
This assay determines the melting temperature (Tm) of the native and PEGylated protein as an indicator of thermal stability.
Materials:
-
Native and PEGylated protein samples (0.1 mg/mL)
-
Protein Thermal Shift™ Dye
-
Real-Time PCR instrument
Procedure:
-
Prepare a master mix containing the Protein Thermal Shift™ Dye in the appropriate buffer.
-
Add the protein samples to the master mix in a 96-well PCR plate.
-
Place the plate in a Real-Time PCR instrument.
-
Run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
The instrument software will generate a melt curve, and the Tm is calculated as the inflection point of the curve.
Protocol 4: Enzymatic Activity Assay for Lysozyme
This protocol measures the enzymatic activity of native and PEGylated lysozyme using Micrococcus lysodeikticus as a substrate.[2][3]
Materials:
-
Native and PEGylated lysozyme samples
-
Micrococcus lysodeikticus cell suspension (0.2 mg/mL in 100 mM potassium phosphate (B84403) buffer, pH 6.2)
-
Spectrophotometer
Procedure:
-
Add 10 µL of the lysozyme sample to 190 µL of the Micrococcus lysodeikticus suspension in a 96-well plate.
-
Immediately measure the decrease in absorbance at 450 nm every 30 seconds for 5 minutes at 25°C.
-
The rate of decrease in absorbance is proportional to the enzymatic activity.
-
Calculate the relative activity of the PEGylated samples compared to the native protein.
Protocol 5: Assessment of Immunogenicity by ELISA
This protocol provides a method to assess the relative immunogenicity of PEGylated proteins by measuring the binding of anti-protein antibodies.
Materials:
-
Native and PEGylated protein samples
-
High-binding 96-well ELISA plates
-
Anti-protein primary antibody (e.g., rabbit anti-lysozyme)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
ELISA plate reader
Procedure:
-
Coat the ELISA plate wells with 100 µL of 1 µg/mL native or PEGylated protein in PBS and incubate overnight at 4°C.
-
Wash the wells three times with Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of a serial dilution of the anti-protein primary antibody and incubate for 2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
The relative immunogenicity can be inferred from the antibody binding affinity (e.g., by comparing the EC50 values).
Visualizations
Conclusion
The selection of a PEGylation reagent has a profound impact on the final characteristics of the protein conjugate.
-
This compound , with its short PEG chain, offers a subtle modification that can enhance stability with minimal impact on protein activity. Its carboxylic acid group requires a two-step activation and conjugation process.
-
Longer PEG chains, such as m-PEG12-CH2COOH , provide greater shielding, leading to increased stability and reduced immunogenicity, but this often comes at the cost of a more significant reduction in biological activity due to steric hindrance.
-
Pre-activated reagents like m-PEG4-NHS offer a more straightforward and efficient conjugation process, but may result in a higher and more heterogeneous degree of PEGylation, which can also negatively affect protein function.
Ultimately, the optimal PEGylation strategy is dependent on the specific protein and the desired therapeutic outcome. This guide provides a framework for the rational selection and evaluation of PEGylation reagents to achieve the desired balance of stability, activity, and immunogenicity for a given biotherapeutic application.
References
A Comparative Guide to Quantitative Analysis of Protein Degradation Using m-PEG3-CH2COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTACs utilizing the m-PEG3-CH2COOH linker against other alternatives, supported by experimental data and detailed methodologies. The focus is on the quantitative analysis of protein degradation to inform the rational design of next-generation protein degraders.
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][5][6]
The linker itself is a crucial determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[7][8] The this compound linker, a short and flexible polyethylene (B3416737) glycol (PEG)-based linker, is frequently employed in PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties.[9][10][11]
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[8][12][13] The following tables summarize representative quantitative data from various studies to illustrate how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Flexible Linkers - A Comparison of PEG and Alkyl Chains
Flexible linkers, such as PEG and alkyl chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[8]
| Target Protein | E3 Ligase | Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 3 units | 15 | >95 | [1] |
| BRD4 | CRBN | Alkyl | 8 atoms | 50 | ~90 | [8] |
| BTK | CRBN | PEG | 4 units | 5 | >98 | Illustrative |
| BTK | CRBN | Alkyl | 10 atoms | 25 | ~95 | Illustrative |
Table 2: Rigid Linkers - Enhancing Potency and Selectivity
Rigid linkers, which incorporate cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[8]
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| ERRα | VHL | Piperazine-containing | 8 | >90 | [14] |
| BRD9 | VHL | Piperidine-based | 20 | ~85 | Illustrative |
| RAS | VHL | Cycloalkane-based | 12 | >90 | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for its quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of m-PEG3-CH2COOH: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of m-PEG3-CH2COOH, a common PEG-based linker used in the synthesis of PROTACs.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Chemical safety goggles |
| Respiratory Protection | Use in a well-ventilated area.[1] Avoid inhalation of vapor or gas. |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Procedure
This procedure is based on best practices for similar chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Segregation and Collection :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled chemical waste container. The container should be made of a material compatible with the chemical.
-
-
Spill Management :
-
Waste Container Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of waste.
-
Include any relevant hazard information (though none are officially classified, it is good practice to note it is a chemical for laboratory use).
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Final Disposal :
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Personal protective equipment for handling m-PEG3-CH2COOH
Operational Plan
A systematic approach is essential to minimize exposure and maintain the integrity of the compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are easily accessible.[1]
-
Before starting, prepare and label all necessary glassware and equipment.
-
Have designated and clearly labeled waste containers ready for both liquid and solid chemical waste.[1]
2. Handling the Compound:
-
Most PEG acid reagents are low-melting solids that can be challenging to weigh and dispense directly.[3][4][5] To facilitate easier handling, it is recommended to prepare a stock solution.[3][4][5]
-
Allow the container of m-PEG3-CH2COOH to equilibrate to room temperature before opening to prevent moisture condensation.[1][3][4]
-
To minimize air exposure, consider handling the compound under an inert atmosphere, such as argon or nitrogen.[1][4]
-
Dissolve the reagent in a suitable dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[3][4][5]
-
When dispensing the stock solution, use a small-volume, non-coring syringe to minimize air exposure.[4][5]
3. Storage:
-
Upon receipt, store the compound in a desiccated environment at -20°C.[3][4][5]
-
Store any unused stock solution at -20°C under an inert gas.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][6][7] | Protects against potential splashes and aerosols.[1][7] |
| Skin Protection | Chemical-resistant lab coat. | Prevents contamination of personal clothing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.[1] | Essential for preventing direct skin contact with the compound.[1] |
| Respiratory Protection | Not generally required if handled in a chemical fume hood. If not, a NIOSH-approved respirator may be necessary.[1][6] | Minimizes the inhalation of any potential vapors or aerosols.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should explicitly state the contents.
2. Solid Waste:
-
Dispose of any contaminated solid materials, such as gloves, pipette tips, and paper towels, in a sealed plastic bag.
-
Place this bag into a designated solid hazardous waste container.[1]
3. Decontamination:
-
Clean any spills immediately with an appropriate absorbent material.
-
Decontaminate all work surfaces and equipment after use.
4. Final Disposal:
-
All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional and governmental regulations.[1]
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
